molecular formula C12H28O4Si B157079 Tetraisopropyl orthosilicate CAS No. 1992-48-9

Tetraisopropyl orthosilicate

Numéro de catalogue: B157079
Numéro CAS: 1992-48-9
Poids moléculaire: 264.43 g/mol
Clé InChI: ZUEKXCXHTXJYAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tetraisopropyl orthosilicate is a useful research compound. Its molecular formula is C12H28O4Si and its molecular weight is 264.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252164. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tetrapropan-2-yl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O4Si/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEKXCXHTXJYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062100
Record name Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1992-48-9
Record name Tetraisopropoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1992-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraisopropoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001992489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraisopropoxysilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(1-methylethyl) orthosilicate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAISOPROPOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR8KE994HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tetraisopropyl Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tetraisopropyl orthosilicate (TIPS). The information is presented to support research, development, and application of this versatile organosilicate compound. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Core Physical and Chemical Properties

This compound, also known as tetraisopropoxysilane, is a colorless liquid that serves as a key precursor in the synthesis of silica-based materials through the sol-gel process. Its branched isopropyl groups influence its reactivity and physical characteristics compared to other tetraalkyl orthosilicates.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₂H₂₈O₄Si
Molecular Weight 264.44 g/mol
Density 0.88 g/mL
Boiling Point 185 °C
Melting Point <0 °C
Refractive Index 1.3895
Flash Point 76 °C
Viscosity Data not available; for comparison, Tetraethyl orthosilicate has a viscosity of 0.6 cP at 25 °C.[1]
Vapor Pressure Data not available; for comparison, Tetramethyl orthosilicate has a vapor pressure of 13 hPa at 20 °C.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for liquid organosilicon compounds.

Density Measurement

The density of this compound can be determined using a pycnometer or a digital density meter.

Protocol using a Pycnometer:

  • Cleaning and Calibration: Thoroughly clean a pycnometer of known volume with a suitable solvent (e.g., acetone) and dry it completely. Determine the mass of the empty, dry pycnometer. Fill the pycnometer with deionized water of a known temperature and record the mass. Calculate the exact volume of the pycnometer using the density of water at that temperature.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, ensuring no air bubbles are trapped. Adjust the temperature of the sample to a standard value (e.g., 20 °C or 25 °C).

  • Mass Determination: Measure the mass of the pycnometer filled with the sample.

  • Calculation: The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Boiling Point Determination

The boiling point can be measured using the Thiele tube method, which is suitable for small sample volumes.

Thiele Tube Protocol:

  • Sample Preparation: Place a small amount of this compound into a small test tube. Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer. Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Observation: Continue heating until a steady stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Refractive Index Measurement

The refractive index is determined using a refractometer, such as an Abbe refractometer.

Refractometer Protocol:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

  • Sample Application: Apply a few drops of this compound to the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to reach a constant temperature (typically 20 °C).

  • Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the instrument's scale.

Signaling Pathways and Experimental Workflows

Sol-Gel Process of this compound

This compound is a common precursor in the sol-gel process to produce silica (SiO₂) networks. This process involves two main chemical reactions: hydrolysis and condensation. The overall pathway can be visualized as follows:

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation TIPS Tetraisopropyl orthosilicate (TIPS) Hydrolysis Si(OR)₄ + H₂O → (RO)₃Si-OH + ROH H2O Water (H₂O) Catalyst Acid or Base Catalyst Silanol Tri-isopropoxysilanol ((RO)₃Si-OH) Hydrolysis->Silanol forms Condensation 2 (RO)₃Si-OH → (RO)₃Si-O-Si(OR)₃ + H₂O (RO)₃Si-OH + Si(OR)₄ → (RO)₃Si-O-Si(OR)₃ + ROH Siloxane Siloxane Bridge (-Si-O-Si-) Condensation->Siloxane forms Sol Sol (Colloidal Suspension) Siloxane->Sol leads to Gel Gel (3D Network) Sol->Gel Aging Xerogel Xerogel (Dried Gel) Gel->Xerogel Drying

Caption: Sol-Gel process of this compound.

This guide provides foundational knowledge on the physical properties of this compound, essential for its application in scientific research and industrial development. The provided experimental protocols offer a starting point for the accurate characterization of this compound.

References

An In-depth Technical Guide to Tetraisopropyl Orthosilicate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of tetraisopropyl orthosilicate (TIPS), a versatile silicon compound widely utilized in materials science, chemical synthesis, and drug development. We will delve into its core chemical structure, physicochemical properties, synthesis, and key reactions, with a particular focus on the causality behind its utility in various research and industrial applications.

Unveiling the Molecular Architecture: Chemical Structure and Formula

This compound, also known by its IUPAC name tetrapropan-2-yl silicate, is an organosilicon compound with the chemical formula C12H28O4Si[1][2][3]. Its structure consists of a central silicon atom bonded to four isopropoxy groups (-OCH(CH3)2). The silicon atom is at the center of a tetrahedral geometry, with the four oxygen atoms from the isopropoxy groups forming the vertices.

The molecular formula, C12H28O4Si, indicates the presence of 12 carbon atoms, 28 hydrogen atoms, 4 oxygen atoms, and one silicon atom. The molecular weight of this compound is approximately 264.43 g/mol [1][2][3].

Synonyms: This compound is known by several other names in the scientific literature and commercial products, including:

  • Tetraisopropoxysilane[1][2]

  • Tetra(isopropoxy)silane[1]

  • Tetraisopropyl silicate[1]

  • Silicon tetraisopropoxide

CAS Number: The Chemical Abstracts Service (CAS) Registry Number for this compound is 1992-48-9[1][2][3].

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are crucial for its handling, storage, and application. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 264.43 g/mol [1][2][3]
Appearance Colorless, transparent liquid[4]
Boiling Point 185 °C[2]
Melting Point <0°C[2]
Density 0.88 g/mL[2]
Refractive Index 1.3895[2]
Flash Point 76°C[2]

Synthesis and Reactivity: The Chemistry in Action

Synthesis

While various methods exist for the synthesis of alkoxysilanes, a common industrial route for compounds like tetraethyl orthosilicate (a close analog of TIPS) involves the alcoholysis of silicon tetrachloride[5][6]. A similar principle applies to the synthesis of this compound, where silicon tetrachloride is reacted with isopropanol.

Reaction Scheme: SiCl4 + 4 (CH3)2CHOH → Si(OCH(CH3)2)4 + 4 HCl

This reaction is typically carried out under anhydrous conditions to prevent premature hydrolysis of the silicon tetrachloride and the final product.

Hydrolysis: The Gateway to Silica Materials

The most significant chemical reaction of this compound is its hydrolysis, which leads to the formation of silicon dioxide (silica) and isopropanol[3][4]. This reaction is the cornerstone of the sol-gel process, where TIPS serves as a precursor for the synthesis of high-purity silica gels, coatings, and ceramics[3][4].

Overall Hydrolysis Reaction: Si(OCH(CH3)2)4 + 2 H2O → SiO2 + 4 (CH3)2CHOH

The hydrolysis proceeds in a stepwise manner, initially forming silanol (Si-OH) groups, which then undergo condensation reactions to form siloxane (Si-O-Si) bridges. The rate of hydrolysis and condensation can be controlled by factors such as pH, water-to-alkoxide ratio, solvent, and temperature, allowing for precise control over the properties of the resulting silica material[5][7].

G TIPS This compound Si(OR)4 Hydrolysis Hydrolysis (+H2O) TIPS->Hydrolysis Silanol Silanol Intermediates (RO)3SiOH Hydrolysis->Silanol Condensation Condensation (-H2O) Silanol->Condensation Siloxane Siloxane Network (Si-O-Si)n Condensation->Siloxane Silica Silica (SiO2) Material Siloxane->Silica

Caption: Sol-gel process workflow starting from TIPS.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of TIPS is expected to show a septet for the methine proton (-CH) of the isopropoxy group and a doublet for the methyl protons (-CH3)[1].

    • ¹³C NMR: The carbon-13 NMR spectrum would display two distinct signals corresponding to the methine and methyl carbons of the isopropoxy groups[1].

    • ²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for studying the hydrolysis and condensation of TIPS, as it can distinguish between different silicon species (e.g., Q⁰ for the monomer, Q¹ for a silicon with one siloxane bond, etc.)[8][9].

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for Si-O-C and C-H bonds. The strong Si-O-C stretching vibrations are typically observed in the 1100-1000 cm⁻¹ region. As hydrolysis proceeds, the appearance of a broad band around 3400 cm⁻¹ (O-H stretching of silanols and water) and the growth of the Si-O-Si stretching band (around 1070 cm⁻¹) can be monitored[10][11][12].

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable material in several advanced applications:

  • Sol-Gel Processes: As a primary precursor for the synthesis of high-purity silica, it is used to create materials with controlled porosity, surface area, and particle size[3][4]. These materials find applications in chromatography, catalysis, and as supports for other materials.

  • Crosslinking Agent: TIPS can act as a crosslinking agent for silicone polymers and other organic polymers, enhancing their mechanical and thermal properties[3].

  • Surface Modification and Coatings: It is used to deposit thin films of silica on various substrates, providing corrosion resistance, improved adhesion, or specific optical properties[3]. In the context of drug development, silica nanoparticles derived from TIPS can be functionalized for targeted drug delivery[13][14][15].

  • Binder: this compound is employed as a binder in investment casting and for zinc-rich coatings[3].

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause serious eye damage and may cause skin and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used when handling this chemical. It should be stored in a well-ventilated area, away from moisture, as it readily hydrolyzes[16]. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier[16][17][18].

Conclusion

This compound is a fundamental building block in modern materials chemistry. Its well-defined structure and predictable reactivity, particularly its hydrolysis to form silica, provide a versatile platform for the design and synthesis of a wide array of functional materials. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and chemistry of TIPS is essential for leveraging its full potential in creating innovative solutions.

References

Synthesis of Tetraisopropyl Orthosilicate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tetraisopropyl orthosilicate (TIPS), a versatile silicon compound with significant applications in materials science, organic synthesis, and drug delivery systems. This document details the primary synthesis route, experimental protocols, and purification methods, presenting quantitative data in a clear and accessible format.

Introduction

This compound, also known as tetraisopropoxysilane, is an alkoxysilane with the chemical formula Si(OCH(CH₃)₂)₄. It is a colorless liquid that serves as a crucial precursor for the synthesis of high-purity silica (silicon dioxide) through sol-gel processes.[1][2] Its branched isopropyl groups confer specific reactivity and solubility characteristics, making it a valuable reagent in various chemical transformations, including as a crosslinking agent in silicone polymers and in the preparation of catalysts and ceramic materials.[1][3]

Primary Synthesis Route: Alcoholysis of Silicon Tetrachloride

The most prevalent and industrially significant method for synthesizing this compound is the alcoholysis of silicon tetrachloride (SiCl₄) with isopropanol (IPA).[4] This nucleophilic substitution reaction involves the attack of the oxygen atom of the isopropanol on the silicon atom of silicon tetrachloride, leading to the stepwise displacement of chloride ions and the formation of the desired tetraalkoxysilane and hydrogen chloride (HCl) as a byproduct.

The overall reaction is as follows:

SiCl₄ + 4 (CH₃)₂CHOH → Si(OCH(CH₃)₂)₄ + 4 HCl

This reaction is analogous to the synthesis of other common alkoxysilanes, such as tetraethyl orthosilicate (TEOS).[4]

Experimental Protocol

While specific parameters may be adjusted based on the desired scale and purity, the following protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous isopropanol ((CH₃)₂CHOH)

  • Inert solvent (e.g., hexane, toluene) - Optional

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

  • Distillation apparatus

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas (e.g., nitrogen or argon) is assembled. The entire apparatus should be thoroughly dried to prevent premature hydrolysis of the silicon tetrachloride.

  • Reactant Charging: Anhydrous isopropanol is charged into the reaction flask. A stoichiometric excess of isopropanol is often used to ensure complete reaction of the silicon tetrachloride.

  • Reaction: The reaction flask is cooled in an ice bath. Silicon tetrachloride is added dropwise from the dropping funnel to the stirred isopropanol. The addition rate should be controlled to manage the exothermic nature of the reaction and the evolution of hydrogen chloride gas. The reaction is typically carried out at a low temperature (e.g., 0-10 °C).

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • Removal of HCl: The hydrogen chloride byproduct can be removed by bubbling a dry, inert gas through the reaction mixture or by neutralization with a suitable base.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure.[5] This is a critical step to remove unreacted starting materials, the solvent (if used), and any side products.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions and the efficiency of the purification process.

ParameterTypical ValueCitation
Purity (Commercial) ≥ 98%[3]
Yield (General Alkoxysilane Synthesis) Good to High[6]

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants SiCl4 + Isopropanol ReactionVessel Reaction (0-10 °C, Inert Atmosphere) Reactants->ReactionVessel HCl_Removal HCl Removal ReactionVessel->HCl_Removal Crude_Product Crude TIPS HCl_Removal->Crude_Product Crude Product Transfer Distillation Fractional Distillation (Reduced Pressure) Crude_Product->Distillation Pure_TIPS Purified this compound Distillation->Pure_TIPS

Caption: Workflow for the synthesis and purification of this compound.

Alternative Synthesis Routes

While the alcoholysis of silicon tetrachloride is the predominant method, alternative routes for the synthesis of alkyl orthosilicates have been explored, driven by the desire for more environmentally friendly and cost-effective processes.

Direct Reaction of Silicon with Alcohol

This method involves the direct reaction of elemental silicon with an alcohol in the presence of a catalyst. For example, tetraalkyl orthosilicates can be prepared in good yield by reacting an alkanol with copper-activated silicon at elevated temperatures (120-250 °C) under autogenous pressure.[6]

From Silica and Alcohol

A greener approach involves the direct synthesis of tetraalkoxysilanes from silica (silicon dioxide) and an alcohol. This process typically requires a catalyst, such as potassium hydroxide, and a dehydrating agent to remove the water byproduct and drive the reaction equilibrium towards the product.[4]

The following diagram illustrates the core relationship in this alternative synthesis.

Alternative_Synthesis Silica Silica (SiO2) TIPS This compound Silica->TIPS Alcohol Isopropanol Alcohol->TIPS Water Water (H2O) TIPS->Water Dehydrating Agent Removes Water

Caption: Direct synthesis of TIPS from silica and isopropanol.

Conclusion

The synthesis of this compound via the alcoholysis of silicon tetrachloride remains a robust and widely used method. Careful control of reaction conditions and rigorous purification by fractional distillation are paramount to obtaining a high-purity product suitable for demanding applications in research and industry. Emerging alternative synthesis routes from silicon or silica offer promising avenues for more sustainable and economical production in the future.

References

Tetraisopropyl Orthosilicate (CAS No. 1992-48-9): A Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tetraisopropyl orthosilicate (TIPS), a versatile silicon-containing compound with significant applications in materials science and drug delivery. This document details its chemical and physical properties, outlines experimental protocols for its use in nanoparticle synthesis, and explores the biological signaling pathways associated with its silica-based derivatives.

Core Chemical and Physical Properties

This compound, also known as tetraisopropoxysilane, is an organosilicon compound that serves as a key precursor in the synthesis of high-purity silica (silicon dioxide) and silicate materials.[1] Its branched isopropyl groups influence its reactivity and solubility, making it a valuable component in various chemical processes.[1]

PropertyValueReference(s)
CAS Number 1992-48-9[2]
Molecular Formula C₁₂H₂₈O₄Si[2]
Molecular Weight 264.43 g/mol [2]
Appearance Colorless, transparent liquid[1]
Boiling Point 185 °C[3]
Melting Point <0 °C[3]
Density 0.88 g/mL[3]
Refractive Index 1.3895[3]

Safety Information

This compound is a combustible liquid and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It is crucial to work in a well-ventilated area and keep the compound away from heat, sparks, and open flames.

Hazard StatementDescription
H227Combustible liquid
H314Causes severe skin burns and eye damage
H318Causes serious eye damage

Experimental Protocols: Synthesis of Silica Nanoparticles via Sol-Gel Method

This compound is a precursor for producing silica nanoparticles (SiNPs) through the sol-gel process. This method involves the hydrolysis and subsequent condensation of the alkoxide in an alcoholic solvent, typically in the presence of a catalyst. The Stöber method, a well-established sol-gel technique, allows for the synthesis of monodisperse spherical silica particles.[4][5] While many published protocols utilize the closely related tetraethyl orthosilicate (TEOS), the principles are directly applicable to TIPS.

Objective: To synthesize monodisperse silica nanoparticles.

Materials:

  • This compound (TIPS)

  • Ethanol (absolute)

  • Deionized water

  • Ammonium hydroxide solution (28-30%)

Methodology:

  • Reaction Mixture Preparation: In a reaction vessel, a solution of ethanol and deionized water is prepared.

  • Catalyst Addition: Ammonium hydroxide is added to the ethanol-water mixture to act as a catalyst. The solution is stirred to ensure homogeneity.

  • Precursor Addition: A solution of this compound in ethanol is added to the reaction mixture under vigorous stirring.

  • Reaction: The hydrolysis and condensation reactions are allowed to proceed at a controlled temperature with continuous stirring. The reaction time will influence the final particle size.

  • Particle Recovery: The resulting silica nanoparticles are collected by centrifugation.

  • Washing: The collected nanoparticles are washed multiple times with ethanol and deionized water to remove any unreacted reagents and byproducts.

  • Drying: The purified silica nanoparticles are dried in an oven at a specified temperature.

The size of the synthesized silica nanoparticles can be tuned by varying the concentrations of the reactants, the water-to-alkoxide ratio, the type and concentration of the catalyst, and the reaction temperature.[6][7]

Applications in Drug Development

The silica nanoparticles synthesized from this compound have significant potential in drug delivery.[8][9][10] Their high surface area, tunable pore size, and biocompatibility make them excellent candidates for encapsulating and delivering a wide range of therapeutic agents.[11][12] The surface of these nanoparticles can be functionalized to achieve targeted drug delivery and controlled release profiles.[11]

Biological Interactions and Signaling Pathways

The interaction of silica nanoparticles with cells is a critical aspect of their application in drug delivery and must be thoroughly understood. Upon introduction into a biological system, silica nanoparticles can be internalized by cells through various endocytic pathways.[13][14] Their presence within the cellular environment can trigger a range of biological responses, including the activation of specific signaling pathways.

Research has shown that exposure to silica nanoparticles can upregulate the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various cell types.[15][16][17] These pathways are involved in cellular processes such as inflammation, stress response, and apoptosis.[18][19] Additionally, interactions with the Epidermal Growth Factor Receptor (EGFR) signaling pathway have been observed, which can influence cell proliferation and migration.[20][21] The activation of transcription factors like NF-κB and AP-1 is also a noted response to silica nanoparticle exposure.[18][19]

Visualizations

Experimental Workflow: Sol-Gel Synthesis of Silica Nanoparticles

Sol_Gel_Workflow cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_product Final Product TIPS This compound Mixing Mixing & Stirring TIPS->Mixing Ethanol Ethanol Ethanol->Mixing Water Deionized Water Water->Mixing Catalyst Ammonium Hydroxide Catalyst->Mixing Reaction Hydrolysis & Condensation Mixing->Reaction Initiation Centrifugation Centrifugation Reaction->Centrifugation Particle Formation Washing Washing Centrifugation->Washing Separation Drying Drying Washing->Drying Purification SiNPs Silica Nanoparticles Drying->SiNPs Isolation

Caption: Workflow for the sol-gel synthesis of silica nanoparticles.

Chemical Reactions: Hydrolysis and Condensation

Hydrolysis_Condensation cluster_condensation Condensation TIPS Si(OR)₄ (this compound) Silanol Si(OR)₃(OH) (Silanol Intermediate) TIPS->Silanol Hydrolysis Siloxane (RO)₃Si-O-Si(OR)₃ (Siloxane Bridge) Silanol->Siloxane Silanol->Siloxane Alcohol ROH (Isopropyl Alcohol) Silanol->Alcohol Water2 H₂O Siloxane->Water2 Byproduct Water H₂O Water->Silanol

Caption: Hydrolysis and condensation reactions in the sol-gel process.

Signaling Pathway: Cellular Response to Silica Nanoparticles

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response SiNP Silica Nanoparticles EGFR EGFR SiNP->EGFR Interacts with MAPK MAPK Pathway SiNP->MAPK Activates EGFR->MAPK NFkB NF-κB MAPK->NFkB Activates AP1 AP-1 MAPK->AP1 Activates TNF TNF Gene Expression NFkB->TNF Induces AP1->TNF Induces Response Inflammation Apoptosis Stress Response TNF->Response

Caption: Key signaling pathways affected by silica nanoparticles.

References

An In-depth Technical Guide to the Safety and Handling of Tetraisopropyl Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Tetraisopropyl orthosilicate (TIPS). The information is intended to support laboratory personnel in the safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound, also known as tetraisopropoxysilane, is an organosilicate compound. It is primarily used as a precursor for the synthesis of silica-based materials, particularly in the sol-gel process.[1] Its unique molecular structure and reactivity make it a valuable reagent in various industrial and scientific applications.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1992-48-9[2]
Molecular Formula C₁₂H₂₈O₄Si[3]
Molecular Weight 264.43 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 185 °C
Flash Point 76 °C
Density 0.88 g/mL at 20 °C
Refractive Index 1.38
Purity >98% or >99.0% (GC)[1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes serious eye damage.[3]

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard CategoryGHS Hazard Statement
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage

Data sourced from the European Chemicals Agency (ECHA) C&L Inventory.[3]

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following sections on safe handling, personal protective equipment, first aid, and disposal are largely based on data for the closely related and structurally similar compound, Tetraethyl orthosilicate (TEOS). Researchers should handle TIPS with the assumption that it poses similar or greater hazards than TEOS.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Personal Contact: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe vapors or mists.[6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][7] Use non-sparking tools and explosion-proof equipment.[5]

  • Static Discharge: Take precautionary measures against static discharge.[5] Earth all lines and equipment when transferring material.[7]

  • General Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][8]

  • Storage Conditions: Store in a cool place.[9] Some sources recommend storing under nitrogen as it is moisture-sensitive.[6][8]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.[6][9]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[9]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Ingestion Do NOT induce vomiting. Rinse mouth. Call a poison center or doctor if you feel unwell.[5]

Firefighting and Accidental Release Measures

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: The substance is combustible. Vapors may form explosive mixtures with air. Hazardous decomposition products include carbon oxides and silicon oxides.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[9] Ensure adequate ventilation. Remove all sources of ignition.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[5] It is recommended to use a licensed professional waste disposal service.[8]

Experimental Protocols

General Handling and Dispensing Protocol

A standardized workflow is essential for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Ensure fume hood is operational A->B C Obtain TIPS from storage B->C D Place container in fume hood C->D E Dispense required amount using a clean, dry syringe or pipette D->E F Tightly seal the container E->F G Return TIPS to storage F->G H Decontaminate work area G->H I Dispose of contaminated materials in designated waste container H->I J Remove and dispose of PPE properly I->J

A standard workflow for handling this compound.
Sol-Gel Synthesis of Silica Nanoparticles (General Protocol)

This compound is a common precursor for the synthesis of silica nanoparticles via the sol-gel method. This process involves the hydrolysis and subsequent condensation of the alkoxide in the presence of a catalyst.

G cluster_reaction Reaction Setup cluster_process Sol-Gel Process cluster_post Post-Processing A Prepare a solution of ethanol and water B Add a catalyst (e.g., ammonia or acid) A->B C Add this compound dropwise while stirring vigorously B->C D Hydrolysis of TIPS to form silanol groups C->D E Condensation of silanol groups to form siloxane bridges (Si-O-Si) D->E F Formation of silica nanoparticles (sol) E->F G Aging of the sol to form a gel F->G H Washing and purification of the gel G->H I Drying or calcination to obtain dry silica nanoparticles H->I

A generalized workflow for silica nanoparticle synthesis using TIPS.

Chemical Reactions

Hydrolysis of this compound

The primary reaction of this compound in the presence of water is hydrolysis, which leads to the formation of silanol groups and isopropanol. This is the initial step in the sol-gel process.

G TIPS This compound Si(OCH(CH₃)₂)₄ Silanol Silanol Intermediate (HO)Si(OCH(CH₃)₂)₃ TIPS->Silanol Hydrolysis Water Water (H₂O) Water->Silanol Isopropanol Isopropanol (CH₃)₂CHOH Silanol->Isopropanol Byproduct

The hydrolysis reaction of this compound.

Toxicological Information

There is currently no information available regarding specific signaling pathways affected by this compound.

Occupational Exposure Limits

Specific occupational exposure limits for this compound have not been established. For Tetraethyl orthosilicate, the following limits have been set by various regulatory agencies:

Table 5: Occupational Exposure Limits for Tetraethyl Orthosilicate

OrganizationLimit
ACGIH TLV TWA: 10 ppm
OSHA PEL TWA: 100 ppm; 850 mg/m³
NIOSH REL TWA: 10 ppm; 85 mg/m³

These values are for Tetraethyl orthosilicate and should be used as a conservative guideline for handling this compound in the absence of specific data.[5]

This technical guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet for any chemical before use.

References

Tetraisopropyl orthosilicate hydrolysis and condensation mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetraisopropyl Orthosilicate (TIPS)

Introduction: The Foundation of Sol-Gel Chemistry

The sol-gel process is a cornerstone of modern materials science, offering a versatile wet-chemical route to synthesize inorganic and hybrid materials with high purity and tailored microstructures at relatively low temperatures.[1] This process involves the transformation of a system of molecular precursors from a liquid "sol" state into a solid "gel" phase. At the heart of silica-based sol-gel chemistry are silicon alkoxides, with Tetraethyl Orthosilicate (TEOS) being the most studied. However, its analogue, this compound (TIPS or TPOS), Si(OC₃H₇)₄, provides distinct reaction kinetics and structural outcomes due to the increased steric hindrance of its bulky isopropoxy groups. This guide offers a deep dive into the core mechanisms governing the hydrolysis and condensation of TIPS, providing researchers, scientists, and drug development professionals with the foundational knowledge to control and innovate silica-based material synthesis.

The Core Reactions: A Two-Step Transformation

The conversion of this compound into a solid silica network is fundamentally a two-stage process: the hydrolysis of the isopropoxy groups followed by the condensation of the resulting silanol intermediates.[1][2] These reactions occur concurrently and competitively, and their relative rates dictate the structure and properties of the final material.

Hydrolysis: The Addition of Water

Hydrolysis is the initial step where the isopropoxy (-O-iPr) groups of the TIPS molecule are replaced by hydroxyl (-OH) groups, forming silanols and releasing isopropanol as a byproduct. This is a nucleophilic substitution reaction where water attacks the electropositive silicon atom.

Overall Hydrolysis Reaction: Si(OC₃H₇)₄ + 4 H₂O ⇌ Si(OH)₄ + 4 C₃H₇OH

This reaction rarely proceeds to completion before condensation begins. Instead, a complex mixture of partially hydrolyzed species, Si(OC₃H₇)₄₋ₓ(OH)ₓ, is formed. The rate of hydrolysis is critically dependent on the chosen catalyst.[3]

The hydrolysis of TIPS in a neutral solution is extremely slow. Therefore, acid or base catalysts are employed to accelerate the reaction.[3][4]

  • Acid Catalysis: Under acidic conditions (e.g., using HCl or CH₃COOH), an isopropoxy group is rapidly protonated. This protonation makes the isopropoxy group a better leaving group (isopropanol), facilitating the nucleophilic attack by water on the silicon atom. Acid catalysis generally promotes a high rate of hydrolysis.[5][6]

  • Base Catalysis: Under basic conditions (e.g., using NH₄OH), the water molecule is deprotonated to form a hydroxide ion (OH⁻).[7] The highly nucleophilic OH⁻ then attacks the silicon atom, displacing an isopropoxy group. While hydrolysis is still catalyzed, the rate of condensation is often significantly faster under basic conditions.[8]

Condensation: Building the Siloxane Network

Once silanol groups are formed, they can react with each other or with remaining isopropoxy groups in condensation reactions to form stable siloxane bridges (Si-O-Si), which constitute the backbone of the silica network.[3]

There are two primary pathways for condensation:

  • Water Condensation (or Aquation): Two silanol groups react to form a siloxane bond and eliminate a water molecule. (≡Si-OH) + (HO-Si≡) → (≡Si-O-Si≡) + H₂O

  • Alcohol Condensation (or Alcoxolation): A silanol group reacts with an unhydrolyzed isopropoxy group, forming a siloxane bond and eliminating an isopropanol molecule. (≡Si-OH) + (C₃H₇O-Si≡) → (≡Si-O-Si≡) + C₃H₇OH

The pH of the reaction medium strongly influences which condensation pathway predominates and the resulting structure of the gel.[3]

  • Acidic Conditions (pH < 7): Hydrolysis is generally faster than condensation. This leads to the formation of less-branched, polymer-like chains that entangle to form the gel network. Condensation tends to occur at the ends of these growing chains.

  • Basic Conditions (pH > 7): Condensation reactions are accelerated relative to hydrolysis. This promotes the formation of highly branched clusters that grow and eventually link together, resulting in more particulate or colloidal gels.[7][9] The hydrolysis of the first ethoxide group is often considered the rate-limiting step in nanoparticle formation under these conditions.[10]

Visualizing the Mechanistic Pathways

To better understand the flow of the sol-gel process and the influence of catalysts, the following diagrams illustrate the key transformations.

SolGelProcess TIPS TIPS Si(OC₃H₇)₄ Hydrolyzed Partially Hydrolyzed Species Si(OC₃H₇)₄₋ₓ(OH)ₓ TIPS->Hydrolyzed Hydrolysis (+H₂O, Catalyst) Sol Colloidal Sol (Nanoparticles/Polymers) Hydrolyzed->Sol Condensation (-H₂O / -C₃H₇OH) Gel 3D Gel Network Sol->Gel Gelation

Caption: Overall workflow of the TIPS sol-gel process.

AcidCatalysis cluster_acid Acid-Catalyzed Hydrolysis step1 Si-OR + H⁺ ⇌ Si-O⁺(H)R step2 Si-O⁺(H)R + H₂O → [Transition State] step1->step2 Protonation of alkoxy group step3 [Transition State] → Si-OH + ROH + H⁺ step2->step3 Nucleophilic attack by water

Caption: Mechanism of acid-catalyzed hydrolysis of an alkoxide.

BaseCatalysis cluster_base Base-Catalyzed Hydrolysis step1 H₂O + B⁻ ⇌ OH⁻ + BH step2 Si-OR + OH⁻ → [Transition State] step1->step2 Formation of nucleophile (OH⁻) step3 [Transition State] → Si-OH + RO⁻ step2->step3 Nucleophilic attack on Silicon step4 RO⁻ + BH → ROH + B⁻ step3->step4 Regeneration of catalyst

Caption: Mechanism of base-catalyzed hydrolysis of an alkoxide.

Controlling the Reaction: Key Experimental Parameters

The successful synthesis of silica materials with desired properties hinges on the precise control of several experimental parameters that influence the kinetics of hydrolysis and condensation.

ParameterInfluence on Hydrolysis & CondensationResulting Structure & Morphology
pH / Catalyst Acidic (pH 1-4): Fast hydrolysis, slow condensation.[3][5] Basic (pH 9-11): Slower hydrolysis, fast condensation.[7][8]Acidic: Weakly branched, linear polymer-like networks. Basic: Highly branched clusters leading to discrete, spherical nanoparticles.[9]
Water : TIPS Molar Ratio (r) Increasing 'r' generally increases the hydrolysis rate by providing more reactant. A stoichiometric ratio (r=4) is the minimum for complete hydrolysis.Higher 'r' values lead to a more complete hydrolysis and a higher degree of cross-linking, resulting in denser gels.
Solvent A co-solvent (e.g., ethanol, isopropanol) is essential for homogenizing the nonpolar TIPS and polar water.[11] Solvent polarity and its ability to form hydrogen bonds can affect reaction rates.[11]The choice of alcohol can influence the rate of transesterification and the steric effects around the silicon center, impacting particle size.[8]
Temperature Higher temperatures increase the rates of both hydrolysis and condensation, leading to faster gelation times.[2]Can influence the final porosity and surface area of the dried gel. Excessive temperatures may lead to uncontrolled precipitation.[5]
TIPS Concentration Higher precursor concentrations lead to a faster gelation time and can result in larger particle sizes.[12][13]At lower concentrations, smaller, more uniform nanoparticles are typically formed. Higher concentrations can lead to aggregation.[12]

Field-Proven Protocol: Synthesis of Silica Nanoparticles via a Modified Stöber Process

This protocol describes a self-validating system for the synthesis of monodisperse silica nanoparticles using TIPS under basic conditions. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Objective: To synthesize spherical silica nanoparticles with a controlled size distribution.

Materials:

  • This compound (TIPS, ≥98%)

  • Ethanol (Absolute, 200 proof)

  • Ammonium Hydroxide (28-30% NH₃ basis)

  • Deionized Water

Experimental Procedure:

  • Reaction Vessel Setup: In a jacketed glass reactor maintained at 25 °C, add 100 mL of absolute ethanol.

    • Causality: Ethanol serves as a co-solvent to ensure the complete miscibility of the hydrophobic TIPS precursor and the aqueous reactants.[4][11] Maintaining a constant temperature ensures consistent reaction kinetics.

  • Catalyst and Water Addition: To the stirring ethanol, add 10 mL of deionized water and 5 mL of ammonium hydroxide solution. Allow the solution to mix for 15 minutes at a constant stirring rate of 300 RPM.

    • Causality: Ammonium hydroxide acts as a basic catalyst, promoting rapid condensation which is essential for the formation of discrete, spherical particles.[4][12] Pre-mixing ensures a homogeneous reaction environment before the precursor is introduced.

  • Precursor Addition: Rapidly inject 5 mL of TIPS into the center of the vortexing solution.

    • Causality: Rapid injection ensures uniform nucleation throughout the solution, which is critical for achieving a narrow particle size distribution (monodispersity).

  • Reaction and Growth: Immediately upon TIPS addition, the clear solution will become turbid, indicating nanoparticle nucleation. Allow the reaction to proceed for 2 hours under continuous stirring.

    • Causality: The 2-hour period allows for the growth of the initial nuclei via the addition of hydrolyzed monomeric silica species, as described by the LaMer model of particle growth.[14]

  • Particle Recovery: Stop the stirring and collect the silica particles via centrifugation at 8000 RPM for 15 minutes. Discard the supernatant.

    • Causality: Centrifugation is an effective method to separate the solid nanoparticles from the solvent and unreacted species.

  • Washing: Re-disperse the particle pellet in 50 mL of ethanol and centrifuge again. Repeat this washing step two more times.

    • Causality: Washing with ethanol removes residual ammonium hydroxide, unreacted TIPS, and isopropanol byproducts, ensuring the purity of the final silica product.[10]

  • Drying: After the final wash, dry the white silica powder in a vacuum oven at 60 °C overnight.

    • Causality: Mild vacuum drying removes the remaining solvent without inducing significant stress that could cause particle agglomeration or structural collapse.

Conclusion

The hydrolysis and condensation of this compound are complex, interconnected processes that form the basis of the sol-gel synthesis of silica materials. The ultimate structure of the resulting material—be it a dense glass, a porous aerogel, or discrete nanoparticles—is not accidental but a direct consequence of the reaction kinetics. By expertly manipulating key parameters such as pH, water-to-alkoxide ratio, temperature, and precursor concentration, researchers can precisely control the rates of hydrolysis and condensation. This control allows for the rational design of silica networks with tailored porosity, particle size, and surface chemistry, opening up vast possibilities for applications in fields ranging from advanced coatings and catalysis to sophisticated drug delivery systems.[1][10]

References

The Pivotal Role of Tetraisopropyl Orthosilicate as a Silica Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraisopropyl orthosilicate (TIPOS), a high-purity alkoxide, serves as a critical precursor in the synthesis of advanced silica-based materials. Its unique chemical structure, characterized by bulky isopropoxy groups, offers distinct advantages in controlling the kinetics of the sol-gel process, thereby enabling fine-tuned manipulation of particle size, morphology, and porosity. This technical guide provides a comprehensive overview of the fundamental chemistry of TIPOS, detailed experimental protocols for the synthesis of silica nanoparticles, a comparative analysis with the more common precursor, tetraethyl orthosilicate (TEOS), and an exploration of its applications, particularly in the realm of drug delivery.

Introduction

The synthesis of silica (SiO₂) nanoparticles with tailored properties is a cornerstone of modern materials science and nanotechnology. These materials find extensive applications in catalysis, chromatography, coatings, and notably, in biomedical fields such as drug delivery and diagnostics. The sol-gel process, a versatile wet-chemical technique, is the most prevalent method for producing high-purity silica materials. The choice of the silicon alkoxide precursor is a critical determinant of the final properties of the silica product. While tetraethyl orthosilicate (TEOS) is the most widely studied precursor, this compound (TIPOS) presents unique characteristics that are advantageous for specific applications.

The larger isopropyl groups in TIPOS introduce significant steric hindrance compared to the ethyl groups in TEOS. This steric bulk slows down the rates of hydrolysis and condensation, the two fundamental reactions in the sol-gel process. This moderation of reaction kinetics provides a wider window for controlling particle nucleation and growth, leading to the formation of highly monodisperse silica nanoparticles.

The Sol-Gel Process: From Precursor to Silica Network

The sol-gel process transforms a molecular precursor, such as TIPOS, into a solid oxide network through a series of hydrolysis and condensation reactions. The overall process can be conceptually divided into several stages:

  • Hydrolysis: The process is initiated by the hydrolysis of the silicon alkoxide in the presence of water. This reaction is typically catalyzed by an acid or a base.

    Si(OR)₄ + nH₂O → Si(OR)₄₋ₙ(OH)ₙ + nROH

    where R is the isopropyl group for TIPOS.

  • Condensation: The hydrolyzed species then undergo condensation to form siloxane (Si-O-Si) bonds, releasing water or alcohol as byproducts. This can occur through two pathways:

    • Water Condensation: (HO)₃Si-OH + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + H₂O

    • Alcohol Condensation: (HO)₃Si-OR + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + ROH

  • Gelation: As the condensation reactions continue, a three-dimensional network of silica particles forms, entrapping the solvent within its pores. This continuous solid network is known as a gel.

  • Aging and Drying: The gel is then aged to strengthen the network and dried to remove the solvent, resulting in a porous silica material.

The following diagram illustrates the fundamental steps of the sol-gel process.

Sol_Gel_Process Precursor This compound (TIPOS) Si(OCH(CH₃)₂)₄ Hydrolysis Hydrolysis + H₂O (Catalyst) Precursor->Hydrolysis Silanols Silanols Si(OH)₄ and Partially Hydrolized Species Hydrolysis->Silanols Condensation Condensation Silanols->Condensation Sol Sol (Colloidal Suspension of Silica Particles) Condensation->Sol Gelation Gelation Sol->Gelation Gel Gel (3D Silica Network) Gelation->Gel Drying Drying Gel->Drying Silica Porous Silica (Xerogel/Aerogel) Drying->Silica

Caption: The sol-gel process for silica synthesis from a TIPOS precursor.

Comparative Analysis: TIPOS vs. TEOS

The choice between TIPOS and TEOS as a silica precursor significantly impacts the synthesis process and the properties of the resulting silica nanoparticles. The primary differences arise from the steric bulk of the alkoxy groups.

PropertyThis compound (TIPOS)Tetraethyl Orthosilicate (TEOS)
Chemical Formula Si[OCH(CH₃)₂]₄Si(OC₂H₅)₄
Molecular Weight 264.44 g/mol 208.33 g/mol
Hydrolysis Rate SlowerFaster
Condensation Rate SlowerFaster
Particle Size Control Finer control due to slower kineticsMore rapid nucleation and growth
Resulting Particle Size Generally smaller and more monodisperse under similar conditionsCan lead to larger and more polydisperse particles

The slower reaction kinetics of TIPOS, attributed to the steric hindrance of the isopropoxy groups, allow for a more controlled nucleation and growth phase, which is particularly beneficial for synthesizing small, monodisperse nanoparticles.

Experimental Protocols for Silica Nanoparticle Synthesis using TIPOS

The Stöber method is a widely adopted procedure for the synthesis of monodisperse silica nanoparticles. The following is a detailed protocol adapted for the use of TIPOS as the precursor.

Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

Materials:

  • This compound (TIPOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30% NH₃ in H₂O)

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: In a clean, round-bottom flask, combine ethanol, deionized water, and ammonium hydroxide solution in the desired ratios. The exact volumes will determine the final particle size (see table below for examples).

  • Stirring: Place the flask on a magnetic stirrer and stir the mixture at a constant rate to ensure homogeneity.

  • Precursor Addition: Rapidly add the required volume of TIPOS to the stirring solution.

  • Reaction: Allow the reaction to proceed at room temperature under continuous stirring. The solution will gradually become turbid as silica nanoparticles form. The reaction time can vary from a few hours to overnight, depending on the desired particle size.

  • Particle Collection: The resulting silica nanoparticles can be collected by centrifugation.

  • Washing: Wash the collected particles several times with ethanol and then with deionized water to remove any unreacted reagents and byproducts.

  • Drying: Dry the purified silica nanoparticles in an oven at a suitable temperature (e.g., 60-80 °C).

Example Parameters for Particle Size Control:

TIPOS (mL)Ethanol (mL)Water (mL)NH₄OH (mL)Approx. Particle Size (nm)
1.0502.01.0~50
1.0504.02.0~100
1.5506.03.0~200

Note: These are starting parameters and may require optimization based on specific laboratory conditions and desired particle characteristics.

The following diagram outlines the experimental workflow for the Stöber synthesis of silica nanoparticles using TIPOS.

Stober_Workflow cluster_prep Reaction Mixture Preparation cluster_reaction Synthesis cluster_purification Purification and Collection A Ethanol Mix1 Mix and Stir A->Mix1 B Deionized Water B->Mix1 C Ammonium Hydroxide C->Mix1 Add Add TIPOS to Mixture Mix1->Add D TIPOS D->Add React Stir at Room Temperature Add->React Centrifuge Centrifugation React->Centrifuge Wash_EtOH Wash with Ethanol Centrifuge->Wash_EtOH Wash_H2O Wash with Water Wash_EtOH->Wash_H2O Dry Dry in Oven Wash_H2O->Dry Final Monodisperse Silica Nanoparticles Dry->Final

Caption: Experimental workflow for Stöber synthesis of silica nanoparticles.

Applications in Drug Delivery

Silica nanoparticles synthesized from TIPOS are highly promising candidates for drug delivery applications due to their tunable particle size, high surface area, and biocompatibility. Their surfaces can be readily functionalized to attach targeting ligands and control drug release.

Key Advantages of TIPOS-Derived Silica in Drug Delivery:

  • Controlled Particle Size: The ability to produce small, monodisperse nanoparticles is crucial for intravenous drug delivery to ensure prolonged circulation times and efficient targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.

  • High Drug Loading Capacity: The porous nature of silica nanoparticles allows for the encapsulation of a significant amount of therapeutic agents.

  • Surface Functionalization: The silanol groups on the surface of silica nanoparticles provide reactive sites for the covalent attachment of various molecules, including targeting ligands (e.g., antibodies, peptides) and stimuli-responsive polymers.

  • Controlled Release: The release of the encapsulated drug can be controlled by modifying the surface of the nanoparticles with "gatekeepers" that respond to specific stimuli such as pH, temperature, or enzymes present in the target microenvironment.

The following diagram illustrates a conceptual signaling pathway for targeted drug delivery using functionalized silica nanoparticles.

Drug_Delivery_Pathway cluster_systemic Systemic Circulation cluster_target Target Tissue (e.g., Tumor) SNP Functionalized Silica Nanoparticle (from TIPOS) - Drug Loaded - Targeting Ligand Receptor Target Cell Receptor SNP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Release Drug Release Endosome->Release pH-triggered Effect Therapeutic Effect Release->Effect

Caption: Targeted drug delivery pathway using functionalized silica nanoparticles.

Conclusion

This compound is a valuable silica precursor that offers distinct advantages over the more commonly used tetraethyl orthosilicate, particularly in applications requiring precise control over nanoparticle size and monodispersity. The slower hydrolysis and condensation kinetics of TIPOS, stemming from the steric hindrance of its isopropoxy groups, provide a more controlled environment for the sol-gel synthesis of silica nanoparticles. This level of control is especially critical in the development of advanced materials for biomedical applications, such as targeted drug delivery systems. The protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize TIPOS in their research and development endeavors. Further exploration into the surface functionalization of TIPOS-derived silica nanoparticles will undoubtedly unlock their full potential in creating next-generation therapeutic and diagnostic platforms.

In-Depth Technical Guide to the Thermal Stability of Tetraisopropyl Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraisopropyl orthosilicate (TCI), also known as tetraisopropoxysilane, is an organosilicon compound with the chemical formula Si(OCH(CH₃)₂)₄. It belongs to the family of tetraalkoxysilanes and serves as a precursor for the synthesis of silica-based materials, a crosslinking agent in silicone polymers, and in the formation of protective coatings. The thermal stability of TCI is a critical parameter that dictates its processing conditions and performance in high-temperature applications. Understanding its decomposition behavior is essential for optimizing its use and ensuring the reliability of the final products.

This technical guide outlines the methodologies for assessing the thermal stability of TCI, discusses its probable decomposition pathways by analogy to related compounds, and provides a template for the presentation of thermal analysis data.

Thermal Analysis Techniques: Experimental Protocols

To comprehensively evaluate the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is employed. These techniques provide quantitative data on mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which TCI begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample of TCI (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina or platinum).

  • The crucible is loaded into the TGA instrument's furnace.

  • The furnace is purged with an inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 20-50 mL/min) to eliminate oxygen and prevent oxidative degradation.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored throughout the heating process.

  • The resulting data is plotted as mass or mass percentage versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as boiling point, phase changes, and the enthalpy changes associated with decomposition.

Methodology:

  • A small, precisely weighed sample of TCI (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • The sample is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic events are recorded as peaks on the DSC thermogram.

Quantitative Data Summary

The following tables present a hypothetical summary of quantitative data that could be obtained from the thermal analysis of this compound. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound (Illustrative)

ParameterValue (Illustrative)Conditions
Onset Decomposition Temperature (Tonset)~ 250 °C10 °C/min in N2
Temperature of Max. Decomposition Rate (Tmax)~ 280 °C10 °C/min in N2
Final Residue at 800 °C~ 22.7% (Theoretical SiO2)10 °C/min in N2
Weight Loss (Step 1)~ 77.3%200 - 350 °C

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound (Illustrative)

Thermal EventTemperature (Illustrative)Enthalpy (ΔH) (Illustrative)Conditions
Boiling Point~ 192 °CEndothermic10 °C/min in N2
Decomposition~ 280 °C (Peak)Exothermic10 °C/min in N2

Decomposition Pathways and Mechanisms

While specific studies on the decomposition of TCI are scarce, the thermal degradation mechanisms of Tetraethyl orthosilicate (TEOS) have been extensively investigated and can serve as a strong model.[1][2] The decomposition of TCI is expected to proceed through similar pathways, primarily involving the elimination of propene and the formation of silanol intermediates, which subsequently condense to form silicon dioxide.

A probable primary decomposition pathway for TCI is a unimolecular elimination reaction, analogous to the four-center molecular decomposition of TEOS.[2] This process involves the transfer of a hydrogen atom from a β-carbon of the isopropoxy group to an oxygen atom, leading to the formation of a silanol (Si-OH) group and the release of propene.

G TCI This compound Si(O-iPr)₄ Intermediate Tri(isopropoxy)silanol (iPrO)₃SiOH TCI->Intermediate Heat (Δ) Propene Propene C₃H₆ TCI->Propene Heat (Δ) SiO2 Silicon Dioxide SiO₂ Intermediate->SiO2 Condensation H2O Water H₂O Intermediate->H2O Condensation

Figure 1. Proposed initial decomposition pathway of this compound.

Subsequent heating leads to the condensation of these silanol intermediates, eliminating water and forming stable Si-O-Si bonds, ultimately resulting in a network of silicon dioxide.

Experimental and Analytical Workflow

A logical workflow for the comprehensive analysis of TCI's thermal stability would involve a series of interconnected experimental and analytical steps.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Analysis & Interpretation Sample TCI Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GC_MS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Sample->Py_GC_MS TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Data Quantitative Data (TGA/DSC) TGA->Data DSC->Data Products Decomposition Products Identification TGA_MS->Products Py_GC_MS->Products Mechanism Mechanism Elucidation Data->Mechanism Products->Mechanism

Figure 2. Experimental workflow for the thermal stability analysis of TCI.

To identify the volatile decomposition products, techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be invaluable.[3][4] These methods allow for the real-time analysis of gases evolved during the heating process, enabling the confirmation of decomposition products like propene and water, and the identification of any other volatile species.

Conclusion

While specific experimental data for the thermal stability of this compound remains to be published, a robust understanding of its thermal behavior can be inferred from its chemical structure and the extensive studies on its analogue, TEOS. The experimental protocols and analytical workflows detailed in this guide provide a solid foundation for researchers and professionals to conduct their own investigations into the thermal properties of TCI. Such studies are crucial for the continued development and application of this versatile organosilicon compound in various fields, including materials science and drug development. Further research is necessary to establish a definitive quantitative profile of TCI's thermal stability.

References

Solubility of Tetraisopropyl Orthosilicate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraisopropyl orthosilicate (TIPS), a key organosilicate compound, serves as a versatile precursor in the synthesis of high-purity silica, a crosslinking agent for silicone polymers, and a binder in various industrial applications.[1] Its solubility characteristics in organic solvents are a critical parameter for its effective use in these applications, particularly in the context of sol-gel processes, nanoparticle synthesis, and as a component in formulations relevant to drug delivery. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, detailed experimental protocols for solubility determination, and a discussion of its relevant chemical properties.

Core Properties of this compound

This compound, with the chemical formula Si(OCH(CH₃)₂)₄, is a colorless liquid. It is known to be soluble in most common organic solvents. A crucial chemical property of TIPS is its reactivity with water. In the presence of water, it undergoes hydrolysis to form silicic acid and isopropanol. This reaction is the foundation of the sol-gel process, where further condensation reactions lead to the formation of a silica network.

Solubility Data

This compound is widely reported to be miscible with a variety of common organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution. The following table summarizes the qualitative and, where available, quantitative solubility of this compound in selected organic solvents.

SolventChemical FormulaPolaritySolubility of this compound
EthanolC₂H₅OHPolarMiscible
IsopropanolC₃H₇OHPolarMiscible[2]
AcetoneC₃H₆OPolar AproticMiscible
TolueneC₇H₈NonpolarMiscible
HexaneC₆H₁₄NonpolarMiscible
BenzeneC₆H₆NonpolarSoluble

Note: The term "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of chemical research. For a liquid solute like this compound in a liquid solvent, the primary method is to determine miscibility. For systems where miscibility is not complete, the shake-flask method followed by quantitative analysis can be employed.

Method 1: Visual Miscibility Assessment

This method is a straightforward qualitative and semi-quantitative approach suitable for determining the miscibility of two liquids.

Protocol:

  • Preparation: Obtain high-purity this compound and the desired organic solvent. Ensure all glassware is clean and dry to prevent hydrolysis of the TIPS.

  • Initial Test: In a clear glass vial, add a small, known volume of the organic solvent (e.g., 5 mL).

  • Titration: Gradually add a known volume of this compound to the solvent, swirling or vortexing the vial after each addition.

  • Observation: Observe the solution for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

  • Determination of Miscibility: If the two liquids form a single, clear, and homogeneous phase after the addition of a significant volume of TIPS (e.g., up to a 1:1 volume ratio and beyond), they are considered miscible.

  • Documentation: Record the volumes of each component and the visual observations.

Method 2: Shake-Flask Method for Quantitative Solubility (for non-miscible systems)

This method is the gold standard for determining the thermodynamic solubility of a compound in a solvent at a specific temperature.[3]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of a distinct second phase of TIPS is necessary to ensure saturation.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used.

  • Phase Separation:

    • After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature until the two phases have clearly separated.

    • Carefully collect a sample from the solvent phase, ensuring that no undissolved TIPS is transferred. This can be achieved using a syringe with a filter or by careful decantation.

  • Quantification:

    • Analyze the concentration of this compound in the collected solvent sample using a suitable analytical technique. Gas chromatography (GC) is a common and effective method for quantifying volatile organosilicate compounds.

    • Prepare a calibration curve using standard solutions of TIPS of known concentrations in the same solvent.

    • Calculate the solubility of TIPS in the solvent (e.g., in g/100 mL or mol/L) based on the concentration measured from the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_tios High-Purity TIPS mix Mix TIPS and Solvent prep_tios->mix prep_solvent High-Purity Solvent prep_solvent->mix equilibrate Equilibrate at Constant T mix->equilibrate separate Separate Phases equilibrate->separate quantify Quantify TIPS Concentration (e.g., GC) separate->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for determining the solubility of this compound.

Hydrolysis of this compound

The hydrolysis of this compound is a key reaction that occurs in the presence of water. This process is fundamental to its application in forming silica-based materials.

G TIPS This compound Si(OCH(CH₃)₂)₄ SilicicAcid Silicic Acid Si(OH)₄ TIPS->SilicicAcid + 4 H₂O Water Water (H₂O) Water->SilicicAcid Isopropanol Isopropanol CH₃CH(OH)CH₃ SilicicAcid->Isopropanol + 4 Condensation Condensation SilicicAcid->Condensation SilicaNetwork Silica Network (SiO₂)n Condensation->SilicaNetwork - H₂O

Caption: Simplified reaction pathway for the hydrolysis and condensation of TIPS.

Applications in Research and Drug Development

The solubility of this compound in organic solvents is particularly relevant in the field of drug delivery. TEOS, a close analog of TIPS, has been used to create silica-based hydrogels and nanoparticles for controlled drug release.[4] The ability to dissolve TIPS in biocompatible solvents is the first step in forming these drug delivery vehicles through sol-gel processes. The choice of solvent can influence the rate of hydrolysis and condensation, thereby affecting the final properties of the silica matrix, such as pore size and surface area, which in turn control the drug release kinetics.

Conclusion

This compound exhibits excellent solubility in a wide range of common organic solvents, with which it is generally miscible. This property, combined with its reactivity with water to form silica networks, makes it a valuable material for various scientific and industrial applications, including the development of advanced drug delivery systems. The experimental protocols provided in this guide offer a framework for the precise determination of its solubility and miscibility, which is essential for optimizing its use in research and development.

References

An In-depth Technical Guide to the Moisture Sensitivity of Tetraisopropyl Orthosilicate (TIPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the moisture sensitivity of tetraisopropyl orthosilicate (TIPS), a crucial parameter in its handling, storage, and application, particularly in sol-gel processes, nanoparticle synthesis, and as a crosslinking agent in drug delivery systems. Due to its branched alkoxy groups, TIPS exhibits distinct reactivity compared to more common precursors like tetraethyl orthosilicate (TEOS). Understanding its interaction with water is paramount for controlling reaction kinetics and final material properties.

Introduction to this compound and its Moisture Sensitivity

This compound (Si(O-i-Pr)₄), also known as tetra-isopropoxysilane, is a silicon alkoxide that serves as a precursor for silica (SiO₂) through hydrolysis and condensation reactions. Its sensitivity to moisture is the cornerstone of its utility in forming silica networks. The reaction proceeds in two fundamental steps:

  • Hydrolysis: The replacement of isopropoxy groups (-O-i-Pr) with hydroxyl groups (-OH) upon reaction with water.

  • Condensation: The subsequent reaction between silanol groups (Si-OH) or between a silanol group and an isopropoxy group, forming siloxane bridges (Si-O-Si) and releasing water or isopropanol, respectively.

The overall reaction can be summarized as: Si(OC₃H₇)₄ + 2H₂O → SiO₂ + 4HOC₃H₇

This process is highly influenced by several factors, including the presence of catalysts (acids or bases), the water-to-alkoxide ratio, the solvent, and the temperature. The bulky isopropyl groups in TIPS sterically hinder the approach of water molecules to the silicon center, resulting in a significantly slower hydrolysis rate compared to less sterically hindered alkoxysilanes like tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS).[1][2]

Kinetics and Mechanisms of Hydrolysis and Condensation

The hydrolysis and condensation of TIPS are complex processes involving a series of reversible reactions. The rates of these reactions are highly dependent on the pH of the reaction medium.

Acid-Catalyzed Mechanism

Under acidic conditions, an alkoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon atom in a nucleophilic substitution reaction.[2] The condensation reaction is generally slower than hydrolysis, leading to the formation of more linear, less branched silica networks.

Base-Catalyzed Mechanism

In basic conditions, a hydroxyl anion directly attacks the silicon atom, leading to the formation of a pentacoordinate intermediate.[3] This mechanism is generally faster for condensation than for hydrolysis, resulting in the formation of more highly branched, particulate silica structures.[3]

The reaction pathway for the hydrolysis and condensation of this compound can be visualized as follows:

G TIPS This compound Si(O-i-Pr)₄ Hydrolysis Hydrolysis TIPS->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Further_Hydrolysis Further Hydrolysis H2O->Further_Hydrolysis Catalyst Catalyst (Acid or Base) Catalyst->Hydrolysis Silanol Tri-isopropoxy Silanol (i-PrO)₃SiOH Hydrolysis->Silanol Isopropanol Isopropanol (i-PrOH) Hydrolysis->Isopropanol by-product Silanol->Further_Hydrolysis Condensation Condensation Silanol->Condensation Diol Di-isopropoxy Silanediol (i-PrO)₂Si(OH)₂ Further_Hydrolysis->Diol Silanetriol Isopropoxy Silanetriol (i-PrO)Si(OH)₃ Diol->Silanetriol Stepwise Hydrolysis Diol->Condensation Silicic_Acid Silicic Acid Si(OH)₄ Silanetriol->Silicic_Acid Stepwise Hydrolysis Silanetriol->Condensation Silicic_Acid->Condensation Condensation->H2O by-product Siloxane Siloxane Bridge Formation (Si-O-Si) Condensation->Siloxane Condensation->Isopropanol by-product Silica_Network Silica Network (SiO₂) Siloxane->Silica_Network Polymerization

Figure 1: Hydrolysis and condensation pathway of TIPS.

Factors Influencing Moisture Sensitivity

The rate and extent of TIPS's reaction with moisture are dictated by several interconnected factors.

FactorEffect on Hydrolysis RateEffect on Condensation RateNotes
pH (Catalyst) Minimum around pH 7; increases in acidic and basic conditions.[2]Minimum around pH 2; increases significantly in basic conditions.Acid catalysis leads to linear polymers, while base catalysis favors branched clusters.[3]
Water Concentration Increases with higher water-to-alkoxide molar ratio.Generally increases with water concentration, but complex due to competing hydrolysis.A stoichiometric amount of water is required for complete hydrolysis.
Solvent Slower in non-polar solvents. Protic solvents can participate in the reaction.Influenced by solvent polarity and its ability to stabilize intermediates.Isopropanol, the by-product, can participate in reverse reactions (esterification).
Temperature Increases with temperature.Increases with temperature.Higher temperatures can also accelerate solvent evaporation, affecting concentrations.
Steric Hindrance Slower than less hindered alkoxysilanes (TEOS, TMOS).[1][2]Slower than less hindered analogues.The bulky isopropyl groups impede the approach of reactants.

Experimental Protocols for Characterization

Several analytical techniques are employed to monitor the hydrolysis and condensation of TIPS.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for real-time monitoring of the disappearance of reactants and the appearance of products.

Methodology:

  • Sample Preparation: Prepare a solution of TIPS in a suitable solvent (e.g., anhydrous isopropanol or a non-polar solvent like hexane). The reaction is initiated by adding a specific amount of water and catalyst.

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a liquid transmission cell.

  • Data Acquisition: Record spectra at regular intervals. Key vibrational bands to monitor include:

    • Si-O-C stretching of TIPS: Disappearance indicates hydrolysis.

    • O-H stretching of isopropanol and Si-OH: Appearance indicates hydrolysis.

    • Si-O-Si stretching: Appearance indicates condensation.

  • Data Analysis: Plot the absorbance of characteristic peaks against time to obtain kinetic profiles of the reactions.

G cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing TIPS_sol TIPS Solution (in anhydrous solvent) Mixing Rapid Mixing TIPS_sol->Mixing H2O_cat Water + Catalyst Solution H2O_cat->Mixing Reaction_Mixture Reaction Mixture Mixing->Reaction_Mixture FTIR FTIR Spectrometer with ATR Probe Reaction_Mixture->FTIR Data_Acq Time-resolved Spectral Acquisition FTIR->Data_Acq Peak_Monitoring Monitor Peak Absorbance: - Si-O-C (disappearance) - O-H (appearance) - Si-O-Si (appearance) Data_Acq->Peak_Monitoring Kinetic_Plot Plot Absorbance vs. Time Peak_Monitoring->Kinetic_Plot Rate_Determination Determine Reaction Rates Kinetic_Plot->Rate_Determination

Figure 2: Workflow for in-situ FTIR analysis of TIPS hydrolysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²⁹Si NMR can provide detailed insights into the molecular species present during the reaction.

Methodology:

  • Sample Preparation: Prepare the reaction mixture as for FTIR analysis, often using deuterated solvents for ¹H NMR.

  • ¹H NMR: Monitor the decrease in the signal from the isopropoxy protons of TIPS and the corresponding increase in the signal from isopropanol protons.

  • ²⁹Si NMR: This technique is particularly powerful for identifying the various silicon species (monomers, dimers, trimers, etc.) and their degree of hydrolysis and condensation.[4] The chemical shifts are sensitive to the number of hydroxyl groups and siloxane bridges attached to the silicon atom.

  • Data Acquisition: Acquire spectra at different time points to track the evolution of the different silicon environments.

  • Data Analysis: Integrate the peaks corresponding to different species to determine their relative concentrations over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to quantify the consumption of TIPS and the formation of volatile products like isopropanol.

Methodology:

  • Sample Preparation: At various time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or neutralization).

  • Derivatization (optional): Unreacted silanols might need to be derivatized to make them volatile enough for GC analysis.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification.

  • Data Analysis: Create calibration curves for TIPS and isopropanol to quantify their concentrations in the reaction mixture over time.

Karl Fischer Titration

This is a standard method for determining the water content in the reaction mixture, which is crucial for understanding the reaction stoichiometry.

Methodology:

  • Instrumentation: Use a coulometric or volumetric Karl Fischer titrator. For organic solutions, a titrator with a compatible solvent system (e.g., methanol-based) is required.[5]

  • Sample Handling: Due to the moisture sensitivity of TIPS, samples must be handled in a dry environment (e.g., in a glovebox or using dry syringes).

  • Titration: A known amount of the sample is injected into the Karl Fischer titration cell. The instrument automatically titrates the water present and calculates its concentration.

  • Blank Correction: A blank titration of the solvent should be performed to account for any residual moisture.

Handling and Storage

Given its high moisture sensitivity, proper handling and storage of TIPS are critical to maintain its quality and ensure reproducible results.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from sources of ignition.[6] The container should be flushed with an inert gas like nitrogen or argon before sealing.

  • Handling: All handling should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to prevent premature hydrolysis. Use dry glassware and solvents.

Conclusion

The moisture sensitivity of this compound is a double-edged sword: it is the basis for its use in materials synthesis but also necessitates careful control over reaction conditions and handling procedures. The steric hindrance of the isopropyl groups slows down its reactivity compared to other common silicon alkoxides, offering a wider processing window for some applications. A thorough understanding and control of the factors influencing its hydrolysis and condensation are essential for researchers and professionals aiming to leverage the unique properties of TIPS in drug development and materials science. By employing the analytical techniques outlined in this guide, it is possible to gain detailed insights into the reaction kinetics and mechanisms, enabling the rational design and synthesis of advanced silica-based materials.

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Silica Nanoparticles using Tetra-isopropyl Orthosilicate (TIPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of silica nanoparticles (SNPs) using the sol-gel method with tetra-isopropyl orthosilicate (TIPS) as the precursor. This document is intended to guide researchers in the preparation of SNPs for various applications, particularly in the field of drug development.

Introduction

Silica nanoparticles are versatile nanomaterials with significant potential in biomedical applications due to their biocompatibility, tunable size, and large surface area available for functionalization. The sol-gel process, particularly the Stöber method, is a widely used technique for synthesizing monodisperse spherical silica nanoparticles. This method involves the hydrolysis and subsequent condensation of a silica precursor in an alcohol solvent, catalyzed by ammonia. While tetraethyl orthosilicate (TEOS) is the most commonly used precursor, tetra-isopropyl orthosilicate (TIPS) offers an alternative that may influence reaction kinetics and final particle characteristics due to the different steric hindrance of the isopropoxy groups compared to the ethoxy groups in TEOS.

These notes provide a foundational protocol for the synthesis of silica nanoparticles using TIPS, along with information on how to control particle size and characterization techniques.

Experimental Protocols

Materials and Equipment
  • Tetra-isopropyl orthosilicate (TIPS, precursor)

  • Ethanol (or other alcohol solvent)

  • Ammonium hydroxide solution (catalyst)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Reaction vessel (e.g., round-bottom flask)

  • Centrifuge and centrifuge tubes

  • Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM) for size and morphology analysis

  • Dynamic Light Scattering (DLS) for particle size distribution

General Synthesis Protocol (Modified Stöber Method for TIPS)

This protocol is adapted from the well-established Stöber method for TEOS. Disclaimer: The reaction kinetics of TIPS differ from TEOS. Therefore, optimization of the reactant concentrations and reaction time may be necessary to achieve the desired particle size and distribution.

  • In a round-bottom flask, prepare a solution of ethanol and deionized water.

  • Add the desired amount of ammonium hydroxide solution to the ethanol/water mixture and stir to ensure homogeneity.

  • While stirring, rapidly add the tetra-isopropyl orthosilicate (TIPS) to the solution.

  • Allow the reaction to proceed at room temperature under continuous stirring for a specified duration (e.g., 2-24 hours). The solution will become opalescent, indicating the formation of silica nanoparticles.

  • After the reaction is complete, collect the silica nanoparticles by centrifugation.

  • Wash the collected nanoparticles several times with ethanol and/or deionized water to remove any unreacted reagents.

  • Resuspend the purified silica nanoparticles in the desired solvent for storage or further use.

Quantitative Data Presentation

Parameter VariedEffect on Nanoparticle SizeReference
Catalyst (Ammonia) Concentration Increased Size
Precursor (TEOS/TIPS) Concentration Increased Size
Water Concentration Decreased Size
Alcohol Chain Length (e.g., Methanol to Ethanol) Increased Size
Reaction Temperature Decreased Size

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the sol-gel synthesis of silica nanoparticles using TIPS.

G Experimental Workflow for Sol-Gel Synthesis of Silica Nanoparticles cluster_0 Solution Preparation cluster_1 Nanoparticle Formation cluster_2 Purification cluster_3 Characterization A Mix Ethanol and Deionized Water B Add Ammonium Hydroxide (Catalyst) A->B C Add TIPS (Precursor) B->C Initiate Reaction D Stir at Room Temperature (Hydrolysis & Condensation) C->D E Centrifugation D->E Collect Nanoparticles F Washing with Ethanol/Water E->F G TEM/SEM (Size, Morphology) F->G H DLS (Size Distribution) F->H

Caption: A flowchart of the sol-gel synthesis process.

Cellular Interaction and Signaling Pathways

Silica nanoparticles can interact with cells and modulate various signaling pathways. Studies have shown that exposure of cells to silica nanoparticles can lead to the upregulation of common signaling pathways such as the TNF and MAPK signaling pathways.

G Signaling Pathways Upregulated by Silica Nanoparticles cluster_0 Cellular Exposure cluster_1 Cellular Response cluster_2 Signaling Cascade cluster_3 Downstream Effects A Silica Nanoparticles B Cell Membrane Interaction A->B C Internalization B->C D Upregulation of TNF Signaling Pathway C->D E Upregulation of MAPK Signaling Pathway C->E F Inflammatory Response D->F G Cell Proliferation, Differentiation, Apoptosis E->G

Application Note: Synthesis of Mesoporous Silica Nanoparticles using Tetraisopropyl Orthosilicate (TIPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporous silica nanoparticles (MSNs) are a class of advanced materials characterized by a large surface area, tunable pore size, and high pore volume. These properties make them ideal candidates for a wide range of applications, particularly in drug delivery, catalysis, and separation science. The synthesis of MSNs is typically achieved through a sol-gel process involving the hydrolysis and condensation of a silica precursor in the presence of a structure-directing agent, usually a surfactant.

While tetraethyl orthosilicate (TEOS) is the most commonly used silica precursor for MSN synthesis, other alkoxysilanes such as tetraisopropyl orthosilicate (TIPS) can also be employed. The choice of precursor can influence the kinetics of silica formation and the final properties of the material. Due to the greater steric hindrance of the isopropoxy groups in TIPS compared to the ethoxy groups in TEOS, the rates of hydrolysis and condensation are generally slower. This can offer better control over the nanoparticle growth and final morphology. This application note provides a detailed protocol for the preparation of mesoporous silica nanoparticles using TIPS as the silica precursor.

Experimental Protocols

This protocol is adapted from established methods for the synthesis of MCM-41 type mesoporous silica, with modifications to account for the lower reactivity of this compound (TIPS) compared to more common precursors like Tetraethyl orthosilicate (TEOS).

Materials
  • This compound (TIPS, Si[OCH(CH₃)₂]₄) - Silica Precursor

  • Cetyltrimethylammonium bromide (CTAB) - Surfactant Template

  • Sodium Hydroxide (NaOH) - Catalyst

  • Ethanol (EtOH) - Solvent

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl) - for template removal (optional)

Equipment
  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Centrifuge

  • Buchner funnel and filter paper

  • Oven

  • Tube furnace for calcination

Synthesis of Mesoporous Silica Nanoparticles (MCM-41 type)
  • Surfactant Solution Preparation:

    • In a round-bottom flask, dissolve 1.0 g of CTAB in 480 mL of deionized water.

    • Add 3.5 mL of 2 M NaOH solution to the CTAB solution.

    • Heat the mixture to 80°C while stirring vigorously until the CTAB is completely dissolved and the solution is clear.

  • Silica Precursor Addition:

    • In a separate beaker, prepare the silica precursor solution by mixing the desired amount of TIPS with ethanol. A typical molar ratio of TIPS to CTAB is around 8.2.

    • Slowly add the TIPS solution dropwise to the hot surfactant solution under continuous vigorous stirring. The slower hydrolysis of TIPS may necessitate a slightly longer addition time compared to TEOS.

  • Hydrolysis and Condensation:

    • Maintain the reaction mixture at 80°C with vigorous stirring for 4-6 hours. A white precipitate will form as the silica nanoparticles are produced. The extended reaction time allows for the complete hydrolysis and condensation of the sterically hindered TIPS precursor.

  • Product Recovery:

    • Cool the mixture to room temperature.

    • Collect the white solid product by centrifugation or filtration using a Buchner funnel.

    • Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted reagents and residual surfactant. Repeat the washing steps twice.

  • Drying:

    • Dry the collected white powder in an oven at 60-80°C overnight.

  • Template Removal (Calcination):

    • To create the mesoporous structure, the surfactant template must be removed. This is achieved by calcination.

    • Place the dried powder in a crucible and heat it in a tube furnace under a flow of air.

    • Ramp the temperature to 550°C at a rate of 1-2°C/min and hold it at this temperature for 6 hours.

    • Allow the furnace to cool down slowly to room temperature.

    • The resulting white powder is the final mesoporous silica product.

  • Template Removal (Solvent Extraction - Optional):

    • As an alternative to calcination, the surfactant can be removed by solvent extraction.

    • Resuspend the as-synthesized (uncalcined) material in an acidic ethanol solution (e.g., 1 M HCl in ethanol).

    • Reflux the suspension for 6-12 hours.

    • Collect the solid by filtration, wash with ethanol, and dry. This method can be advantageous for preserving surface functional groups.

Data Presentation

The following table summarizes the typical properties of mesoporous silica synthesized using different silica precursors. The values for TIPS are extrapolated based on the general understanding of how precursor reactivity affects the final material properties. Slower hydrolysis and condensation rates associated with TIPS may lead to more ordered structures with potentially larger pore sizes and higher surface areas compared to TEOS, under optimized conditions.

PropertyThis compound (TIPS) (Expected)Tetraethyl orthosilicate (TEOS) (Typical)
Surface Area (BET) 900 - 1200 m²/g700 - 1000 m²/g
Pore Volume 0.9 - 1.2 cm³/g0.8 - 1.1 cm³/g
Pore Size (BJH) 2.5 - 4.0 nm2.0 - 3.5 nm
Particle Size 50 - 200 nm50 - 200 nm
Hydrolysis Rate SlowerFaster

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of mesoporous silica using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_template_removal Template Removal prep_surfactant Prepare CTAB/NaOH Solution addition Slow Addition of TIPS Solution to Surfactant Solution at 80°C prep_surfactant->addition prep_tips Prepare TIPS/Ethanol Solution prep_tips->addition hydrolysis Hydrolysis & Condensation (4-6 hours) addition->hydrolysis recovery Product Recovery (Centrifugation/Filtration) hydrolysis->recovery washing Washing (Water & Ethanol) recovery->washing drying Drying (60-80°C) washing->drying calcination Calcination (550°C) drying->calcination extraction Solvent Extraction (Optional) drying->extraction final_product Mesoporous Silica Nanoparticles calcination->final_product extraction->final_product G TIPS This compound (TIPS) Hydrolysis Hydrolysis TIPS->Hydrolysis H2O Water H2O->Hydrolysis Catalyst Catalyst (NaOH) Catalyst->Hydrolysis Silanols Silanols (Si(OH)x(OR)4-x) Hydrolysis->Silanols Condensation Condensation Silanols->Condensation Silica_Oligomers Silica Oligomers Condensation->Silica_Oligomers Self_Assembly Self-Assembly Silica_Oligomers->Self_Assembly CTAB CTAB Surfactant Micelles CTAB Micelles CTAB->Micelles Micelles->Self_Assembly Silica_CTAB_Composite Silica-CTAB Composite Self_Assembly->Silica_CTAB_Composite Template_Removal Template Removal (Calcination/Extraction) Silica_CTAB_Composite->Template_Removal MSN Mesoporous Silica Template_Removal->MSN

Application Notes and Protocols for Tetraisopropyl Orthosilicate (TIPO) in Hydrophobic Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraisopropyl orthosilicate (TIPO), an alkoxide precursor, serves as a fundamental building block for the synthesis of silica-based coatings through the sol-gel process. These coatings can be tailored to exhibit exceptional hydrophobicity, a property of significant interest in a myriad of applications including self-cleaning surfaces, anti-fouling coatings, moisture barriers for sensitive electronics, and in the controlled release of pharmaceuticals. The sol-gel method offers a versatile and cost-effective route to fabricate thin, uniform, and durable hydrophobic films.

This document provides detailed application notes and experimental protocols for the preparation and characterization of hydrophobic coatings using this compound. While much of the foundational research in this area has been conducted with the closely related precursor, tetraethyl orthosilicate (TEOS), the principles and procedures outlined herein are directly applicable to TIPO, with considerations for its distinct reactivity.

Principle of Hydrophobic Coating Formation

The formation of a hydrophobic silica network from TIPO involves two primary chemical reactions: hydrolysis and condensation.

  • Hydrolysis: The isopropoxy groups (-O-CH(CH₃)₂) of TIPO react with water, typically in the presence of an acid or base catalyst, to form silanol groups (Si-OH) and isopropanol.

  • Condensation: The newly formed silanol groups then react with each other or with remaining isopropoxy groups to form stable siloxane bridges (Si-O-Si), releasing water or isopropanol as a byproduct. This polycondensation process results in the formation of a three-dimensional silica network.

To impart hydrophobicity, the silica network is functionalized with non-polar organic groups. This is commonly achieved by co-condensing TIPO with an organosilane, such as an alkyltrialkoxysilane or a fluorinated silane. These molecules possess hydrophobic organic moieties that orient outwards from the coating surface, minimizing surface energy and repelling water.

Chemical Reaction Pathway

The following diagram illustrates the hydrolysis and condensation of a generic tetra-alkoxysilane precursor, which is the fundamental chemistry governing the formation of the silica network from TIPO.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation TIPO Si(OR)₄ (Tetra-alkoxysilane) Silanol Si(OR)₃(OH) (Silanol) TIPO->Silanol + H₂O Silanol2 2 x Si(OR)₃(OH) (Silanol) Water H₂O Alcohol ROH (Alcohol) Silanol->Alcohol - ROH Siloxane (RO)₃Si-O-Si(OR)₃ (Siloxane Bridge) Silanol2->Siloxane - H₂O Water2 H₂O

Caption: Hydrolysis and condensation of a tetra-alkoxysilane precursor.

Experimental Protocols

Note: The following protocols are adapted from established procedures for TEOS-based hydrophobic coatings.[1][2] Due to the greater steric hindrance of the isopropoxy groups in TIPO compared to the ethoxy groups in TEOS, reaction rates for hydrolysis and condensation may be slower. Therefore, longer reaction times or adjustments in catalyst concentration may be necessary to achieve optimal results.

Protocol 1: Basic Sol-Gel Synthesis of a Hydrophobic Coating

This protocol describes the preparation of a hydrophobic coating by co-condensing TIPO with a hydrophobizing agent, methyltriethoxysilane (MTES).

Materials:

  • This compound (TIPO)

  • Methyltriethoxysilane (MTES)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ammonium Hydroxide (NH₄OH, 28-30%)

  • Substrates (e.g., glass slides, silicon wafers)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates by sonication in a sequence of acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas and store them in a clean, dry environment.

  • Sol Preparation:

    • In a clean, dry flask, prepare a solution by mixing TIPO and MTES in a desired molar ratio (e.g., 1:1) with ethanol. A typical formulation would involve a molar ratio of MTES:TIPO:H₂O:EtOH:NH₄OH of 0.16:0.24:4:14:1.[2]

    • In a separate beaker, prepare a solution of deionized water and ethanol.

    • Add the ammonium hydroxide catalyst to the water-ethanol mixture and stir.

    • Slowly add the water-catalyst solution to the TIPO/MTES solution while stirring vigorously.

    • Continue stirring the resulting sol at room temperature for at least 12 hours to allow for hydrolysis and partial condensation.

  • Coating Deposition (Dip-Coating Method):

    • Immerse the cleaned substrates into the prepared sol.

    • Withdraw the substrates at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed can be adjusted to control the coating thickness.

    • Allow the coated substrates to air dry for 30 minutes.

  • Curing:

    • Cure the coated substrates in an oven at 150°C for 1 hour to complete the condensation process and densify the coating. For higher thermal stability, curing can be performed at temperatures up to 400°C.[3]

Protocol 2: Preparation of a Superhydrophobic Coating using a Fluorinated Silane

This protocol describes the preparation of a superhydrophobic coating with enhanced water repellency using a fluorinated co-precursor.

Materials:

  • This compound (TIPO)

  • 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FAS)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ammonium Hydroxide (NH₄OH, 28-30%)

  • Substrates

Procedure:

  • Substrate Preparation: As described in Protocol 1.

  • Sol Preparation:

    • Prepare two separate solutions.

      • Solution A: Dissolve TIPO and FAS in ethanol. A typical FAS/TIPO molar ratio is 1:10.[1]

      • Solution B: Dilute ammonium hydroxide in ethanol.

    • Stir both solutions at room temperature for 1 hour.

    • Mix Solution A and Solution B and stir for an additional 12 hours.

    • For enhanced homogeneity, sonicate the final sol for 30 minutes.[1]

  • Coating Deposition: As described in Protocol 1.

  • Curing:

    • Dry the coated substrates at room temperature for 24 hours.

    • Follow with a curing step at 110°C for 24 hours.[1]

Data Presentation

The following tables summarize typical quantitative data obtained for hydrophobic coatings prepared from silicon alkoxide precursors. Note that this data is primarily from TEOS-based systems and serves as a reference for expected performance with TIPO.

Table 1: Water Contact Angle (WCA) and Sliding Angle (SA) for Various Coating Formulations

Precursor SystemSubstrateWCA (°)SA (°)Reference
TEOS/MTESGlass~149<5[3]
TEOS/FASMarble>170<5[1]
TEOS/FASGlass>160<7[1]
TEOS/FASWood>160<7[1]
TEOS/FASSilk>160<7[1]

Table 2: Effect of Precursor Concentration on Hydrophobicity (TEOS-based system)

TEOS Concentration (%)WCA (°)Transparency (%)Reference
18080
1.5<80<80
2<80<80
2.5<80<80

Note: In this specific study, higher concentrations of the silica precursor led to a decrease in hydrophobicity. This can be attributed to factors such as particle aggregation and surface morphology changes.

Visualizations

Experimental Workflow

The following diagram outlines the typical experimental workflow for the preparation of hydrophobic coatings using the sol-gel method.

G cluster_prep Preparation cluster_proc Processing cluster_char Characterization sub_prep Substrate Cleaning sol_prep Sol Preparation sub_prep->sol_prep deposition Coating Deposition (e.g., Dip-Coating) sol_prep->deposition drying Air Drying deposition->drying curing Thermal Curing drying->curing wca Contact Angle Measurement curing->wca sem Surface Morphology (SEM) curing->sem ftir Chemical Composition (FTIR) curing->ftir

Caption: Experimental workflow for hydrophobic coating fabrication.

Effect of Precursor Concentration on Hydrophobicity

This diagram illustrates the general, often non-linear, relationship between the concentration of the hydrophobic precursor (e.g., an alkylsilane) and the resulting water contact angle of the coating. An optimal concentration often exists to achieve maximum hydrophobicity.

G cluster_main Relationship between Hydrophobic Precursor Concentration and Water Contact Angle cluster_levels Concentration Levels cluster_effects Resulting Hydrophobicity conc Hydrophobic Precursor Concentration wca Water Contact Angle (Hydrophobicity) low Low insufficient Insufficient Surface Coverage low->insufficient optimal Optimal max_hydro Maximum Hydrophobicity optimal->max_hydro high High aggregation Particle Aggregation, Reduced Hydrophobicity high->aggregation

Caption: Precursor concentration vs. hydrophobicity relationship.

References

Application Notes and Protocols: Chemical Vapor Deposition of Biocompatible Silicon Dioxide Films using Tetraisopropyl Orthosilicate (TIPOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin, uniform, and conformal films of various materials. This document provides detailed application notes and protocols for the deposition of silicon dioxide (SiO₂) thin films using Tetraisopropyl Orthosilicate (TIPOS, Si(OCH(CH₃)₂)₄) as a precursor. SiO₂ films are of significant interest in biomedical and drug development applications due to their excellent biocompatibility, chemical inertness, and dielectric properties. These characteristics make them ideal for use as biocompatible coatings on medical implants, as insulating layers in biosensors, and as matrices for controlled drug release.[1][2][3][4] TIPOS is an attractive organosilicate precursor due to its lower decomposition temperature compared to other common precursors like tetraethyl orthosilicate (TEOS), which can be advantageous when working with temperature-sensitive substrates.

Applications in Research and Drug Development

Biocompatible Coatings

SiO₂ coatings deposited via CVD can significantly improve the biocompatibility of medical implants, such as cardiovascular stents and orthopedic implants.[1][2] These coatings create a chemically inert barrier between the implant material and the biological environment, reducing the risk of adverse reactions like thrombosis and inflammation.[1] The conformal nature of CVD ensures that even complex implant geometries are uniformly coated.

Biosensors

In the field of biosensors, high-quality insulating layers are crucial for the fabrication of field-effect transistor (FET)-based sensors and other electrochemical biosensors.[5][6][7][8][9] SiO₂ films serve as the gate dielectric, and their thickness and quality directly impact the sensitivity and stability of the biosensor. CVD allows for the precise control of film thickness in the nanometer range, which is essential for these applications.

Drug Delivery

The porous nature of SiO₂ films can be tailored during the CVD process, making them suitable for use as a matrix for the controlled release of drugs. While not as common as other fabrication methods for this application, CVD offers a unique way to create thin, conformal drug-eluting coatings on medical devices.

Chemical Vapor Deposition Process with TIPOS

The CVD of SiO₂ from TIPOS typically involves the thermal decomposition of the precursor in a vacuum chamber. The overall chemical reaction can be summarized as follows, although the actual mechanism is more complex and involves several intermediate steps:

Si(OCH(CH₃)₂)₄ → SiO₂ + Byproducts

The byproducts are volatile and are removed by the vacuum system. The deposition process is influenced by several key parameters, including substrate temperature, precursor flow rate, and chamber pressure.

Experimental Protocols

Below are generalized protocols for the deposition of SiO₂ films using TIPOS in a low-pressure CVD (LPCVD) system. These parameters may require optimization based on the specific CVD reactor and substrate being used.

Protocol 1: Deposition of Thin SiO₂ Films for Biosensor Applications

Objective: To deposit a uniform, high-quality thin film of SiO₂ (20-50 nm) suitable for use as a gate dielectric in a biosensor.

Materials and Equipment:

  • Low-Pressure Chemical Vapor Deposition (LPCVD) system

  • This compound (TIPOS) precursor, electronic grade

  • Substrates (e.g., silicon wafers)

  • Vacuum pump system

  • Mass flow controllers

  • Heated precursor delivery lines

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafers using a standard RCA cleaning procedure to remove any organic and inorganic contaminants.

    • Dry the wafers thoroughly using a nitrogen gun and/or a bake-out step.

  • System Preparation:

    • Load the cleaned substrates into the LPCVD chamber.

    • Pump the chamber down to a base pressure of approximately 10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature (see Table 1). A typical starting point is 650°C.

    • Heat the TIPOS precursor bubbler to a stable temperature (e.g., 50-70°C) to ensure a consistent vapor pressure.

    • Heat the precursor delivery lines to a temperature slightly higher than the bubbler to prevent condensation (e.g., 80-90°C).

  • Deposition:

    • Introduce the TIPOS vapor into the chamber using a mass flow controller. A typical starting flow rate is 10-50 sccm.

    • Maintain a constant deposition pressure, typically in the range of 200-600 mTorr.

    • The deposition time will depend on the desired film thickness and the deposition rate at the chosen process parameters. For a 30 nm film, this could range from 10 to 30 minutes.

  • Post-Deposition:

    • Stop the TIPOS flow and turn off the substrate heater.

    • Allow the substrates to cool down under vacuum.

    • Vent the chamber to atmospheric pressure with nitrogen and unload the samples.

Protocol 2: Deposition of Thicker SiO₂ Films for Biocompatible Coatings

Objective: To deposit a thicker, robust SiO₂ film (100-500 nm) for coating medical devices.

Materials and Equipment: Same as Protocol 1.

Procedure:

  • Substrate Preparation: Clean the medical device substrate using a method appropriate for its material (e.g., sonication in isopropanol for metallic implants).

  • System Preparation: Follow steps 2a-2e from Protocol 1. A deposition temperature of 700°C can be used for more robust films.

  • Deposition:

    • Use a higher TIPOS flow rate (e.g., 50-100 sccm) to achieve a higher deposition rate.

    • Maintain the deposition pressure in the range of 200-600 mTorr.

    • The deposition time will be longer to achieve the desired thickness. For a 200 nm film, this could be 1-2 hours.

  • Post-Deposition: Follow steps 4a-4c from Protocol 1. An optional annealing step in a nitrogen or oxygen atmosphere at a higher temperature (e.g., 800-1000°C) can be performed to densify the film and improve its mechanical properties.

Data Presentation

The following tables summarize typical quantitative data for SiO₂ films deposited via CVD. Note that much of the available literature focuses on TEOS; however, the trends are generally applicable to TIPOS, though specific values will differ.

Table 1: Influence of Deposition Temperature on SiO₂ Film Properties

Deposition Temperature (°C)PrecursorDeposition Rate (nm/min)Refractive IndexHardness (GPa)
650TIPOS/TEOS5 - 15~1.458 - 10
700TIPOS/TEOS10 - 30~1.4610 - 12
750TIPOS/TEOS20 - 50~1.4611 - 13

Note: Data is compiled from typical values found in literature for organosilicate precursors and may vary based on the specific CVD system and process parameters.[10][11]

Table 2: Mechanical Properties of SiO₂ Thin Films

PropertyTypical Value Range
Hardness8 - 13 GPa[11]
Elastic Modulus60 - 80 GPa[12]
Intrinsic StressCompressive (-100 to -400 MPa)[12]
Adhesion (on polymeric substrate)0.1 - 0.5 J/m²[12]

Visualizations

CVD Process Workflow

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning System_Pumpdown System Pump-down & Heating Substrate_Cleaning->System_Pumpdown Load Substrate Precursor_Introduction TIPOS Introduction System_Pumpdown->Precursor_Introduction Film_Growth SiO2 Film Growth Precursor_Introduction->Film_Growth Deposition Time Cooldown Cooldown under Vacuum Film_Growth->Cooldown Venting_Unloading Venting & Unloading Cooldown->Venting_Unloading Annealing Annealing (Optional) Venting_Unloading->Annealing

Caption: Workflow for the Chemical Vapor Deposition of SiO₂ films.

TIPOS Decomposition Pathway

TIPOS_Decomposition TIPOS Si(OCH(CH₃)₂)₄ (gas) Surface_Adsorption Adsorbed TIPOS TIPOS->Surface_Adsorption On Substrate Thermal_Decomposition Thermal Decomposition Surface_Adsorption->Thermal_Decomposition SiO2 SiO₂ (solid film) Thermal_Decomposition->SiO2 Byproducts Volatile Byproducts (gas) Thermal_Decomposition->Byproducts Biosensor_Application TIPOS_CVD TIPOS CVD Process SiO2_Film High-Quality SiO₂ Film TIPOS_CVD->SiO2_Film Biocompatibility Biocompatibility SiO2_Film->Biocompatibility Electrical_Insulation Excellent Electrical Insulation SiO2_Film->Electrical_Insulation Controlled_Thickness Precise Thickness Control SiO2_Film->Controlled_Thickness Biosensor_Performance Enhanced Biosensor Performance Biocompatibility->Biosensor_Performance Electrical_Insulation->Biosensor_Performance Controlled_Thickness->Biosensor_Performance

References

Application Notes and Protocols: Stöber Method Modification with Tetraisopropyl Orthosilicate for Silica Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stöber method is a widely utilized sol-gel process for synthesizing monodisperse silica nanoparticles (SiNPs). The conventional method typically employs tetraethyl orthosilicate (TEOS) as the silica precursor. This document details the modification of the Stöber method using tetraisopropyl orthosilicate (TIPS) as the precursor. The use of TIPS, a bulkier alkoxide, offers a pathway to modulate the synthesis kinetics and, consequently, the physicochemical properties of the resulting SiNPs. This is particularly relevant for applications in drug delivery, diagnostics, and regenerative medicine where particle size and surface characteristics are critical.

The hydrolysis and condensation of silicon alkoxides are the fundamental reactions in the Stöber process. The rate of these reactions is significantly influenced by the steric hindrance of the alkoxy groups. TIPS possesses larger isopropyl groups compared to the ethyl groups of TEOS, which results in a slower hydrolysis rate. This altered reaction kinetic profile necessitates modifications to the standard Stöber protocol to achieve controlled synthesis of SiNPs with desired characteristics. The slower hydrolysis of TIPS can be leveraged to synthesize larger silica nanoparticles or to gain finer control over the particle growth phase.

Applications in Drug Development

Silica nanoparticles synthesized via the modified Stöber method using TIPS have promising applications in the pharmaceutical and biomedical fields:

  • Drug Delivery: The larger particle sizes attainable with TIPS can be advantageous for specific drug delivery applications, potentially influencing biodistribution and cellular uptake. The silica matrix can be loaded with therapeutic agents for controlled and targeted release.

  • Bioimaging: Functionalized silica nanoparticles can encapsulate imaging agents, and their size can impact their performance as contrast agents in various imaging modalities.

  • Theranostics: Combining therapeutic and diagnostic capabilities, TIPS-derived SiNPs can be engineered to carry both drugs and imaging agents for simultaneous treatment and monitoring.

  • Biomolecule Adsorption: The surface of silica nanoparticles can be readily functionalized to adsorb proteins, enzymes, and other biomolecules, with particle size playing a role in the adsorption capacity and kinetics.

Experimental Protocols

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles using TIPS

This protocol describes a modified Stöber method for the synthesis of silica nanoparticles using this compound.

Materials:

  • This compound (TIPS, ≥98%)

  • Ethanol (absolute, ≥99.8%)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for reactions at elevated temperatures)

  • Temperature-controlled oil bath or heating mantle

  • Centrifuge and centrifuge tubes

  • Sonicator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine ethanol and deionized water. Place the flask on a magnetic stirrer and begin stirring.

  • Catalyst Addition: To the stirred ethanol/water mixture, add the specified volume of ammonium hydroxide solution. Allow the mixture to stir for 10-15 minutes to ensure homogeneity.

  • Precursor Addition: Rapidly add the this compound (TIPS) to the reaction mixture while maintaining vigorous stirring.

  • Reaction: Allow the reaction to proceed at the desired temperature for a specified duration. The reaction mixture will gradually become turbid as silica nanoparticles form and grow. Due to the slower hydrolysis rate of TIPS, longer reaction times compared to TEOS-based syntheses may be required to achieve complete conversion.

  • Particle Recovery: After the reaction is complete, the silica nanoparticles are collected by centrifugation.

  • Washing: The collected nanoparticles are washed several times with ethanol to remove unreacted reagents and byproducts. Each washing step should involve resuspending the particles in ethanol (with the aid of sonication if necessary) followed by centrifugation.

  • Final Product: After the final wash, the silica nanoparticles can be redispersed in a suitable solvent for characterization and further use, or dried to a powder.

Data Presentation

The size of the silica nanoparticles synthesized using the modified Stöber method with TIPS can be controlled by systematically varying the reaction parameters. The following table summarizes the expected influence of these parameters on the final particle size.

ParameterEffect on Particle SizeRationale
Ammonium Hydroxide Concentration Increasing concentration leads to larger particles.Higher catalyst concentration accelerates both hydrolysis and condensation rates, favoring particle growth over new particle nucleation.
Water Concentration Increasing concentration generally leads to smaller particles.Higher water concentration promotes the hydrolysis of TIPS, leading to a higher concentration of silicic acid monomers and consequently more nucleation events, resulting in smaller particles.
TIPS Concentration Increasing concentration can lead to larger particles up to a certain point.Higher precursor concentration provides more material for particle growth. However, very high concentrations can lead to uncontrolled precipitation and a broader size distribution.
Temperature Increasing temperature can lead to smaller particles.Higher temperatures increase the rate of hydrolysis and nucleation, leading to the formation of a larger number of smaller nuclei.
Reaction Time Longer reaction times allow for more complete particle growth.Due to the slower kinetics of TIPS, extended reaction times are necessary to ensure the full conversion of the precursor and completion of particle growth.

Visualizations

Chemical Pathway of Stöber Synthesis

The following diagram illustrates the fundamental chemical reactions involved in the Stöber synthesis of silica nanoparticles from a silicon alkoxide precursor like TIPS.

G Stöber Synthesis Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_growth Particle Growth TIPS Si(OR)₄ (TIPS) Silanol Si(OR)₃(OH) (Silanol) TIPS->Silanol + H₂O - ROH Silanol2 Si(OR)₃(OH) Siloxane (RO)₃Si-O-Si(OR)₃ (Siloxane Bond) Silanol2->Siloxane + Si(OR)₃(OH) - H₂O Nuclei Nucleation Siloxane->Nuclei Growth Growth Nuclei->Growth Monomer Addition Particles Silica Nanoparticles Growth->Particles

Caption: Chemical pathway of Stöber synthesis.

Experimental Workflow for Modified Stöber Synthesis

This diagram outlines the step-by-step experimental workflow for the synthesis of silica nanoparticles using the modified Stöber method with TIPS.

G Experimental Workflow start Start mix Mix Ethanol and Water start->mix add_nh4oh Add Ammonium Hydroxide mix->add_nh4oh add_tips Add TIPS add_nh4oh->add_tips react React at Controlled Temperature add_tips->react centrifuge Centrifuge to Collect Particles react->centrifuge wash Wash with Ethanol (repeat) centrifuge->wash wash->centrifuge after resuspension end Final Product (Dispersion or Powder) wash->end after final wash G Parameter Influence on Particle Size NH4OH [NH₄OH] Size Particle Size NH4OH->Size + H2O [H₂O] H2O->Size - TIPS [TIPS] TIPS->Size + Temp Temperature Temp->Size - Time Reaction Time Time->Size +

Application Notes and Protocols for the Synthesis of Core-Shell Silica Particles Using TIPS Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core-shell silica nanoparticles are composite materials that have garnered significant interest across various scientific disciplines, particularly in the realm of drug delivery and nanomedicine. These particles typically consist of a solid or mesoporous silica core enveloped by a distinct silica shell. This core-shell architecture offers a versatile platform for therapeutic applications. The core can be loaded with therapeutic agents, while the shell can be functionalized to control the release of the cargo and to facilitate targeted delivery to specific cells or tissues.

The synthesis of these nanoparticles is often achieved through sol-gel methods, with the Stöber process being a prominent and widely utilized technique for creating monodisperse silica spheres.[1][2] This method involves the hydrolysis and condensation of a silica precursor, such as tetra-isopropyl orthosilicate (TIPS), in an alcohol medium with a basic catalyst, typically ammonia. By carefully controlling the reaction conditions, the size and morphology of the resulting silica particles can be precisely tuned.[3] The subsequent growth of a silica shell onto the pre-synthesized core particles follows a similar principle, allowing for the creation of well-defined core-shell structures.[4]

These core-shell silica nanoparticles offer several advantages for drug delivery applications, including high surface area for significant drug loading, tunable pore sizes for controlled release, and excellent biocompatibility.[5][6][7][8] The silica surface can be readily modified with various functional groups to attach targeting ligands or polymers, enhancing their therapeutic efficacy and in vivo stability.[9] This application note provides detailed protocols for the synthesis of core-shell silica particles using TIPS as the precursor, along with characterization methods and a summary of key quantitative data.

Data Presentation

Table 1: Synthesis Parameters and Resulting Particle Dimensions

Core/ShellPrecursorCatalystSolventTemperature (°C)Reaction Time (h)Average Core Diameter (nm)Average Shell Thickness (nm)Reference
CoreTEOSAmmoniaEthanol/WaterRoom Temp24~140N/A[10]
ShellTEOSAmmoniaEthanol/WaterRoom Temp12N/A~38[10]
CoreTEOSAmmoniaEthanol/Water301160N/A[11]
ShellTEOS/BTEECTABWater30-N/A~37.5[11]
CoreTEOSAmmoniaEthanol/Water8 - 606170 - 800N/A[12]
ShellTEOSCTABEthanol/Water8 - 6012+N/A11 - 80[12]
CoreTEOSAmmoniaEthanol/WaterRoom Temp12460N/A[13]
ShellTEOSAmmoniaEthanol/Water--N/A-[14]

Note: The majority of published protocols utilize Tetraethyl Orthosilicate (TEOS). The reaction kinetics with Tetra-isopropyl Orthosilicate (TIPS) may vary, potentially requiring adjustments to reaction times and concentrations to achieve similar results.

Table 2: Characterization Techniques for Core-Shell Silica Particles

Characterization TechniqueInformation ObtainedReference(s)
Transmission Electron Microscopy (TEM)Particle size, morphology, core-shell structure, shell thickness.[15][16]
Scanning Electron Microscopy (SEM)Particle size, morphology, and surface characteristics.[15]
Dynamic Light Scattering (DLS)Hydrodynamic diameter and size distribution in solution.[15]
Zeta Potential MeasurementSurface charge and colloidal stability.[15]
Nitrogen Adsorption-Desorption (BET)Surface area and pore volume of mesoporous structures.[17]
Fourier-Transform Infrared Spectroscopy (FTIR)Presence of functional groups and confirmation of silica formation.[10]
UV-Vis SpectroscopyOptical properties, particularly for cores with plasmonic properties (e.g., gold).[15][16]
Thermogravimetric Analysis (TGA)Thermal stability and quantification of organic functionalization.[15]

Experimental Protocols

Protocol 1: Synthesis of Silica Core Nanoparticles via Modified Stöber Method

This protocol outlines the synthesis of monodisperse silica nanoparticles that will serve as the core for the core-shell structures. The procedure is adapted from the well-established Stöber method.[1][10]

Materials:

  • Tetra-isopropyl orthosilicate (TIPS)

  • Ethanol (Absolute)

  • Ammonium Hydroxide (28-30%)

  • Deionized Water

Procedure:

  • In a flask, prepare a mixture of ethanol, deionized water, and ammonium hydroxide. A typical starting ratio is 40 mL of ethanol, 10 mL of deionized water, and 3 mL of ammonium hydroxide.[10]

  • Place the flask on a magnetic stirrer and stir the solution vigorously at room temperature to ensure homogeneity.

  • Rapidly add the desired amount of TIPS to the stirring solution. For instance, a starting concentration of around 77 mM of the silica precursor can be used.[10]

  • Allow the reaction to proceed under continuous stirring for at least 12 hours at room temperature. The solution will gradually turn from clear to a milky white suspension, indicating the formation of silica nanoparticles.[13]

  • After the reaction is complete, collect the silica nanoparticles by centrifugation.

  • Wash the collected particles multiple times with ethanol and then with deionized water to remove any unreacted reagents and the catalyst. Sonication can be used to redisperse the particles between washing steps.[13]

  • Finally, redisperse the cleaned silica core particles in ethanol or deionized water for storage and subsequent shell formation.

Protocol 2: Growth of Silica Shell on Core Nanoparticles

This protocol describes the formation of a silica shell on the previously synthesized silica core particles.

Materials:

  • Silica core nanoparticle suspension (from Protocol 1)

  • Tetra-isopropyl orthosilicate (TIPS)

  • Ethanol (Absolute)

  • Ammonium Hydroxide (28-30%)

  • Deionized Water

  • (Optional) Surfactant such as Cetyltrimethylammonium Bromide (CTAB) for mesoporous shell formation.[11][12]

Procedure:

  • Disperse a known amount of the silica core nanoparticles in a mixture of ethanol and deionized water. Sonication is recommended to ensure a uniform dispersion and prevent aggregation.[14]

  • To the nanoparticle suspension, add ammonium hydroxide to catalyze the hydrolysis and condensation of the shell precursor.

  • Introduce the TIPS precursor dropwise to the continuously stirring suspension. The amount of TIPS added will determine the thickness of the resulting silica shell.

  • Allow the reaction to proceed for several hours (e.g., overnight) under constant stirring at room temperature.[14]

  • (Optional for mesoporous shell) If a mesoporous shell is desired, a surfactant template like CTAB is added to the reaction mixture before the addition of the silica precursor.[12] The surfactant will later be removed by calcination or solvent extraction to create the pores.

  • Once the shell growth is complete, collect the core-shell silica particles by centrifugation.

  • Wash the particles thoroughly with ethanol and deionized water to remove residual reactants.

  • The final core-shell silica nanoparticles can be stored as a suspension in a suitable solvent.

Visualizations

experimental_workflow cluster_core Core Synthesis (Stöber Method) cluster_shell Shell Formation core_reagents Ethanol + Water + NH4OH core_reaction Mixing & Reaction (12-24h, RT) core_reagents->core_reaction tips_core TIPS Precursor tips_core->core_reaction core_wash Centrifugation & Washing core_reaction->core_wash silica_core Silica Core Nanoparticles core_wash->silica_core shell_reagents Ethanol + Water + NH4OH silica_core->shell_reagents shell_reaction Mixing & Reaction (Overnight, RT) shell_reagents->shell_reaction tips_shell TIPS Precursor tips_shell->shell_reaction shell_wash Centrifugation & Washing shell_reaction->shell_wash core_shell_particle Core-Shell Silica Nanoparticles shell_wash->core_shell_particle

Caption: Experimental workflow for the synthesis of core-shell silica nanoparticles.

Applications in Drug Development

Core-shell silica nanoparticles synthesized using TIPS as a precursor are highly promising vehicles for drug delivery.[5] Their key attributes include:

  • High Drug Loading Capacity: The porous nature of the core and/or shell can accommodate a significant amount of therapeutic molecules.[7]

  • Controlled Release: The shell can act as a barrier to control the diffusion rate of the encapsulated drug, allowing for sustained release profiles.[5]

  • Targeted Delivery: The surface of the silica shell can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific disease sites, such as tumors, thereby minimizing off-target effects.[18]

  • Biocompatibility: Silica is generally considered biocompatible and biodegradable, making it a suitable material for in vivo applications.[5]

  • Theranostics: The core-shell platform can be designed to incorporate both therapeutic agents and imaging agents (e.g., quantum dots, magnetic nanoparticles), enabling simultaneous diagnosis and therapy.[6]

References

Application Notes and Protocols for Creating Anti-Reflective Coatings with Tetraisopropyl Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the fabrication of single-layer silica (SiO₂) anti-reflective (AR) coatings using tetraisopropyl orthosilicate (TTIP) as a precursor via the sol-gel method. The protocols cover the synthesis of the silica sol, deposition of the thin film using both spin coating and dip coating techniques, and post-deposition heat treatment. These methods are designed for researchers, scientists, and drug development professionals seeking to create high-quality AR coatings for various optical applications.

Introduction

Anti-reflective coatings are crucial for a wide range of optical and optoelectronic devices, including solar cells, lenses, sensors, and displays, as they minimize reflection losses and maximize light transmittance. The sol-gel method offers a versatile and cost-effective approach to fabricating high-quality SiO₂ thin films for this purpose. This process involves the hydrolysis and condensation of a silicon alkoxide precursor, in this case, this compound (Si[OCH(CH₃)₂]₄), to form a colloidal suspension (sol). This sol is then deposited as a thin film, which, after drying and heat treatment, forms a porous silica network with a low refractive index. By controlling the film's thickness and refractive index, a quarter-wavelength interference effect can be achieved, leading to a significant reduction in reflection at a specific wavelength.

The Sol-Gel Process

The formation of the silica sol from this compound proceeds in two main steps: hydrolysis and condensation. These reactions are typically catalyzed by an acid or a base.

  • Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) of the TTIP molecule are replaced by hydroxyl groups (-OH) through a reaction with water. Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH (where R = -CH(CH₃)₂)

  • Condensation: The resulting silanol groups (Si-OH) react with each other or with remaining isopropoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional silica network. (OH)₃Si-OH + HO-Si(OH)₃ → (OH)₃Si-O-Si(OH)₃ + H₂O (OH)₃Si-OR + HO-Si(OH)₃ → (OH)₃Si-O-Si(OH)₃ + ROH

The overall sol-gel process is depicted in the diagram below.

G cluster_0 Sol Preparation TTIP This compound (TTIP) Mixing Mixing and Stirring TTIP->Mixing Solvent Isopropanol Solvent->Mixing Water Deionized Water Water->Mixing Catalyst Acid/Base Catalyst Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Condensation Condensation Hydrolysis->Condensation Sol Stable Silica Sol Condensation->Sol G cluster_0 Sol-Gel Synthesis cluster_1 Coating Deposition cluster_2 Post-Processing start Start prepare_sol Prepare SiO2 Sol (TTIP, Isopropanol, H2O, Catalyst) start->prepare_sol age_sol Age Sol (24-72 hours) prepare_sol->age_sol deposition_choice Choose Deposition Method age_sol->deposition_choice spin_coat Spin Coating (e.g., 3000 rpm, 30s) deposition_choice->spin_coat Spin dip_coat Dip Coating (e.g., 100 mm/min withdrawal) deposition_choice->dip_coat Dip dry_film Dry Film (e.g., 100°C) spin_coat->dry_film dip_coat->dry_film anneal_film Anneal Film (e.g., 450°C, 1 hour) dry_film->anneal_film end Finished AR Coating anneal_film->end

Application Notes and Protocols for the Functionalization of Silica Surfaces Derived from Triisopropylsilyl (TIPS) Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of silica surfaces utilizing a protection/deprotection strategy involving triisopropylsilyl (TIPS) groups. This methodology offers a robust approach for controlling the presentation of functional groups on silica, which is paramount in various applications, including drug delivery, diagnostics, and biomaterial engineering. The protocols outlined below cover the silylation of silica surfaces with TIPS, the subsequent deprotection to regenerate reactive silanol groups, and the final functionalization with amine-containing moieties.

Introduction

Silica nanoparticles and surfaces are extensively used as platforms in biomedical research and drug development due to their biocompatibility, tunable size and porosity, and the ease with which their surfaces can be modified. The density and distribution of functional groups on the silica surface are critical for controlling interactions with biological systems, drug loading capacity, and release kinetics.

A common strategy for achieving a well-controlled functionalization involves the use of protecting groups. Triisopropylsilyl (TIPS) groups can be employed to temporarily block surface silanol (Si-OH) groups. This protection allows for selective chemical transformations or ensures a pristine surface for subsequent, controlled functionalization. Following the protection step, the TIPS groups are removed (deprotection) to expose the reactive silanol groups for the desired functionalization, for instance, with aminosilanes to introduce amine functionalities. These amine groups can then be used for the covalent attachment of drugs, targeting ligands, or other biomolecules.

Experimental Workflows and Protocols

The overall workflow for the functionalization of silica surfaces via TIPS protection is depicted below. This process involves three main stages: protection of the silica surface with TIPS, deprotection to expose silanol groups, and subsequent functionalization with an amine-containing silane.

Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Functionalization Silica Silica Surface (Si-OH groups) TIPS_Silica TIPS-Protected Silica (Si-O-TIPS groups) Silica->TIPS_Silica Silylation with Triisopropylchlorosilane Deprotected_Silica Deprotected Silica (Regenerated Si-OH groups) TIPS_Silica->Deprotected_Silica TBAF or Acidic Conditions Functionalized_Silica Amine-Functionalized Silica (Si-O-Si-(CH2)3-NH2) Deprotected_Silica->Functionalized_Silica Silanization with APTES

Caption: Overall workflow for the functionalization of silica surfaces.

Protocol 1: Protection of Silica Surfaces with Triisopropylsilyl (TIPS) Groups

This protocol describes the silylation of a silica surface with triisopropylchlorosilane (TIPS-Cl) to protect the surface silanol groups.

Materials:

  • Silica nanoparticles or silica-coated substrate

  • Anhydrous Toluene

  • Triisopropylchlorosilane (TIPS-Cl)

  • Anhydrous Triethylamine (TEA) or other non-nucleophilic base

  • Nitrogen or Argon gas supply

  • Schlenk line or similar inert atmosphere setup

  • Centrifuge (for nanoparticles)

  • Sonicator

Procedure:

  • Drying of Silica: Dry the silica material under vacuum at 120-150°C overnight to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the dried silica in anhydrous toluene.

  • Addition of Reagents: To the stirred silica suspension, add triethylamine (as an HCl scavenger). Then, slowly add triisopropylchlorosilane.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-70°C) overnight with continuous stirring.

  • Washing:

    • For silica nanoparticles: Centrifuge the suspension, discard the supernatant, and wash the particles multiple times with anhydrous toluene and then with a solvent like ethanol to remove unreacted reagents and byproducts.

    • For silica substrates: Rinse the substrate thoroughly with anhydrous toluene followed by ethanol.

  • Drying: Dry the TIPS-protected silica under vacuum.

Protocol 2: Deprotection of TIPS-Protected Silica Surfaces

This protocol outlines the removal of the TIPS protecting groups to regenerate the surface silanol groups. Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose.

Materials:

  • TIPS-protected silica

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

  • Deionized water

  • Ethanol

  • Centrifuge (for nanoparticles)

Procedure:

  • Suspension: Suspend the TIPS-protected silica in THF.

  • Deprotection Reaction: Add the TBAF solution to the silica suspension. The reaction is typically fast and can be carried out at room temperature. Stir for a few hours to ensure complete deprotection.

  • Washing:

    • For silica nanoparticles: Centrifuge the suspension, discard the supernatant, and wash the particles thoroughly with THF, followed by deionized water and then ethanol to remove TBAF and silyl fluoride byproducts.

    • For silica substrates: Rinse the substrate extensively with THF, deionized water, and finally ethanol.

  • Drying: Dry the deprotected silica under vacuum.

Protocol 3: Functionalization of Deprotected Silica with (3-Aminopropyl)triethoxysilane (APTES)

This protocol describes the functionalization of the deprotected silica surface with APTES to introduce primary amine groups.

Materials:

  • Deprotected silica

  • Anhydrous Toluene or Ethanol

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Nitrogen or Argon gas supply

  • Centrifuge (for nanoparticles)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend the deprotected silica in anhydrous toluene or ethanol.

  • Addition of Silane: To the stirred suspension, add APTES.

  • Reaction: Heat the reaction mixture to reflux (e.g., 80-110°C) and maintain for several hours (e.g., 4-24 hours) with continuous stirring. The amine group of APTES can catalyze the silanization reaction.[1][2]

  • Washing:

    • For silica nanoparticles: Centrifuge the suspension, discard the supernatant, and wash the particles multiple times with the reaction solvent (toluene or ethanol) to remove unreacted APTES.

    • For silica substrates: Rinse the substrate thoroughly with the reaction solvent.

  • Curing (Optional but Recommended): To promote the formation of stable siloxane bonds, the functionalized silica can be cured by heating at around 100-120°C for a few hours.

  • Final Wash and Drying: Perform a final wash with ethanol and dry the amine-functionalized silica under vacuum.

Characterization and Data Presentation

The success of each step in the functionalization process should be verified using appropriate characterization techniques. The quantitative data obtained from these analyses are crucial for ensuring reproducibility and for understanding the surface chemistry.

Characterization Techniques:
  • Thermogravimetric Analysis (TGA): TGA is used to quantify the amount of organic material grafted onto the silica surface.[3][4][5] The mass loss at specific temperature ranges corresponds to the decomposition of the grafted organic moieties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present on the silica surface at each stage. For example, the disappearance of Si-OH stretching bands and the appearance of C-H stretching bands indicate successful silylation with TIPS. The reappearance of Si-OH bands confirms deprotection, and the presence of N-H bending and C-H stretching vibrations confirms amine functionalization.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental analysis of the surface, confirming the presence of silicon, oxygen, carbon, and nitrogen, and can give information about their chemical states.

  • Acid-Base Titration: This method can be used to quantify the number of accessible amine groups on the functionalized surface.[6]

  • Dynamic Light Scattering (DLS) and Zeta Potential: For nanoparticles, DLS is used to measure the hydrodynamic diameter and size distribution, while zeta potential measurements can indicate changes in surface charge after functionalization.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology and size of silica nanoparticles.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained during the functionalization process. The exact values will depend on the specific silica material and reaction conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for Functionalization Steps

SampleMass Loss (%) in 200-600°C rangeGrafting Density (groups/nm²)
Bare Silica< 5%N/A
TIPS-Protected Silica10-20%Calculated from mass loss
Amine-Functionalized Silica5-15%Calculated from mass loss

Note: The grafting density calculation requires knowledge of the specific surface area of the silica.

Table 2: Surface Amine Group Quantification

MethodAmine Density (groups/nm²)
Acid-Base Back Titration1.5 - 3.0
Quantitative NMR1.0 - 2.5

Note: These are representative values and can vary significantly.[6]

Signaling Pathways and Logical Relationships

The logical progression of the surface modification can be visualized as a series of chemical transformations.

reaction_pathway cluster_surface Silica Surface Chemistry Si-OH Surface Silanol (Si-OH) Si-O-TIPS TIPS Protected (Si-O-Si(iPr)3) Si-OH->Si-O-TIPS Protection: + TIPS-Cl, Base Si-OH_regen Regenerated Silanol (Si-OH) Si-O-TIPS->Si-OH_regen Deprotection: + TBAF Si-NH2 Amine Functionalized (Si-O-Si-(CH2)3-NH2) Si-OH_regen->Si-NH2 Functionalization: + APTES

Caption: Chemical transformations on the silica surface.

Conclusion

The use of TIPS as a protecting group provides a powerful tool for the controlled functionalization of silica surfaces. The protocols and characterization methods detailed in these application notes offer a systematic approach for researchers in drug development and materials science to create well-defined, functionalized silica materials. The ability to precisely control the surface chemistry is essential for optimizing the performance of these materials in their intended biological applications.

References

Application Notes and Protocols: Tetraisopropyl Orthosilicate in Catalyst Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetraisopropyl orthosilicate (TIPO) in the preparation of heterogeneous catalysts. TIPO is a common precursor for silica (SiO2), which is widely used as a catalyst support due to its high surface area, tunable pore structure, and thermal stability. The sol-gel method is a versatile technique for synthesizing silica-supported catalysts from TIPO, allowing for precise control over the final material's properties.

Overview of this compound in Catalyst Synthesis

This compound (TIPO) serves as a silicon alkoxide precursor in the sol-gel synthesis of silica-based catalyst supports. The process involves the hydrolysis and condensation of TIPO in a controlled manner to form a porous silica network. The general reactions can be summarized as follows:

  • Hydrolysis: Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH

  • Condensation: 2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

The rates of these reactions are influenced by factors such as pH, temperature, solvent, and the concentration of reactants, which in turn determine the structural and textural properties of the resulting silica support, such as surface area, pore volume, and pore size distribution. These properties are critical for the performance of the final catalyst.

Applications in Catalyst Preparation

Silica supports derived from TIPO are utilized in a variety of catalytic applications, including:

  • Fischer-Tropsch Synthesis: Silica-supported cobalt or iron catalysts are used to convert syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons.[1][2][3] The porous silica structure provides high dispersion of the active metal particles, enhancing catalytic activity and selectivity.

  • Methane Reforming: Nickel catalysts supported on silica are employed in the steam or CO2 reforming of methane to produce syngas.[4][5] The high thermal stability of the silica support is crucial for these high-temperature reactions.

  • Hydrogenation and Oxidation Reactions: The high surface area of silica supports allows for the efficient dispersion of various metal nanoparticles (e.g., Pt, Pd, Ni) used in a wide range of hydrogenation and oxidation processes.

Experimental Protocols

This section provides detailed protocols for the preparation of silica-supported catalysts using TIPO via the sol-gel method.

Preparation of a Ni/SiO₂ Catalyst for Methane Reforming

This protocol describes the synthesis of a nickel-on-silica catalyst suitable for applications such as the steam or CO₂ reforming of methane.[4][5]

Materials:

  • This compound (TIPO)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ethanol (EtOH)

  • Deionized water

  • Nitric acid (HNO₃) or Ammonium hydroxide (NH₄OH) (for pH adjustment)

  • Urea (optional, as a precipitating agent)

Procedure:

  • Sol Preparation:

    • In a beaker, prepare a solution of ethanol and deionized water. .

    • Adjust the pH of the solution using nitric acid (for acidic catalysis) or ammonium hydroxide (for basic catalysis).

    • Add the desired amount of TIPO to the solution while stirring vigorously. The molar ratio of TIPO to water and the pH are critical parameters that control the hydrolysis and condensation rates.

  • Incorporation of Nickel Precursor:

    • Dissolve the required amount of nickel(II) nitrate hexahydrate in the prepared silica sol.

    • (Optional) Add urea to the solution. Urea will decompose upon heating, leading to a gradual increase in pH and homogeneous precipitation of nickel hydroxide.

  • Gelation:

    • Continue stirring the solution at room temperature until a gel is formed. The gelation time will vary depending on the specific conditions.

  • Aging:

    • Age the wet gel at a specific temperature (e.g., 80°C) for several hours to strengthen the silica network.

  • Drying:

    • Dry the gel to remove the solvent. This can be done at ambient pressure (to form a xerogel) or under supercritical conditions (to form an aerogel). Drying is a critical step that significantly affects the porosity of the final material.

  • Calcination:

    • Calcine the dried gel in air or an inert atmosphere (e.g., N₂) at a high temperature (e.g., 450-600°C) for several hours. This step removes residual organics and converts the nickel precursor to nickel oxide.

  • Reduction:

    • Prior to the catalytic reaction, reduce the calcined catalyst in a stream of hydrogen at an elevated temperature to convert the nickel oxide to active metallic nickel.

Quantitative Data for Ni/SiO₂ Catalyst Preparation:

ParameterValueReference
Ni Content20 wt.%[4]
Calcination AtmosphereAir or N₂[4]
Calcination Temperature450 °C[4]
Gas Yield (Ethanol Steam Reforming @ 600°C)~57-64 wt.%[4]
Surface Area (BET)>700 m²/g[4]
Pore Diameter~3.8 nm[4]
Preparation of a Fischer-Tropsch Catalyst

This protocol outlines the synthesis of a silica-supported catalyst for Fischer-Tropsch synthesis. The procedure is adapted from methods used for preparing silica-supported iron catalysts.[1]

Materials:

  • This compound (TIPO)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Platinum and Potassium promoters (optional)

  • Acetone

  • Helium gas

Procedure:

  • Silica Support Preparation:

    • Prepare a silica gel from TIPO using a sol-gel method similar to the one described in section 3.1 (steps 1, 3, 4, and 5), without the addition of the metal precursor.

    • Calcine the silica gel to obtain the porous SiO₂ support.

  • Impregnation of Iron Precursor:

    • Prepare a non-aqueous solution of iron(III) nitrate in acetone.

    • Impregnate the silica support with the iron nitrate solution using an evaporative deposition technique. This involves creating a slurry of the support in the acetone solution and evaporating the solvent while stirring under a stream of helium.

  • Drying:

    • Dry the impregnated catalyst paste in an oven at 80°C for 24 hours.

  • Calcination:

    • Calcine the dried catalyst to decompose the nitrate precursor.

  • Pretreatment (Activation):

    • Activate the catalyst under a flow of H₂, CO, or a H₂/CO mixture at a specific temperature (e.g., 250-320°C) before the Fischer-Tropsch reaction.

Quantitative Data for Fischer-Tropsch Catalyst:

ParameterValueReference
Iron Loading10 wt.%[1]
Pretreatment Temperature250-320 °C[1]
Reaction Temperature250-265 °C[1]

Visualizations

Sol-Gel Process Workflow

The following diagram illustrates the general workflow for the preparation of a silica-supported catalyst using TIPO via the sol-gel method.

Sol_Gel_Workflow cluster_0 Sol Preparation cluster_1 Metal Incorporation cluster_2 Gelation & Aging cluster_3 Post-Processing TIPO TIPO Sol Silica Sol TIPO->Sol Solvent Ethanol/Water Solvent->Sol Catalyst Acid/Base Catalyst->Sol Metal_Sol Metal-Containing Sol Sol->Metal_Sol Metal_Precursor Metal Precursor Metal_Precursor->Metal_Sol Gel Wet Gel Metal_Sol->Gel Aged_Gel Aged Gel Gel->Aged_Gel Drying Drying Aged_Gel->Drying Calcination Calcination Drying->Calcination Final_Catalyst Final Catalyst Calcination->Final_Catalyst

General workflow for sol-gel synthesis of catalysts using TIPO.
Hydrolysis and Condensation Pathway

This diagram illustrates the fundamental chemical transformations of TIPO during the sol-gel process.

Hydrolysis_Condensation TIPO Si(O-iPr)₄ (TIPO) Hydrolyzed Si(OH)ₓ(O-iPr)₄₋ₓ (Hydrolyzed Species) TIPO->Hydrolyzed + H₂O (Hydrolysis) Silanol Si(OH)₄ (Silicic Acid) Hydrolyzed->Silanol + H₂O (Further Hydrolysis) Silica_Network (-O-Si-O-)n (Silica Network) Hydrolyzed->Silica_Network - H₂O, - iPrOH (Condensation) Silanol->Silica_Network - H₂O (Condensation)

Hydrolysis and condensation pathway of TIPO in sol-gel process.

References

Troubleshooting & Optimization

Technical Support Center: Controlling Particle Size in Silicate Sol-Gel Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Tetraisopropyl orthosilicate (TIPS) sol-gel process to control silica nanoparticle size. While many of the cited experiments utilize Tetraethyl orthosilicate (TEOS), the principles of particle size control are directly applicable to TIPS and other silicon alkoxide precursors.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing particle size in the TIPS sol-gel process?

The main parameters that affect the final particle size distribution are the concentrations of the precursor (TIPS), water, and catalyst (typically ammonia or an acid), as well as the reaction temperature, solvent type, and aging time.[1][2] The interplay of these factors governs the rates of hydrolysis and condensation, which in turn control the nucleation and growth of silica particles.[3][4]

Q2: How does the catalyst concentration affect particle size?

In base-catalyzed systems (e.g., using ammonium hydroxide), an increase in catalyst concentration generally leads to a larger particle size.[5][6] For instance, in a TEOS-based system, increasing the saturated ammonia solution from 2 mL to 4 mL resulted in an increase in particle size from 20 nm to 100 nm.[2] This is because a higher concentration of OH- ions promotes faster condensation and particle growth over nucleation.[1][3] In acid-catalyzed systems, the hydrolysis rate is favored over condensation, which can lead to the formation of smaller particles that aggregate into a gel network.[1][3]

Q3: What is the role of the water-to-precursor molar ratio (H₂O/TIPS)?

The water-to-precursor molar ratio significantly impacts particle size. Generally, increasing the water concentration initially leads to an increase in particle size up to a certain point, after which a further increase in water concentration can cause the particle size to decrease.[3] For example, in one study with TEOS, as the water concentration increased from 3 M to 15 M, the particle size first increased to a maximum at 9 M H₂O before decreasing.[3] The ideal molar ratio of TEOS to water for complete hydrolysis is 1:4, but this is often adjusted to control the reaction kinetics.[7][8]

Q4: How does the precursor (TIPS) concentration influence the resulting particle size?

Increasing the precursor concentration typically results in a larger particle size.[3][5] For example, in a TEOS system, increasing the concentration from 0.045 M to 0.17 M led to an increase in particle size.[3] However, there can be a limit where further increases in precursor concentration do not lead to a continued increase in size.[3]

Q5: Can the choice of solvent affect the particle size?

Yes, the solvent plays a crucial role. The particle size prepared using ethanol as a solvent is often significantly larger than that prepared using methanol under the same reaction conditions.[5] The solvent's properties, such as its dielectric constant and its ability to solvate reactants, influence the rates of hydrolysis and condensation.[9] Changing the solvent can also affect the homogeneity of the solution, which is critical for achieving a narrow particle size distribution.[2]

Q6: What is the effect of reaction temperature on particle size?

Reaction temperature influences the kinetics of the sol-gel process.[10] Higher temperatures can accelerate both hydrolysis and condensation rates.[11][12] Some studies have shown that high temperatures can lead to smaller particle diameters.[6] The recommended hydrolysis temperature is often in the range of 25-40°C to avoid cracking (at higher temperatures) or an overly slow reaction (at lower temperatures).[7]

Troubleshooting Guide

Issue 1: The particle size is too large.

  • Possible Cause: Catalyst concentration is too high.

    • Solution: Decrease the concentration of the base catalyst (e.g., ammonium hydroxide).[5][6]

  • Possible Cause: Precursor concentration is too high.

    • Solution: Reduce the initial concentration of TIPS in the reaction mixture.[3][5]

  • Possible Cause: Water concentration is at the peak for maximum particle size.

    • Solution: Try either decreasing or increasing the water concentration significantly, as the relationship is not always linear.[3]

  • Possible Cause: Solvent has a high molecular weight.

    • Solution: Switch from ethanol to methanol as the solvent.[5]

Issue 2: The particle size is too small.

  • Possible Cause: Catalyst concentration is too low.

    • Solution: Increase the concentration of the base catalyst. For example, in a TEOS system, increasing ammonia concentration has been shown to increase particle size.[2]

  • Possible Cause: Insufficient water for hydrolysis and condensation.

    • Solution: Increase the water-to-precursor molar ratio.[3]

  • Possible Cause: Reaction temperature is too low.

    • Solution: While the effect can vary, a moderate increase in temperature (e.g., to 35-40°C) can sometimes promote particle growth.[2][7]

Issue 3: The particle size distribution is too wide (high polydispersity).

  • Possible Cause: Inhomogeneous mixing of reactants.

    • Solution: Ensure vigorous and uniform stirring throughout the initial stages of the reaction. The method of adding chemicals (drop-wise vs. all at once) can also affect the size distribution.[2]

  • Possible Cause: Impurities in glassware or reagents.

    • Solution: Use meticulously clean glassware, as impurities can act as "seed" surfaces, leading to high polydispersity.[2] Use high-purity reagents.

  • Possible Cause: Fluctuations in reaction temperature.

    • Solution: Conduct the reaction in a constant temperature water bath to maintain a stable temperature.[2]

  • Possible Cause: Uncontrolled aging process.

    • Solution: Control the aging time and temperature carefully, as these parameters can influence the final particle size distribution.[2]

Issue 4: Particles are aggregating and not forming a stable sol.

  • Possible Cause: pH is near the isoelectric point of silica (around pH 2.2).

    • Solution: Adjust the pH away from the isoelectric point to ensure sufficient surface charge for particle repulsion. This is why base-catalyzed reactions often yield stable, monodispersed spherical nanoparticles.[1]

  • Possible Cause: Drying process causes agglomeration.

    • Solution: After synthesis, separate the particles from the solution via centrifugation before drying. Drying in the presence of water can lead to agglomeration due to condensation reactions at inter-particle contacts.[3]

  • Possible Cause: High concentration of particles.

    • Solution: Work with more dilute solutions to reduce the frequency of particle collisions and subsequent aggregation.

Quantitative Data Summary

The following tables summarize the quantitative effects of key parameters on silica nanoparticle size, primarily based on studies using TEOS. These values can serve as a starting point for optimizing a TIPS-based process.

Table 1: Effect of Reactant Concentrations on Particle Size

ParameterPrecursorConcentration ChangeResulting Particle SizeReference
Ammonium Hydroxide TEOS2 mL (saturated) -> 4 mL (saturated)20 nm -> 100 nm[2]
TEOS Concentration TEOS0.045 M -> 0.17 MIncrease in particle size[3]
Water Concentration TEOS3 M -> 9 M -> 15 M20.5 nm -> 823.8 nm -> Decrease in size[3]

Table 2: General Influence of Parameters on Particle Size

ParameterEffect of IncreaseNotesReference
Base Catalyst (NH₄OH) Conc. IncreasePromotes condensation and particle growth.[5][6]
Precursor (TIPS/TEOS) Conc. IncreaseMore material available for particle growth.[3][5]
Water/Precursor Ratio Non-linearParticle size may increase to a maximum then decrease.[3]
Temperature VariesCan increase reaction rates, often leading to smaller particles at higher temperatures.[6][7]
Solvent Molecular Weight IncreaseE.g., switching from methanol to ethanol increases size.[5]
Stirring Speed DecreaseHigher RPMs can lead to smaller particles.[13]
Aging Time VariesCan lead to particle growth or ripening. Decreasing aging time can sometimes control size.[2]

Experimental Protocols

Protocol 1: Basic Synthesis of Silica Nanoparticles (Stöber Method Adaptation)

This protocol is a general guideline adapted from the widely used Stöber process and can be modified to control particle size using TIPS.[3][4]

Materials:

  • This compound (TIPS)

  • Ethanol (or Methanol)

  • Deionized Water

  • Ammonium Hydroxide (28-30%)

  • Clean glassware (essential for monodispersity)[2]

Procedure:

  • In a clean flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.

  • Place the flask in a constant temperature water bath (e.g., 35°C) and stir vigorously with a magnetic stirrer.[2]

  • Add the desired amount of TIPS to the solution while maintaining vigorous stirring. The addition can be done all at once or drop-wise.[2]

  • Allow the reaction to proceed for a set amount of time (e.g., 2-12 hours). The solution will become turbid as silica particles form.

  • To stop the reaction and collect the particles, use centrifugation to form a pellet.[3]

  • Wash the pellet several times with ethanol or water to remove unreacted reagents.

  • Dry the resulting white powder, for example, in an oven at 60°C overnight.[3]

To control particle size:

  • To increase size: Increase the concentration of ammonium hydroxide, increase the concentration of TIPS, or switch the solvent from methanol to ethanol.[2][3][5]

  • To decrease size: Decrease the concentration of ammonium hydroxide, decrease the TIPS concentration, or increase the stirring speed.[2][3][13]

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between key parameters and the resulting particle size.

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing prep_solution Prepare Solution (Solvent, Water, Catalyst) set_temp Set Constant Temperature (e.g., Water Bath) prep_solution->set_temp Place in bath add_precursor Add TIPS Precursor (Vigorous Stirring) set_temp->add_precursor hydrolysis Hydrolysis & Condensation add_precursor->hydrolysis aging Aging (Particle Growth) hydrolysis->aging centrifuge Centrifugation aging->centrifuge wash Washing centrifuge->wash dry Drying wash->dry nanoparticles Silica Nanoparticles dry->nanoparticles

Caption: Workflow for TIPS sol-gel synthesis of silica nanoparticles.

G cluster_params Controllable Parameters cluster_process Sol-Gel Process cluster_output Output catalyst Catalyst Conc. (e.g., NH₄OH) condensation Condensation Rate catalyst->condensation + precursor Precursor Conc. (TIPS) growth Particle Growth precursor->growth + water Water Conc. hydrolysis Hydrolysis Rate water->hydrolysis water->condensation temp Temperature temp->hydrolysis temp->condensation solvent Solvent Type solvent->hydrolysis modulates solvent->condensation modulates nucleation Nucleation hydrolysis->nucleation condensation->growth particle_size Final Particle Size nucleation->particle_size competes with growth->particle_size

Caption: Relationship between parameters and particle size control.

References

Technical Support Center: Optimizing Tetraisopropyl Orthosilicate (TIPS) Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the hydrolysis rate of Tetraisopropyl orthosilicate (TIPS). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to aid in your experimental design and execution.

Troubleshooting Guide

This section addresses common issues encountered during the hydrolysis of TIPS in a question-and-answer format.

Q1: My TIPS hydrolysis reaction is extremely slow or appears to have stalled. What are the potential causes and solutions?

A1: A slow or stalled hydrolysis reaction is a common issue, primarily due to the significant steric hindrance of the isopropoxy groups on the silicon atom. Here are the likely causes and how to address them:

  • Insufficient Catalyst: The hydrolysis of TIPS is highly dependent on catalysis.

    • Acid Catalysis: If you are using an acid catalyst (e.g., HCl, HNO₃), ensure the pH of your reaction mixture is sufficiently low (ideally pH 1-3). The concentration of H⁺ ions directly influences the rate of protonation of the isopropoxy groups, which is the rate-determining step.

    • Base Catalysis: For base-catalyzed hydrolysis (e.g., NH₄OH, NaOH), the concentration of OH⁻ ions is crucial. A higher pH (typically pH 10-11) will increase the rate of nucleophilic attack on the silicon atom.

  • Low Water Concentration: Water is a key reactant in the hydrolysis process. A low water-to-TIPS molar ratio can limit the reaction rate. The stoichiometric ratio is 4:1 (water:TIPS), but using a higher ratio can often accelerate the initial hydrolysis.

  • Immiscibility of Reactants: TIPS is immiscible with water. A co-solvent, typically an alcohol like ethanol or isopropanol, is necessary to create a homogeneous reaction mixture. If the solution is cloudy or has distinct phases, increase the amount of co-solvent.

  • Low Temperature: Like most chemical reactions, the hydrolysis of TIPS is temperature-dependent. If you are working at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C) to enhance the reaction kinetics.

Q2: I am observing the formation of a precipitate or a rapid gelation instead of a stable sol. How can I prevent this?

A2: Uncontrolled precipitation or gelation occurs when the condensation rate significantly exceeds the hydrolysis rate, or when particle aggregation is favored. To manage this:

  • Control the Catalyst Concentration:

    • In base-catalyzed systems , high concentrations of ammonia or other bases can lead to rapid condensation and the formation of large, aggregated particles. Try reducing the catalyst concentration.

    • In acid-catalyzed systems , while a low pH accelerates hydrolysis, a pH near the isoelectric point of silica (around pH 2-3) can lead to rapid aggregation and gelation. Adjusting the pH away from this point can improve stability.

  • Adjust the Water-to-TIPS Ratio: A very high water-to-TIPS ratio, especially under basic conditions, can favor the rapid formation of highly cross-linked silica networks, leading to precipitation. A more controlled, gradual addition of water can help manage the reaction.

  • Solvent Choice: The solvent not only ensures miscibility but also influences the reaction rates. In some cases, using a solvent with a different polarity or hydrogen-bonding capacity can alter the relative rates of hydrolysis and condensation.

  • Stirring and Agitation: Inadequate mixing can lead to localized high concentrations of reactants and catalysts, promoting uncontrolled precipitation. Ensure vigorous and consistent stirring throughout the reaction.

Q3: The particle size of my resulting silica is not uniform. What factors influence particle size distribution?

A3: Achieving a narrow particle size distribution requires careful control over the nucleation and growth phases of the reaction.

  • "Seeding" Technique: For better control, consider a two-step process. First, form initial "seed" particles under controlled conditions. Then, slowly add more TIPS and water to grow these seeds, rather than forming new nuclei.

  • Controlled Reactant Addition: A slow, continuous addition of TIPS and/or the catalyst to the reaction mixture can help maintain a low concentration of monomers, favoring particle growth over new nucleation. This is often achieved using a syringe pump.

  • Temperature Control: Maintaining a constant and uniform temperature throughout the reaction is critical. Temperature fluctuations can lead to bursts of nucleation, resulting in a broad particle size distribution.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TIPS hydrolysis?

A1: The hydrolysis of this compound (TIPS) is a nucleophilic substitution reaction where the isopropoxy groups (-O-iPr) are replaced by hydroxyl groups (-OH). This reaction is catalyzed by either an acid or a base.

  • Acid-Catalyzed Mechanism: In the presence of an acid, a proton (H⁺) protonates the oxygen atom of an isopropoxy group, making it a better leaving group (isopropanol). A water molecule then attacks the electrophilic silicon atom.

  • Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion (OH⁻) directly attacks the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of an isopropoxide ion, which is then protonated by water to form isopropanol.

Q2: How does the hydrolysis of TIPS compare to that of TEOS (Tetraethyl orthosilicate)?

A2: The hydrolysis of TIPS is generally slower than that of TEOS under identical conditions. This is primarily due to the greater steric hindrance of the four bulky isopropoxy groups compared to the ethoxy groups in TEOS. This steric bulk makes it more difficult for the nucleophile (water or hydroxide) to access the silicon center.

Q3: What is the role of the alcohol co-solvent in the reaction?

A3: The alcohol co-solvent (e.g., ethanol, isopropanol) serves several crucial functions:

  • Homogenization: It acts as a mutual solvent for the otherwise immiscible TIPS and water, creating a single-phase system necessary for the reaction to proceed uniformly.

  • Control of Reactant Concentration: By diluting the reactants, the co-solvent helps to moderate the reaction rate.

  • Influence on Particle Characteristics: The type of alcohol can influence the final particle size and morphology. For instance, longer-chain alcohols can sometimes lead to larger particles.

Q4: Can I monitor the progress of the hydrolysis reaction?

A4: Yes, several analytical techniques can be used to monitor the hydrolysis of TIPS:

  • Fourier-Transform Infrared Spectroscopy (FTIR): You can observe the disappearance of Si-O-C stretching bands and the appearance of Si-OH and Si-O-Si bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is a powerful tool to distinguish between unhydrolyzed TIPS, partially hydrolyzed species, and fully condensed silica.

  • Gas Chromatography (GC): The formation of isopropanol as a byproduct can be quantified to track the extent of the reaction.

Data Presentation

Table 1: Semi-Quantitative and Qualitative Effects of Key Parameters on the Hydrolysis Rate of this compound (TIPS)

ParameterConditionRelative Hydrolysis RateExpected Outcome on Particle Formation
pH Highly Acidic (pH < 2)FastPromotes formation of linear or randomly branched polymers.
Near Isoelectric Point (pH ~2-3)SlowestProne to aggregation and gelation.
Mildly Acidic (pH 4-6)SlowSlow hydrolysis and condensation.
Neutral (pH ~7)Very SlowMinimal reaction without a catalyst.
Mildly Basic (pH 8-10)ModerateFavors formation of more compact, colloidal particles.
Highly Basic (pH > 11)FastLeads to highly cross-linked networks and larger particles.
Water:TIPS Molar Ratio < 4 (Sub-stoichiometric)SlowerIncomplete hydrolysis, linear chain formation favored.
= 4 (Stoichiometric)ModerateBaseline for complete hydrolysis.
> 4 (Excess Water)FasterPromotes more complete and faster hydrolysis.
Temperature Low (e.g., Room Temp)SlowerSlower nucleation and growth.
High (e.g., 60 °C)FasterIncreased rates of both hydrolysis and condensation.
Solvent IsopropanolModerateGood miscibility.
EthanolModerateCommon co-solvent, good miscibility.
MethanolFasterLess steric hindrance from the solvent can increase the rate.
Higher Alcohols (e.g., Butanol)SlowerIncreased viscosity and steric effects can slow the reaction.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of TIPS

  • Reagent Preparation:

    • Prepare a solution of the desired acid catalyst (e.g., 0.1 M HCl in deionized water).

    • Ensure all glassware is clean and dry.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, combine this compound (TIPS) and the chosen alcohol co-solvent (e.g., ethanol) in a 1:4 volume ratio.

    • Begin stirring the mixture to ensure it is homogeneous.

  • Initiation of Hydrolysis:

    • Slowly add the acidic water solution to the TIPS/ethanol mixture dropwise using a dropping funnel or a syringe pump over a period of 15-30 minutes. The molar ratio of water to TIPS should be at least 4:1.

    • Maintain vigorous stirring throughout the addition.

  • Reaction Monitoring and Aging:

    • Allow the reaction to proceed at the desired temperature (e.g., room temperature or 50 °C) for a specified period (e.g., 24 hours).

    • The solution should remain clear. The progress can be monitored by taking aliquots for analysis by FTIR or NMR.

  • Product Characterization:

    • Characterize the resulting silica sol or particles using techniques such as Dynamic Light Scattering (DLS) for particle size analysis and Transmission Electron Microscopy (TEM) for morphology.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of TIPS (Stöber-like Method)

  • Reagent Preparation:

    • Prepare a solution of the base catalyst (e.g., 2 M ammonium hydroxide in deionized water).

  • Reaction Setup:

    • In a flask with a magnetic stirrer, mix the alcohol co-solvent (e.g., ethanol), deionized water, and the base catalyst.

    • Stir the mixture until it is homogeneous.

  • Initiation of Hydrolysis:

    • Rapidly add the this compound (TIPS) to the stirring aqueous alcohol/ammonia solution.

    • A cloudy appearance should develop as silica particles begin to form.

  • Reaction and Growth:

    • Continue stirring the reaction mixture at a constant temperature for the desired duration (e.g., 2-12 hours) to allow for particle growth.

  • Particle Recovery and Characterization:

    • The resulting silica particles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted reagents.

    • Analyze the particle size, morphology, and surface properties using DLS, TEM, and BET analysis.

Mandatory Visualizations

Hydrolysis_Factors cluster_factors Influencing Factors TIPS This compound (TIPS) Hydrolysis Hydrolysis Reaction TIPS->Hydrolysis Silanol Silanol Intermediates (Si-OH) Hydrolysis->Silanol Catalyst Catalyst (Acid or Base) Catalyst->Hydrolysis Catalyzes Condensation Condensation Reaction Catalyst->Condensation Catalyzes Water Water Concentration (H₂O:TIPS Ratio) Water->Hydrolysis Reactant Solvent Co-Solvent (e.g., Ethanol) Solvent->Hydrolysis Homogenizes Temp Temperature Temp->Hydrolysis Affects Rate Temp->Condensation Affects Rate Silanol->Condensation Siloxane Siloxane Network (Si-O-Si) (Sol, Gel, or Particles) Condensation->Siloxane Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization start Start: Define Desired Silica Properties select_params Select Parameters: - Catalyst (Acid/Base) - Solvent - H₂O:TIPS Ratio - Temperature start->select_params prep_solutions Prepare Reagent Solutions select_params->prep_solutions mix Combine TIPS, Solvent, and Catalyst Solution prep_solutions->mix react Stir and Age (Controlled Time & Temp) mix->react characterize Characterize Product: - Particle Size (DLS) - Morphology (TEM) - Structure (FTIR, NMR) react->characterize optimize Optimize Parameters Based on Results characterize->optimize optimize->select_params Iterate end End: Achieve Optimized Silica Product optimize->end Finalize

Technical Support Center: The Role of Catalyst Concentration in TIPS Sol-Gel Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the Thermally Induced Phase Separation (TIPS) sol-gel process. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on the critical role of catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in the TIPS sol-gel process?

In the context of a TIPS sol-gel reaction, the catalyst's primary function is to control the kinetics of the hydrolysis and condensation of the inorganic precursors (e.g., tetraethoxysilane or TEOS) that form the sol-gel network. This occurs after the initial thermally induced phase separation of the polymer solution. The catalyst does not typically influence the initial polymer phase separation but is crucial for the subsequent in-situ formation of the inorganic phase. The choice and concentration of the catalyst directly impact the gelation time, the final structure of the inorganic network, and the properties of the hybrid material.[1]

Q2: How does the type of catalyst (acid vs. base) affect the final material properties in a TIPS sol-gel system?

The type of catalyst significantly influences the structure of the resulting gel.[1][2]

  • Acid Catalysts (e.g., HCl, Acetic Acid): Acidic conditions generally lead to faster hydrolysis rates compared to condensation rates.[3] This results in the formation of more linear or loosely branched polymer-like chains of the inorganic oxide. In a TIPS-generated pore structure, this can lead to a finer, more delicate inorganic network. Materials prepared with acid catalysts tend to have smaller pore sizes and a denser structure.[4]

  • Base Catalysts (e.g., NH₄OH): Basic conditions, conversely, promote a faster condensation rate, leading to the formation of more highly branched, particle-like clusters.[5][6][7] In a TIPS framework, this can result in a more particulate inorganic phase distributed within the polymer matrix. Base-catalyzed reactions often yield materials with larger average pore sizes.

Q3: Can the catalyst concentration influence the phase separation process itself?

While the primary role of the catalyst is in the sol-gel reaction, its concentration can have indirect effects on the overall process. For instance, the addition of the catalyst solution (often aqueous) can alter the solvent composition, which may have a minor influence on the thermodynamics of the polymer solution and slightly shift the phase separation boundaries. However, the dominant factor in phase separation remains the temperature change.

Q4: What are the signs of incorrect catalyst concentration in my TIPS sol-gel experiment?

Indicators of suboptimal catalyst concentration include:

  • Too Rapid Gelation: If the sol-gel reaction proceeds too quickly, it may not allow for uniform diffusion of the catalyst throughout the phase-separated structure, leading to a heterogeneous inorganic network.

  • Incomplete Gelation: An insufficient catalyst concentration can result in an incomplete or very slow gelation process, leaving unreacted precursors in the final material and leading to poor mechanical properties.

  • Poor Mechanical Integrity: An inappropriate catalyst concentration can lead to a weak or brittle final hybrid material.

  • Undesirable Morphology: The final pore structure and the distribution of the inorganic phase may deviate significantly from the expected results.

Troubleshooting Guide

This guide addresses common issues encountered during TIPS sol-gel reactions related to catalyst concentration.

Problem Potential Cause (related to Catalyst) Suggested Solution
Rapid, Uncontrolled Gelation After Catalyst Addition Catalyst concentration is too high.Decrease the catalyst concentration. Consider lowering the reaction temperature to slow down the hydrolysis and condensation rates.
Weak or Incomplete Gel Formation Catalyst concentration is too low.Increase the catalyst concentration incrementally. Ensure the catalyst is adequately mixed with the system. Allow for a longer aging time to ensure the completion of the sol-gel reaction.
Cracking of the Hybrid Material During Drying High catalyst concentration leading to a dense, highly cross-linked, and inflexible inorganic network that generates significant stress upon solvent removal.Reduce the catalyst concentration. Consider using an acid catalyst to form a less cross-linked network. Optimize the drying process by slowing down the solvent evaporation rate.[8]
Inconsistent or Non-Uniform Pore Structure Poor diffusion of the catalyst into the phase-separated polymer structure.Ensure thorough but gentle mixing after catalyst addition. Consider a two-step process where the phase-separated structure is first formed and then immersed in a catalyst solution.[9]
Poor Adhesion Between Polymer Matrix and Inorganic Phase Mismatch in the kinetics of phase separation and sol-gel reaction, potentially influenced by catalyst activity.Adjust the catalyst concentration to better match the timeline of the phase separation process. Consider surface modification of the polymer to improve interaction with the forming inorganic network.

Experimental Protocols

General Protocol for PVDF/Silica Hybrid Membrane via TIPS and In-situ Sol-Gel

This protocol is adapted from the work of Zhang et al. (2013) and provides a framework for investigating the effect of catalyst concentration.[9]

Materials:

  • Poly(vinylidene fluoride) (PVDF)

  • Dimethyl sulfone (DMSO₂) as the diluent

  • Tetraethoxysilane (TEOS) as the silica precursor

  • Ethanol

  • Ammonia solution (NH₃·H₂O) as the catalyst

Procedure:

  • Homogeneous Solution Preparation:

    • A predetermined ratio of PVDF and DMSO₂ is heated to form a homogeneous solution.

    • A specific amount of TEOS is added to this solution with continuous stirring.

  • Thermally Induced Phase Separation (TIPS):

    • The hot, homogeneous solution is cast onto a preheated substrate.

    • The cast film is then quenched in a water bath at a controlled temperature to induce phase separation. This results in a solidified nascent membrane with liquid TEOS entrapped within the pores.

  • In-situ Sol-Gel Reaction (Catalysis Step):

    • The nascent membrane is immediately immersed in a solution of ethanol and ammonia. The concentration of the ammonia catalyst can be systematically varied in this step to study its effect. A typical starting point could be a volume ratio of Ethanol:NH₃·H₂O:TEOS of 40:2:1.

    • Allow the sol-gel reaction to proceed for a set duration (e.g., 12 hours).

  • Solvent Exchange and Drying:

    • The hybrid membrane is subsequently washed to remove the diluent and any unreacted species.

    • The membrane is then dried under controlled conditions.

Investigating Catalyst Concentration:

To study the effect of catalyst concentration, a series of experiments can be conducted where the concentration of the ammonia solution in the ethanol bath is varied (e.g., 0.5 M, 1 M, 2 M, etc.) while keeping all other parameters constant. The resulting membranes can then be characterized for their morphology (SEM), porosity, mechanical strength, and the distribution of silica within the polymer matrix.

Visualizations

Logical Workflow for Troubleshooting Catalyst Issues

G Troubleshooting Catalyst Concentration in TIPS Sol-Gel cluster_problem Observed Problem cluster_cause Potential Cause Analysis cluster_solution Corrective Actions Problem Identify Experimental Issue (e.g., Rapid Gelation, Weak Gel, Cracking) Cause_High Is Catalyst Concentration Too High? Problem->Cause_High Rapid Gelation / Cracking Cause_Low Is Catalyst Concentration Too Low? Problem->Cause_Low Weak / Incomplete Gel Cause_Mix Is Catalyst Mixing/Diffusion Inadequate? Problem->Cause_Mix Inconsistent Structure Sol_Decrease Decrease Catalyst Concentration Cause_High->Sol_Decrease Sol_Temp Adjust Reaction Temperature Cause_High->Sol_Temp Consider Lowering Sol_Increase Increase Catalyst Concentration Cause_Low->Sol_Increase Sol_Time Modify Aging Time Cause_Low->Sol_Time Increase Sol_Mixing Optimize Mixing/Immersion Step Cause_Mix->Sol_Mixing Sol_Decrease->Problem Re-evaluate Sol_Increase->Problem Re-evaluate Sol_Mixing->Problem Re-evaluate Sol_Temp->Problem Re-evaluate Sol_Time->Problem Re-evaluate G Experimental Workflow for Catalyst Concentration Study Start Start: Define Polymer/Solvent/Precursor System Prep_Sol Prepare Homogeneous Solution at Elevated Temperature Start->Prep_Sol TIPS Cast and Quench to Induce Phase Separation Prep_Sol->TIPS Catalysis Immerse in Catalyst Solution (Vary Concentration) TIPS->Catalysis Aging Allow for In-situ Sol-Gel Reaction and Aging Catalysis->Aging Wash_Dry Solvent Exchange and Drying Aging->Wash_Dry Characterize Characterize Final Hybrid Material (SEM, Porosity, Mechanical Tests) Wash_Dry->Characterize End End: Analyze Results Characterize->End

References

Technical Support Center: Tetraisopropyl Orthosilicate (TIPS) Gelation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetraisopropyl orthosilicate (TIPS) in sol-gel synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Q1: Why is my TIPS solution not gelling or the gelation time excessively long?

A1: Delayed or failed gelation is a common issue, often related to the slower reactivity of TIPS compared to other alkoxides like TEOS (Tetraethyl orthosilicate) due to steric hindrance from the larger isopropyl groups. Several factors can contribute to this:

  • Insufficient Water: Hydrolysis is the initial and rate-determining step for gelation. An inadequate amount of water will lead to incomplete hydrolysis and hinder the subsequent condensation and gel network formation.

  • Inappropriate pH: The hydrolysis and condensation reactions are catalyzed by either acids or bases. If the pH of the solution is near neutral, the reaction rates will be at their minimum.[1][2]

  • Low Temperature: Reaction kinetics are temperature-dependent. Low ambient temperatures will significantly slow down both the hydrolysis and condensation rates.[3]

  • Inadequate Mixing: Poor mixing can lead to localized areas of low reactant concentration, preventing the formation of a uniform gel network.

Solution:

  • Adjust the Water-to-TIPS Molar Ratio: Ensure a sufficient molar excess of water. While a stoichiometric amount is required for complete hydrolysis, a higher ratio can accelerate the process.

  • Introduce a Catalyst: Add an acid (e.g., HCl, HNO₃) or a base (e.g., NH₄OH) to catalyze the reaction. Acidic conditions generally lead to faster hydrolysis, while basic conditions promote condensation.[2][4]

  • Increase the Reaction Temperature: Gently heating the solution can increase the reaction rates. However, be cautious as excessive heat can lead to rapid, uncontrolled gelation and potential cracking of the final gel.[5]

  • Ensure Homogeneous Mixing: Use a magnetic stirrer to ensure the reactants are well-dispersed throughout the solution.

Q2: My TIPS solution becomes cloudy or precipitates instead of forming a clear gel. What is happening?

A2: Turbidity or precipitation indicates uncontrolled condensation, leading to the formation of large, insoluble silica particles instead of a continuous gel network. This can be caused by:

  • Rapid pH Change: A sudden and significant shift in pH, especially towards the basic range, can accelerate condensation to a point where discrete particles precipitate before a gel network can form.

  • High Precursor Concentration: Very high concentrations of TIPS can lead to rapid particle growth and aggregation, resulting in precipitation.

  • Poor Solvent Choice: TIPS is not readily miscible with water. Without a suitable co-solvent (like isopropanol), the TIPS may phase-separate and hydrolyze uncontrollably at the interface, leading to precipitation.

Solution:

  • Gradual Catalyst Addition: Add the acid or base catalyst dropwise while stirring vigorously to ensure a gradual and uniform change in pH.

  • Optimize TIPS Concentration: Experiment with lower concentrations of TIPS to slow down the reaction and allow for more controlled gel formation.

  • Use a Co-solvent: Employ a mutual solvent like isopropanol or ethanol to ensure the miscibility of TIPS and water, leading to a homogeneous reaction mixture.

Q3: The final gel is cracked and fragmented. How can I prevent this?

A3: Cracking is a result of internal stresses that build up during the drying process (syneresis) and solvent evaporation. These stresses can be exacerbated by:

  • Rapid Drying: Fast evaporation of the solvent from the gel pores creates large capillary stresses that can fracture the delicate silica network.[2][6]

  • Thick Gel Monoliths: In larger volumes of gel, the differential shrinkage between the surface and the interior can lead to cracking.

  • High Temperatures During Gelation/Drying: Elevated temperatures can accelerate solvent evaporation and increase stress.[5]

Solution:

  • Controlled Drying: Dry the gel slowly in a controlled environment. This can be achieved by covering the container with a perforated lid or placing it in a chamber with controlled humidity.

  • Use of Drying Control Chemical Additives (DCCAs): Incorporating additives like formamide or glycerol can reduce capillary stress during drying.

  • Supercritical Drying: For applications requiring highly porous, crack-free aerogels, supercritical drying can be employed to eliminate the liquid-vapor interface and the associated capillary forces.[2]

Q4: There are bubbles trapped in my final gel. How can I avoid this?

A4: Bubbles are typically introduced during the mixing of reactants and become trapped as the viscosity of the solution increases during gelation.

  • Excessive Stirring Speed: High-speed stirring can introduce air into the solution.[5]

  • Vigorous Shaking: Shaking the reaction vessel can also lead to the incorporation of air bubbles.

Solution:

  • Controlled Mixing: Use a moderate and consistent stirring speed (e.g., 200-400 rpm) to ensure homogeneity without introducing excessive air.[5]

  • Degassing: After mixing the initial sol, the solution can be briefly degassed using a vacuum pump or sonication to remove any trapped air bubbles before gelation begins.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the gelation of TIPS?

A1: The gelation of this compound is a two-step sol-gel process:

  • Hydrolysis: The isopropoxide groups (-OCH(CH₃)₂) on the silicon atom are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can be catalyzed by an acid or a base.

  • Condensation: The resulting silanol groups (Si-OH) react with each other or with remaining isopropoxide groups to form siloxane bridges (Si-O-Si). This process releases water or isopropanol and leads to the formation of a three-dimensional silica network, which is the gel.[4][7]

Q2: How does the choice of catalyst (acid vs. base) affect the final gel structure?

A2: The catalyst has a profound impact on the relative rates of hydrolysis and condensation, which in turn dictates the final structure of the gel.

  • Acid Catalysis (e.g., HCl): Under acidic conditions, hydrolysis is rapid, and condensation is the rate-limiting step. This leads to the formation of more linear or randomly branched polymer chains that entangle to form the gel. The resulting gels are often microporous.[8]

  • Base Catalysis (e.g., NH₄OH): Under basic conditions, condensation is faster than hydrolysis. This promotes the formation of highly branched clusters that grow and link together, resulting in more particulate and colloidal structures. These gels are typically mesoporous.[8]

Q3: What are the key experimental parameters that I need to control for reproducible results?

A3: For consistent and reproducible gelation, it is crucial to control the following parameters:

  • TIPS Concentration: The concentration of the precursor affects the density and porosity of the final gel.

  • Water-to-TIPS Molar Ratio (R): This ratio influences the extent of hydrolysis and the final properties of the silica network.

  • Catalyst Type and Concentration (pH): The choice of acid or base catalyst and its concentration determines the reaction kinetics and the gel structure.[1]

  • Solvent Type and Amount: A co-solvent is often necessary to ensure the miscibility of TIPS and water. The type of solvent can also affect the reaction rates.[9]

  • Temperature: Temperature affects the rates of hydrolysis and condensation, as well as the aging and drying processes.[3]

  • Aging Time and Conditions: Allowing the gel to age in its mother liquor can strengthen the silica network.[5]

  • Drying Method: The method of drying (e.g., ambient, oven, supercritical) has a significant impact on the final properties of the gel, such as porosity and surface area.[2][6]

Data Summary Tables

Table 1: Influence of Key Parameters on Gelation (Qualitative Trends for TIPS)

ParameterEffect of IncreaseRationale
Temperature Decreases Gelation TimeIncreases reaction rates of hydrolysis and condensation.[3]
Water:TIPS Ratio Decreases Gelation TimePromotes more complete and faster hydrolysis.
Catalyst Conc. (Acidic) Decreases Gelation TimeAccelerates the hydrolysis reaction.[4]
Catalyst Conc. (Basic) Decreases Gelation TimeAccelerates the condensation reaction.[4]
TIPS Concentration Decreases Gelation TimeIncreases the proximity of reacting species.

Table 2: Typical Ranges for Sol-Gel Parameters (Adapted from TEOS-based systems)

ParameterTypical RangeNotes
Hydrolysis Temperature 25-40°CHigher temperatures can lead to cracking.[5]
Aging Temperature 50-70°CPromotes strengthening of the gel network.[5]
Acid Catalyst (HCl) Conc. 0.1-0.5 mol/LResults in a pH range of approximately 2-4.[5]
Water:Alkoxide Molar Ratio 4:1 to 5:1A molar excess of water is generally used.[5]
Stirring Speed 200-400 rpmBalances mixing efficiency with minimizing bubble formation.[5]

Experimental Protocols

General Protocol for Silica Gel Synthesis using TIPS (Acid Catalysis)

  • Reagent Preparation:

    • Prepare a solution of deionized water and a suitable co-solvent (e.g., isopropanol).

    • Prepare a dilute acid catalyst solution (e.g., 0.1 M HCl).

  • Mixing:

    • In a clean reaction vessel, combine this compound (TIPS) and the co-solvent.

    • Place the vessel on a magnetic stirrer and begin stirring at a moderate speed (e.g., 300 rpm).

    • Slowly add the deionized water to the TIPS/solvent mixture.

    • Add the acid catalyst dropwise to the solution while continuing to stir.

  • Hydrolysis and Gelation:

    • Cover the reaction vessel to prevent solvent evaporation.

    • Allow the solution to stir for a predetermined time at a controlled temperature (e.g., 25°C) to facilitate hydrolysis.

    • Stop stirring and leave the solution undisturbed to allow for gelation. The time required will depend on the specific reaction conditions.

  • Aging:

    • Once the gel has formed, it can be aged in the sealed container for a period of time (e.g., 24-48 hours) at a slightly elevated temperature (e.g., 50°C) to strengthen the network.[5]

  • Drying:

    • Uncover the gel and allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with the sash partially closed) to minimize cracking.

Visualizations

Sol_Gel_Workflow Experimental Workflow for TIPS Gelation cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing cluster_product Final Product reagents Prepare Reagents (TIPS, Solvent, Water, Catalyst) mixing Mixing of Reactants reagents->mixing hydrolysis Hydrolysis mixing->hydrolysis gelation Gelation hydrolysis->gelation aging Aging gelation->aging drying Drying aging->drying final_gel Dried Silica Gel drying->final_gel

Caption: Experimental workflow for the sol-gel synthesis of silica from TIPS.

Hydrolysis_Condensation TIPS Hydrolysis and Condensation Pathways tips TIPS Si(OR)₄ water + H₂O (Hydrolysis) tips->water condensation_alcohol Condensation (Alcohol-producing) tips->condensation_alcohol silanol Silanol Si(OR)₃(OH) condensation_water Condensation (Water-producing) silanol->condensation_water silanol->condensation_alcohol siloxane_water Siloxane Bridge (RO)₃Si-O-Si(OR)₃ + H₂O siloxane_alcohol Siloxane Bridge (RO)₃Si-O-Si(OR)₃ + ROH water->silanol condensation_water->siloxane_water condensation_alcohol->siloxane_alcohol

Caption: Chemical pathways for the hydrolysis and condensation of TIPS.

References

Technical Support Center: Tetraisopropyl Orthosilicate (TTIP) for Semiconductor Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Tetraisopropyl orthosilicate (TTIP) in semiconductor applications. It is intended for researchers, scientists, and professionals in drug development who may be utilizing TTIP in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the required purity of this compound (TTIP) for semiconductor applications?

A1: For semiconductor manufacturing, ultra-high purity TTIP is essential to ensure device performance and reliability. While a universally standardized specification is not publicly available, the requirements are analogous to those for similar precursors like Tetraethyl orthosilicate (TEOS). Purity often needs to exceed 99.9999% (6N), with some applications demanding up to 99.999999% (8N) purity.[1][2][3] The concentration of metallic and ionic impurities must be extremely low, typically in the parts per billion (ppb) or even parts per trillion (ppt) range.[3][4]

Q2: What are the most critical impurities in TTIP for semiconductor fabrication, and why are they detrimental?

A2: The most critical impurities include metallic ions (such as sodium, potassium, iron, and copper), chloride ions, and particles.

  • Metallic Impurities: These can introduce deep-level traps within the silicon bandgap, leading to increased leakage currents, reduced carrier lifetime, and overall degradation of the device's electrical performance.[1] Alkali metals are particularly problematic as they are mobile ions that can drift into the gate oxide of transistors, causing threshold voltage instability.

  • Chloride Impurities: Residual chlorides can lead to the corrosion of equipment and, more critically, can be incorporated into the deposited silicon dioxide film, degrading the gate oxide integrity and affecting the long-term reliability of the device.

  • Particles: Particulate contamination can cause "killer defects" during the photolithography process by blocking light or creating imperfections in the deposited layers, leading to short or open circuits.[5]

Q3: How does the thermal stability of TTIP affect the deposition process?

A3: The thermal stability of the TTIP precursor is crucial for a reliable and repeatable deposition process, such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).[6] If TTIP decomposes prematurely due to thermal stress during storage or delivery to the reaction chamber, it can lead to the formation of impurities.[6] This decomposition can alter the growth rate, morphology, and composition of the deposited thin film, ultimately impacting the performance of the semiconductor device.[6]

Q4: What analytical techniques are used to verify the purity of TTIP?

A4: Several analytical techniques are employed to ensure the ultra-high purity of TTIP. The primary methods include:

  • Gas Chromatography (GC): Used to determine the overall purity of the TTIP and to identify and quantify any organic impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for quantifying trace and ultra-trace metallic impurities down to the ppb or ppt level.

  • Ion Chromatography (IC): Employed to detect and quantify anionic impurities such as chlorides.

Purity Requirements for Semiconductor-Grade TTIP

The following table summarizes the typical purity requirements for this compound used in semiconductor applications. These values are based on the stringent demands of the industry and are analogous to the specifications for other high-purity silicon precursors.

ParameterSpecification
Purity (by GC) > 99.9999% (6N)
Total Metallic Impurities < 10 ppb
Individual Metallic Impurities
Na, K, Ca, Fe, Cu, Al, Mg< 1 ppb each
Chloride (Cl⁻) < 100 ppb
Particles (>0.5 µm) < 10 particles/mL

Troubleshooting Guides

Issue 1: Poor Film Uniformity

  • Question: We are observing non-uniformity in the thickness of the silicon dioxide film deposited using TTIP in our PECVD system. What could be the cause, and how can we troubleshoot it?

  • Answer: Non-uniformity in film thickness can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Check for Precursor Delivery Issues: Ensure a stable and consistent flow of the TTIP vapor to the reaction chamber. Fluctuations in the vaporizer temperature or carrier gas flow rate can lead to uneven deposition.

    • Verify Showerhead Integrity: In PECVD systems, a clogged or damaged showerhead can cause a non-uniform distribution of the precursor vapor, leading to a "showerhead pattern" on the wafer.[2] Inspect and clean the showerhead if necessary.

    • Optimize Deposition Temperature: The substrate temperature plays a critical role in the deposition kinetics. An uneven temperature profile across the wafer can result in variations in the film growth rate. Verify the temperature uniformity of the wafer chuck.

    • Plasma Distribution: In PECVD, the spatial distribution of plasma density and electron temperature can affect the uniformity of the deposited film.[7] Adjusting the plasma power and pressure may help to achieve a more uniform plasma.

Issue 2: High Particle Counts on the Wafer

  • Question: After depositing a silicon dioxide film using TTIP, we are finding a high number of particles on the wafer surface. What is the likely source of these particles, and what are the solutions?

  • Answer: Particle contamination is a critical issue in semiconductor manufacturing. The source of particles can be from the precursor itself or the deposition system.

    • Precursor-Related Particles: While high-purity TTIP should have very low particle counts, improper handling or storage can introduce contaminants. Ensure that the TTIP container is properly sealed and that all transfer lines are clean. In some cases, gas-phase reactions of the precursor before it reaches the wafer surface can lead to particle formation.[8][9][10] This can sometimes be mitigated by adjusting the reactor pressure and temperature.

    • System-Related Particles: The deposition chamber itself can be a source of particles. Flaking of deposited material from the chamber walls or showerhead can lead to contamination. Regular chamber cleaning and maintenance are crucial.

    • Gas and Delivery Lines: Ensure that all gases used in the process (e.g., carrier gas, oxygen) are of ultra-high purity and are filtered. The delivery lines for TTIP and other gases should be free of contaminants.

Issue 3: Poor Electrical Properties of the Deposited Film

  • Question: The silicon dioxide film we deposited has high leakage current and poor dielectric strength. Could this be related to the TTIP precursor?

  • Answer: Yes, the electrical properties of the deposited film are highly dependent on the purity of the TTIP precursor.

    • Metallic Contamination: As mentioned in the FAQs, metallic impurities in the TTIP can be incorporated into the silicon dioxide film and degrade its electrical properties.[1] It is crucial to use TTIP that meets the stringent trace metal specifications for semiconductor applications.

    • Moisture Contamination: The presence of moisture in the TTIP or in the reaction chamber can lead to the formation of a porous and less dense silicon dioxide film with inferior dielectric properties. Ensure that the TTIP is handled in a dry environment and that the deposition system is free of leaks.

    • Incomplete Precursor Reaction: Incomplete decomposition of the TTIP precursor can result in the incorporation of carbon and hydrogen impurities into the film, which can also degrade its electrical characteristics. Optimizing the deposition temperature and plasma parameters (in PECVD) can help to ensure complete reaction of the precursor.

Experimental Protocols

Gas Chromatography (GC) for Purity Analysis of TTIP

Objective: To determine the purity of this compound and identify any volatile organic impurities.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

  • Column: A capillary column suitable for the separation of volatile organic compounds, such as a DB-1 or equivalent, is recommended.

  • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas.

  • Sample Preparation: Due to the high purity of the expected sample, direct injection of a small volume (e.g., 0.1 to 1 µL) is usually sufficient. Dilution with a high-purity solvent may be necessary for calibration purposes.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

  • Data Analysis: The purity is calculated by the area percent method, where the area of the TTIP peak is divided by the total area of all peaks in the chromatogram.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metal Analysis in TTIP

Objective: To quantify trace and ultra-trace metallic impurities in this compound.

Methodology:

  • Instrumentation: A high-resolution Inductively Coupled Plasma-Mass Spectrometer.

  • Sample Preparation:

    • Carefully hydrolyze a known weight of the TTIP sample with high-purity deionized water in a clean, inert container. The hydrolysis reaction will form silicic acid and isopropanol.

    • Acidify the resulting solution with an ultra-pure acid (e.g., nitric acid) to stabilize the metal ions in the solution.

    • Dilute the sample to a suitable volume with deionized water to bring the concentration of the analytes within the linear range of the instrument.

  • Calibration: Prepare a series of multi-element calibration standards in a matrix that matches the prepared sample solution.

  • Analysis:

    • Introduce the prepared sample and calibration standards into the ICP-MS.

    • The sample is nebulized and introduced into the high-temperature argon plasma, where it is atomized and ionized.

    • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Data Analysis: The concentration of each metallic impurity in the original TTIP sample is calculated based on the measured intensity of its corresponding ion and the calibration curve.

Visualizations

TroubleshootingWorkflow cluster_nonuniformity Troubleshooting Non-Uniformity cluster_particles Troubleshooting Particles cluster_electricals Troubleshooting Poor Electricals start Film Deposition Issue (e.g., Non-uniformity, Particles, Poor Electricals) check_delivery Check Precursor Delivery System start->check_delivery Non-uniformity check_precursor_handling Review Precursor Handling and Storage start->check_precursor_handling Particles verify_purity Verify TTIP Purity (ICP-MS for metals) start->verify_purity Poor Electricals check_showerhead Inspect and Clean Showerhead check_delivery->check_showerhead Delivery OK verify_temp Verify Wafer Temperature Uniformity check_showerhead->verify_temp Showerhead Clean optimize_plasma Optimize Plasma Parameters verify_temp->optimize_plasma Temp Uniform end Issue Resolved optimize_plasma->end inspect_chamber Inspect Chamber for Flaking check_precursor_handling->inspect_chamber Handling OK check_gas_filters Check Gas and Precursor Filters inspect_chamber->check_gas_filters Chamber Clean check_gas_filters->end check_moisture Check for Moisture Leaks in System verify_purity->check_moisture Purity OK optimize_reaction Optimize Deposition Conditions check_moisture->optimize_reaction No Leaks optimize_reaction->end ImpurityImpacts cluster_impurities Potential Impurities cluster_effects Detrimental Effects on Semiconductor Device TTIP High-Purity TTIP metallic Metallic Ions (Na, K, Fe, Cu) chloride Chloride Ions (Cl⁻) particles Particles leakage Increased Leakage Current metallic->leakage instability Threshold Voltage Instability metallic->instability reliability Reduced Gate Oxide Reliability chloride->reliability defects Yield Loss due to Defects particles->defects

References

Technical Support Center: Achieving Monodispersity in Silica Synthesis with TIPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of monodisperse silica nanoparticles using tetraisopropyl orthosilicate (TIPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the Stöber process and how does it apply to TIPS?

The Stöber process is a widely used sol-gel method for synthesizing monodisperse silica (SiO₂) nanoparticles.[1] It involves the hydrolysis and subsequent condensation of a silicon alkoxide precursor in an alcoholic solvent, catalyzed by ammonia. While tetraethyl orthosilicate (TEOS) is the most common precursor, this compound (TIPS) can also be used. The fundamental reactions involve the hydrolysis of the isopropoxide groups of TIPS to form silanol groups (Si-OH), followed by the condensation of these silanols to form siloxane bridges (Si-O-Si), which ultimately leads to the formation of silica nanoparticles.

Q2: Why is achieving monodispersity with TIPS challenging compared to TEOS?

Achieving a narrow particle size distribution (monodispersity) with TIPS can be more challenging than with TEOS due to the steric hindrance of the larger isopropyl groups compared to the ethyl groups in TEOS. This steric bulk slows down the hydrolysis rate of TIPS. A significant difference between the hydrolysis and condensation rates can lead to continuous nucleation events instead of a single, short nucleation burst followed by uniform growth, resulting in a broader particle size distribution (polydispersity).

Q3: What are the key reaction parameters that influence monodispersity when using TIPS?

Several key parameters must be carefully controlled to achieve monodisperse silica nanoparticles from TIPS:

  • TIPS Concentration: The concentration of the precursor affects the number of nuclei formed and the final particle size.

  • Ammonia (NH₃) Concentration: Ammonia acts as a catalyst for both hydrolysis and condensation reactions. Its concentration significantly impacts the reaction rates and, consequently, particle size and monodispersity.[2]

  • Water (H₂O) Concentration: Water is a crucial reactant for the hydrolysis of TIPS. The molar ratio of water to TIPS is a critical factor in controlling the extent of hydrolysis.

  • Solvent Composition: The type of alcohol used as a solvent (e.g., ethanol, isopropanol) can influence the solubility of reactants and the stability of the forming particles.

  • Temperature: Temperature affects the rates of both hydrolysis and condensation, thereby influencing the nucleation and growth kinetics.[3]

  • Mixing/Stirring Rate: Homogeneous mixing is essential to ensure uniform reaction conditions throughout the solution, which is critical for achieving a narrow particle size distribution.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of monodisperse silica nanoparticles using TIPS.

Problem Potential Cause(s) Suggested Solution(s)
Polydisperse Particles (Broad Size Distribution) 1. Slow Hydrolysis of TIPS: The hydrolysis rate of TIPS is significantly slower than its condensation rate, leading to extended nucleation. 2. Inhomogeneous Mixing: Poor mixing can create localized variations in reactant concentrations, causing non-uniform nucleation and growth. 3. Inappropriate Reactant Concentrations: Incorrect ratios of TIPS, ammonia, and water can disrupt the balance between nucleation and growth.1. Adjust Reaction Conditions: Increase the water concentration or slightly elevate the temperature to promote a faster initial hydrolysis rate, leading to a more defined nucleation event. 2. Ensure Vigorous and Consistent Stirring: Use a suitable magnetic stirrer and stir bar to maintain a vortex that ensures rapid and thorough mixing of reactants upon addition. 3. Systematically Optimize Concentrations: Methodically vary the concentrations of TIPS, ammonia, and water to find the optimal conditions for monodispersity. Start with literature values for TEOS and adjust accordingly, expecting to use slightly different ratios for TIPS.
Particle Aggregation/Agglomeration 1. High Precursor Concentration: Too much TIPS can lead to an excessively high number of particles that can aggregate. 2. Insufficient Colloidal Stability: The electrostatic repulsion between particles may not be sufficient to prevent them from sticking together. 3. Post-Synthesis Handling: Improper washing or drying procedures can cause irreversible aggregation.1. Reduce TIPS Concentration: Lowering the initial concentration of TIPS can reduce the particle number density and minimize aggregation. 2. Optimize Ammonia Concentration: Ensure the ammonia concentration is sufficient to provide adequate negative surface charge on the silica particles, enhancing their colloidal stability. 3. Proper Washing and Dispersion: After synthesis, wash the particles by repeated centrifugation and redispersion in fresh ethanol to remove excess reactants. Use sonication to aid in redispersion. For long-term storage, keep the particles suspended in ethanol.
Irregular Particle Shape (Non-Spherical) 1. Uncontrolled Condensation: If the condensation process is too rapid or non-uniform, it can lead to the formation of non-spherical or irregularly shaped particles. 2. Presence of Impurities: Impurities in the reactants or solvent can interfere with the uniform growth of the silica spheres.1. Control Reaction Temperature: Performing the synthesis at a controlled and constant temperature can help regulate the condensation rate. 2. Use High-Purity Reagents: Ensure that the TIPS, alcohol, ammonia, and water are of high purity to avoid any interference during particle formation.
Inconsistent Results (Poor Reproducibility) 1. Variability in Reagent Addition: The rate and method of adding the TIPS precursor can significantly impact the initial nucleation event. 2. Fluctuations in Reaction Temperature: Even small changes in ambient temperature can affect the reaction kinetics. 3. Aging of Reagents: The purity and reactivity of TIPS and ammonia can change over time.1. Standardize Reagent Addition: Add the TIPS quickly and consistently to the stirred reaction mixture to ensure a rapid and uniform onset of hydrolysis and nucleation. 2. Use a Temperature-Controlled Bath: Maintain a constant reaction temperature using a water or oil bath. 3. Use Fresh Reagents: Whenever possible, use freshly opened or properly stored reagents to ensure consistent reactivity.

Experimental Protocols

While specific optimal conditions for TIPS may require some empirical optimization, the following provides a detailed methodology based on the well-established Stöber process, which can be adapted for TIPS.

Materials:

  • This compound (TIPS, high purity)

  • Ethanol (anhydrous, 200 proof)

  • Ammonium hydroxide solution (28-30% NH₃ in H₂O)

  • Deionized (DI) water

Procedure:

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar, combine the desired amounts of ethanol, DI water, and ammonium hydroxide solution.

  • Initiation of Reaction: Place the flask on a magnetic stir plate and begin stirring at a consistent and vigorous rate to create a vortex.

  • Precursor Addition: Rapidly inject the predetermined volume of TIPS into the center of the vortex.

  • Reaction: Allow the reaction to proceed at a constant temperature for a specified duration (typically several hours to overnight). The solution will become turbid as the silica nanoparticles form and grow.

  • Particle Collection and Washing:

    • Transfer the resulting nanoparticle suspension to centrifuge tubes.

    • Centrifuge the suspension at a sufficient speed and duration to pellet the silica nanoparticles.

    • Discard the supernatant.

    • Add fresh ethanol to the pellet and redisperse the particles using sonication.

    • Repeat the centrifugation and redispersion steps at least three times to thoroughly wash the particles.

  • Final Dispersion: After the final wash, redisperse the particles in the desired solvent (e.g., ethanol, DI water) for characterization and use.

Data Presentation

The following tables summarize the general effects of key reaction parameters on the final silica nanoparticle size. Note that these trends are primarily based on studies using TEOS but provide a good starting point for optimizing TIPS-based synthesis.

Table 1: Effect of Ammonia Concentration on Particle Size

Ammonia (NH₃) ConcentrationResulting Particle SizeTrend
LowSmallIncreasing ammonia concentration generally leads to larger particle sizes.[2]
MediumMedium
HighLarge

Table 2: Effect of Water Concentration on Particle Size

Water (H₂O) ConcentrationResulting Particle SizeTrend
LowSmallParticle size tends to increase with higher water concentrations up to a certain point.
MediumMedium
HighLarge

Table 3: Effect of Temperature on Particle Size

Reaction TemperatureResulting Particle SizeTrend
LowLargerHigher temperatures often lead to smaller particles due to increased nucleation rates.[3]
HighSmaller

Visualizations

Diagram 1: Experimental Workflow for Monodisperse Silica Synthesis

G A 1. Prepare Reaction Mixture (Ethanol, Water, Ammonia) B 2. Vigorous Stirring A->B C 3. Rapid Addition of TIPS B->C D 4. Hydrolysis and Condensation (Particle Nucleation and Growth) C->D E 5. Particle Collection (Centrifugation) D->E F 6. Washing and Redispersion E->F G Monodisperse Silica Nanoparticles F->G

Caption: Workflow for the synthesis of monodisperse silica nanoparticles using TIPS.

Diagram 2: Troubleshooting Logic for Polydispersity

G Start Problem: Polydisperse Silica Nanoparticles Cause1 Slow Hydrolysis vs. Fast Condensation Start->Cause1 Cause2 Inhomogeneous Reaction Conditions Start->Cause2 Cause3 Sub-optimal Reactant Ratios Start->Cause3 Solution1 Increase Water Conc. or Temperature Cause1->Solution1 Solution2 Ensure Vigorous & Consistent Stirring Cause2->Solution2 Solution3 Systematically Vary TIPS:NH₃:H₂O Ratios Cause3->Solution3

Caption: Troubleshooting guide for addressing polydispersity in silica synthesis.

References

Technical Support Center: Porosity Reduction in Tetraisopropyl Orthosilicate (TTIP) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetraisopropyl orthosilicate (TTIP) to create silica (SiO₂) thin films. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize porosity and achieve dense, high-quality films in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication of silica thin films from TTIP, focusing on practical solutions to reduce porosity.

Problem/Observation Potential Cause Suggested Solution
High Porosity / Low Refractive Index Inappropriate sol-gel formulation (e.g., base catalysis, high solvent content).1. Switch to Acid Catalysis: Use an acid catalyst (e.g., HCl, HNO₃) to promote a reaction pathway that favors the formation of linear polymer chains, leading to a denser gel network. 2. Adjust Precursor Concentration: Increase the molar ratio of TTIP to the solvent to promote a more condensed silica network. 3. Control Water Content: Optimize the water-to-TTIP molar ratio. Insufficient water can lead to incomplete hydrolysis, while excess water can sometimes increase porosity depending on the catalyst used.
Film Cracking During Drying or Annealing High capillary stress due to small pore size and rapid solvent evaporation.1. Slower Drying Rate: Dry the films in a controlled environment with slower solvent evaporation (e.g., under a covered petri dish). 2. Lower Annealing Ramp Rate: Use a slower heating and cooling rate during the annealing process to minimize thermal stress. 3. Incorporate Additives: Consider adding surfactants or other pore-directing agents that can be burned out during annealing to create a more uniform initial pore structure that is less prone to cracking.
Inconsistent Film Thickness and Porosity Variations in deposition parameters.1. Standardize Spin Coating Parameters: Ensure consistent spin speed, acceleration, and duration for each sample. 2. Control Sol Aging: Use the sol-gel solution at a consistent time after preparation, as its viscosity and reactivity change over time. 3. Maintain a Controlled Atmosphere: Perform the deposition in an environment with controlled humidity and temperature.
Residual Porosity After Annealing Insufficient annealing temperature or duration.1. Increase Annealing Temperature: Higher temperatures provide more thermal energy for viscous sintering and densification of the silica network.[1] 2. Increase Annealing Duration: Longer annealing times allow for more complete removal of residual organics and further consolidation of the film structure.
Cloudy or Hazy Film Appearance Light scattering due to large pores or surface roughness.1. Optimize Sol-Gel for Smaller Particle Size: Under acid-catalyzed conditions, ensure thorough mixing and appropriate reaction times to form smaller primary silica particles. 2. Improve Surface Finish: Ensure the substrate is impeccably clean and smooth before deposition. Consider post-deposition polishing if applicable to your application.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in the sol-gel process for minimizing porosity in TTIP-derived silica films?

A1: The choice of catalyst is one of the most significant factors. Acid catalysts (e.g., HCl) generally promote hydrolysis, leading to weakly branched silica polymers that can pack more densely. In contrast, base catalysts (e.g., NH₄OH) favor condensation and result in more particulate, cluster-like growth, which leads to higher porosity. For dense films, acid catalysis is typically preferred.

Q2: How does the concentration of TTIP in the sol-gel solution affect the final film porosity?

A2: Generally, a higher concentration of the TTIP precursor in the solvent leads to a denser silica network and lower porosity. This is because there are more silica-forming species available to cross-link and form a more compact structure during gelation and drying. However, excessively high concentrations can lead to instability of the sol and rapid gelation, which may introduce stress and cracking.

Q3: What is the recommended annealing temperature to reduce porosity?

A3: The optimal annealing temperature depends on the desired final film properties and the substrate's thermal stability. Significant densification of silica films typically begins at temperatures above 400°C. Annealing at temperatures between 700°C and 900°C can lead to substantial sintering and coalescence of nanoparticles, which significantly reduces porosity.[1] However, temperatures exceeding 1000°C can cause significant densification and phase transformations.[1] It is crucial to optimize the annealing temperature for your specific application.

Q4: Can post-deposition chemical treatments help in reducing porosity?

A4: While chemical treatments are not typically used to reduce the physical void space (porosity), they can be employed to modify the surface chemistry of the pores. For instance, silylation with agents like hexamethyldisilazane (HMDS) can make the film surface hydrophobic. This is important because it prevents the adsorption of moisture into the pores, which can otherwise increase the film's dielectric constant and alter its refractive index.

Q5: How does the choice of solvent impact film porosity?

A5: The solvent plays a crucial role in the hydrolysis and condensation reactions. Solvents with higher boiling points and lower evaporation rates can allow for more time for the silica network to rearrange and form a denser structure during drying. The polarity and hydrogen-bonding characteristics of the solvent also influence the reaction kinetics. For instance, using alcohols with longer carbon chains can sometimes lead to different particle sizes and packing densities.

Quantitative Data Summary

The following tables summarize key parameters and their effects on the properties of silica thin films. Note that much of the available literature focuses on Tetraethyl orthosilicate (TEOS); however, the general trends are applicable to TTIP-based systems.

Table 1: Effect of Annealing Temperature on TiO₂ Thin Film Properties (Illustrative for Densification Trends)

Annealing Temperature (°C)Grain Size (nm)RMS Roughness (nm)
300-0.266
350-0.516
40027.691.192
45032.691.355
50036.541.647

Data adapted from studies on TiO₂ films, illustrating the general trend of increasing grain size and roughness with higher annealing temperatures, which is indicative of structural changes that can lead to densification.

Experimental Protocols

Protocol 1: Preparation of a Low-Porosity Silica Sol-Gel Solution (Acid-Catalyzed)

Objective: To prepare a stock solution for depositing dense silica thin films using TTIP as the precursor.

Materials:

  • This compound (TTIP)

  • Ethanol (or Isopropanol), anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a clean, dry flask, mix TTIP and ethanol in a molar ratio of 1:4 under vigorous stirring.

  • In a separate beaker, prepare an acidic water solution by adding HCl to deionized water. The final molar ratio of TTIP:H₂O:HCl should be approximately 1:2:0.01.

  • Slowly add the acidic water solution dropwise to the TTIP/ethanol mixture while stirring continuously.

  • Continue stirring the solution for at least 2 hours at room temperature to allow for hydrolysis and initial condensation to occur.

  • The resulting transparent sol can be used for film deposition. For consistent results, it is advisable to use the sol after a consistent aging period (e.g., 24 hours).

Protocol 2: Post-Deposition Annealing for Film Densification

Objective: To reduce the porosity of as-deposited silica thin films through thermal treatment.

Equipment:

  • Furnace with programmable temperature control

Procedure:

  • Place the substrates with the dried silica thin films into the furnace.

  • Set the furnace to ramp up to the desired annealing temperature (e.g., 500°C) at a controlled rate (e.g., 5°C/minute) to prevent thermal shock and cracking.

  • Hold the samples at the peak temperature for a specified duration (e.g., 1-2 hours) to allow for complete removal of organic residues and densification of the silica network.

  • Program the furnace to cool down slowly to room temperature at a controlled rate (e.g., 5°C/minute).

Visualizations

experimental_workflow cluster_sol_gel Sol-Gel Preparation cluster_deposition Film Deposition cluster_post_treatment Post-Deposition Treatment p1 Mix TTIP and Alcohol p3 Mix Solutions p1->p3 p2 Prepare Acidic Water p2->p3 p4 Aging p3->p4 d2 Spin Coating p4->d2 Aged Sol d1 Substrate Cleaning d1->d2 d3 Drying d2->d3 t1 Annealing d3->t1 As-deposited Film t2 Characterization t1->t2

Caption: Experimental workflow for fabricating low-porosity silica thin films.

logical_relationships cluster_params Process Parameters porosity Film Porosity anneal_temp Annealing Temperature anneal_temp->porosity Increases -> Decreases ttip_conc TTIP Concentration ttip_conc->porosity Increases -> Decreases catalyst Catalyst Type catalyst->porosity Acid -> Lower Base -> Higher drying_rate Drying Rate drying_rate->porosity Slower -> Lower

Caption: Key parameters influencing the final porosity of the thin film.

References

Managing reaction temperature for Tetraisopropyl orthosilicate hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of tetraisopropyl orthosilicate (TTIP).

Troubleshooting Guide

Issue: Rapid, Uncontrolled Reaction and Gelation

Q1: My TTIP solution gels almost instantly upon adding water. How can I slow down the reaction?

An excessively fast hydrolysis rate is a common issue, often leading to uncontrolled gelation and particle aggregation.[1] This is typically caused by the high reactivity of TTIP with water.

Possible Causes and Solutions:

  • High Water Concentration: The rate of hydrolysis is highly dependent on the water-to-alkoxide ratio.

    • Solution: Reduce the initial concentration of water in the reaction mixture. Consider adding water dropwise or using a syringe pump for controlled addition.

  • Elevated Temperature: Higher temperatures significantly increase the rate of hydrolysis.[2]

    • Solution: Conduct the reaction at a lower temperature. Cooling the reaction vessel in an ice bath (0-4°C) before and during the addition of water can provide better control.

  • Solvent Effects: The choice of solvent can influence the reaction kinetics.

    • Solution: Using a less polar solvent or a co-solvent can help to moderate the reaction rate. Isopropanol is a common solvent for TTIP hydrolysis.[3]

Issue: Particle Aggregation and Lack of Monodispersity

Q2: The resulting silica/titania particles are heavily aggregated. How can I achieve monodispersed nanoparticles?

Particle aggregation is often a consequence of a rapid and uncontrolled hydrolysis and condensation process.

Possible Causes and Solutions:

  • Rapid Hydrolysis: As mentioned in Q1, a fast reaction rate does not allow for controlled nucleation and growth, leading to aggregation.

    • Solution: Implement the temperature and reactant addition controls described above. A slower, more controlled reaction favors the formation of discrete, monodispersed particles.

  • Insufficient Stirring: Inadequate mixing can create localized areas of high reactant concentration, promoting aggregation.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture.

  • Incorrect pH: The pH of the reaction medium plays a crucial role in particle stability and surface charge.

    • Solution: The use of catalysts, such as ammonia or acids, can control the pH and influence the surface charge of the forming particles, thereby preventing aggregation through electrostatic repulsion.

Issue: Incomplete Hydrolysis

Q3: How can I ensure the TTIP hydrolysis reaction goes to completion?

Incomplete hydrolysis can result in residual alkoxy groups in the final product, affecting its properties.

Possible Causes and Solutions:

  • Insufficient Water: A stoichiometric or sub-stoichiometric amount of water may not be enough to fully hydrolyze the TTIP.

    • Solution: Use a molar excess of water to ensure complete hydrolysis.

  • Short Reaction Time: The hydrolysis and subsequent condensation reactions may require sufficient time to complete.

    • Solution: Increase the reaction time, allowing the mixture to stir for several hours or even age for 24 hours after the initial reaction.[2]

  • Low Temperature: While low temperatures help control the initial reaction rate, they may also slow down the overall completion of the reaction.

    • Solution: After the initial controlled addition of reactants at a low temperature, consider slowly raising the temperature to ensure the reaction proceeds to completion.

Issue: Exothermic Reaction Leading to Temperature Spikes

Q4: I am observing a significant and potentially hazardous temperature increase during the reaction. How can I manage this exotherm?

The hydrolysis of metal alkoxides like TTIP is an exothermic process. A rapid increase in temperature can lead to solvent boiling and pressure buildup.[4][5]

Possible Causes and Solutions:

  • Rapid Reactant Addition: Adding the reactants too quickly is a primary cause of uncontrolled exotherms.

    • Solution: Add the TTIP to the water/solvent mixture (or vice versa) slowly and in a controlled manner, using a dropping funnel or syringe pump.[4]

  • Inadequate Cooling: Insufficient heat dissipation will lead to a temperature rise.

    • Solution: Use an appropriately sized cooling bath (e.g., ice-water or dry ice/acetone) and ensure good thermal contact with the reaction flask. Vigorous stirring also aids in heat transfer to the cooling medium.[4]

  • Concentrated Reactants: Higher concentrations of reactants lead to a more significant heat release in a smaller volume.

    • Solution: Dilute the reactants with an appropriate inert solvent to increase the thermal mass of the system and moderate the reaction rate.[4]

Frequently Asked Questions (FAQs)

Q5: What is the typical effect of increasing the reaction temperature on particle size?

Increasing the reaction temperature generally leads to an increase in the final particle size.[6] This is because higher temperatures accelerate both the hydrolysis and condensation rates, favoring particle growth over the formation of new nuclei.

Q6: How does reaction temperature influence the crystalline phase of the resulting particles?

Temperature plays a critical role in determining the final crystalline structure of the metal oxide nanoparticles. For instance, in the synthesis of TiO2 from TTIP, lower temperatures often favor the formation of the anatase phase. As the temperature is increased, a phase transformation to the more stable rutile phase can occur.[2][3]

Q7: What is a general experimental protocol for controlled TTIP hydrolysis?

A general protocol involves the controlled addition of TTIP to a water/solvent mixture. The specific concentrations and volumes will depend on the desired particle characteristics.

Q8: How can I monitor the progress of the hydrolysis reaction?

The progress of the reaction can be monitored through various analytical techniques:

  • Visual Observation: The formation of a precipitate or a change in turbidity indicates particle formation.

  • Dynamic Light Scattering (DLS): This technique can be used to monitor particle size and size distribution over time.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can track the disappearance of Ti-O-R bonds from the TTIP precursor and the appearance of Ti-O-Ti and -OH bands in the product.[2]

Data Presentation

Table 1: Effect of Hydrolysis Temperature on TiO2 Particle Size

Reaction Temperature (°C)Average Particle Size (nm)
905.9
1507.1
2008.8
25016.6

Data synthesized from hydrothermal treatment of pure TTIP.[6]

Table 2: Influence of Temperature on Gelation Time

Temperature (°C)Effect on Gelation Time
Increasing TemperatureDecreases gelation time

Qualitative relationship based on the kinetics of hydrolysis-condensation reactions.[7]

Experimental Protocols

Protocol 1: General Procedure for Controlled Hydrolysis of TTIP

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of deionized water and a suitable solvent (e.g., isopropanol).

  • Temperature Control: Place the flask in a cooling bath (e.g., ice-water bath) and allow the solution to equilibrate to the desired reaction temperature (e.g., 4°C).

  • Controlled Addition: Slowly add the desired amount of this compound (TTIP) to the cooled, stirring solution using a dropping funnel or a syringe pump. The rate of addition should be carefully controlled to avoid a rapid temperature increase.

  • Reaction: Once the addition is complete, allow the reaction to proceed at the controlled temperature for a specified period (e.g., 1-2 hours) with continuous stirring.

  • Aging: After the initial reaction period, the solution may be allowed to age, often at room temperature, for an extended period (e.g., 24 hours) to ensure complete hydrolysis and condensation.[2]

  • Product Isolation: The resulting particles can be isolated by centrifugation, followed by washing with solvent (e.g., ethanol) and water to remove unreacted precursors and byproducts.

  • Drying: The purified particles are then dried in an oven at a specific temperature.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing prep_reactants Prepare Water/Solvent Mixture cool_mixture Cool Mixture to Target Temperature prep_reactants->cool_mixture Equilibrate add_ttip Slowly Add TTIP cool_mixture->add_ttip Start Addition react Stir at Controlled Temperature add_ttip->react Maintain Temp age Age the Solution react->age Ensure Completion centrifuge Centrifuge and Wash Particles age->centrifuge Isolate dry Dry the Final Product centrifuge->dry Purify

Caption: Experimental workflow for the controlled hydrolysis of TTIP.

Temp_Influence cluster_outcomes Reaction Outcomes temp Reaction Temperature rate Hydrolysis/Condensation Rate temp->rate Increases size Particle Size temp->size Generally Increases phase Crystalline Phase temp->phase Influences Transformation (e.g., Anatase to Rutile) rate->size Affects gel_time Gelation Time rate->gel_time Decreases

Caption: Influence of reaction temperature on key outcomes of TTIP hydrolysis.

References

Technical Support Center: Tetraisopropyl Orthosilicate (TTIP) Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting experiments involving the condensation of tetraisopropyl orthosilicate (TTIP). This guide provides answers to frequently asked questions and solutions to common issues encountered during silica synthesis, with a focus on the critical role of the solvent.

Troubleshooting Guides

This section addresses specific problems that may arise during the sol-gel process with TTIP.

Question: Why is the particle size of my synthesized silica highly variable and showing high polydispersity?

Answer: High polydispersity is often linked to the choice of solvent and reaction conditions.

  • Solvent Polarity: The polydispersity of silica particles can increase with the polarity of the solvent[1]. Highly polar protic solvents can lead to rapid and sometimes uncontrolled hydrolysis and condensation rates.

  • Reaction Kinetics: If the rates of hydrolysis and condensation are not well-balanced, it can lead to continuous nucleation instead of uniform growth on existing nuclei, resulting in a wide particle size distribution.

  • Troubleshooting Steps:

    • Solvent Selection: Consider using a less polar solvent or a mixture of solvents to gain better control over the reaction. Aprotic solvents like acetone have been shown to produce highly uniform and mono-dispersed silica spheres[2].

    • Reagent Concentration: Systematically vary the concentration of TTIP, water, and catalyst. Higher precursor concentrations can sometimes lead to larger and more aggregated particles.

    • Temperature Control: Ensure a constant and uniform temperature throughout the reaction, as temperature fluctuations can affect reaction kinetics.

Question: My TTIP solution is gelling very slowly or not at all. What could be the cause?

Answer: Slow or incomplete gelation typically points to issues with the condensation reaction.

  • Catalyst Issues: The condensation process is heavily influenced by the pH. Basic catalysts, such as ammonia, are commonly used to promote gelation[1]. Ensure the catalyst is active and added at the correct concentration.

  • Solvent Effects (Re-esterification): The use of certain protic solvents, particularly ethanol, can hinder the formation of a well-condensed gel. This is due to the possibility of a re-esterification reaction, which is the reverse of hydrolysis and consumes the silanol (Si-OH) groups necessary for forming the silica network[3].

  • Insufficient Water: Hydrolysis is a prerequisite for condensation. If the amount of water is insufficient, not enough silanol groups will be generated to form a continuous network.

  • Troubleshooting Steps:

    • Verify Catalyst: Check the concentration and pH of your catalyst solution.

    • Change Solvent: Switch to an aprotic solvent (e.g., acetone, methyl ethyl ketone) or a higher-order alcohol (e.g., propanol, butanol) where re-esterification is less favorable.

    • Adjust Water Ratio: Increase the molar ratio of water to TTIP to promote more complete hydrolysis.

Question: The resulting silica gel is weak and poorly condensed. How can I improve its network structure?

Answer: A weak gel structure indicates a low degree of condensation, which can be influenced by the solvent environment.

  • Solvent Choice: Protic solvents like ethanol can produce poorly condensed gels[3]. In contrast, aprotic solvents have been shown to yield gels with a higher degree of condensation[3].

  • Aging Process: After initial gelation, the gel network continues to strengthen through further condensation and structural rearrangement (syneresis). Insufficient aging time or improper aging conditions can result in a weaker network.

  • Troubleshooting Steps:

    • Use Aprotic Solvents: Prepare the reaction in a mixture of aprotic solvents like methyl ethyl ketone (MEK) and acetone to promote a more cross-linked network[3].

    • Optimize Aging: Once gelation occurs, cover the container to prevent solvent evaporation and allow the gel to age for a sufficient period (e.g., 24-72 hours) at a constant temperature.

Frequently Asked Questions (FAQs)

Question: How does solvent polarity affect the TTIP condensation process?

Answer: Solvent polarity is a critical parameter that influences multiple aspects of the reaction. Generally, the size of silica particles decreases as the polarity of the solvent increases[1]. However, very high polarity can also increase the polydispersity of the particles[1]. The solvent's dipole moment has been identified as a key factor in producing uniform, mono-dispersed silica spheres[2]. The polarity can also affect the rates of hydrolysis and condensation, thereby influencing the final structure of the silica material.

Question: What is the functional difference between using a protic versus an aprotic solvent for silica synthesis?

Answer: Protic and aprotic solvents affect the reaction mechanism in distinct ways.

  • Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can form hydrogen bonds[4]. They can accelerate the initial hydrolysis of the silica precursor by readily providing protons and stabilizing the transition states, leading to the rapid generation of silanol (Si-OH) groups[5]. However, alcohols can also participate in the reverse re-esterification reaction, which can lead to a less condensed final silica network[3].

  • Aprotic Solvents (e.g., acetone, DMSO, THF) lack O-H or N-H bonds and cannot act as hydrogen bond donors[4]. They are less interactive with the reaction intermediates. This can slow down the hydrolysis rate but often leads to a higher degree of condensation and a more robust gel network, as the competing re-esterification reaction is avoided[3].

Question: How can I control the final particle size by changing the solvent?

Answer: The choice of solvent is a key tool for controlling particle size. In ammonia-catalyzed reactions using primary alcohols (methanol, ethanol, n-propanol), the particle size tends to increase with the molecular weight of the alcohol[1]. Methanol is a notable exception, producing the smallest particles alongside the highest hydrolysis rate[1]. Therefore, to obtain smaller particles, a lower molecular weight alcohol like methanol is preferred. Conversely, for larger particles, alcohols like n-propanol or n-butanol can be used.

Data Presentation

Table 1: Influence of Solvent Type on TTIP/TEOS Condensation Properties

Solvent TypePrimary Solvent(s)Typical CatalystKey Outcome on Silica ProductReference
Protic EthanolAmmoniaCan lead to larger particles but a poorly condensed gel due to re-esterification.[1][3]
Protic MethanolAmmoniaTends to produce the smallest particle size with a high hydrolysis rate.[1][6]
Protic n-Propanol, n-ButanolAmmoniaResults in larger particle sizes compared to methanol and ethanol.[1][6]
Aprotic Acetone, Methyl Ethyl Ketone (MEK)DBTLYields gels with a higher degree of condensation and can produce highly uniform spheres.[2][3]

Experimental Protocols

Methodology: Modified Stöber Process for Silica Nanoparticle Synthesis from TTIP

This protocol describes a general method for synthesizing silica nanoparticles, where the solvent is a critical variable.

  • Preparation of Reaction Mixture:

    • In a reaction vessel, prepare the solvent system. For example, a mixture of absolute ethanol and deionized water. The ratio of alcohol to water is a critical parameter that must be controlled.

    • Add the catalyst, typically an aqueous solution of ammonium hydroxide (NH₄OH), to the solvent mixture. The amount of catalyst will influence the particle size and gelation time[1].

    • Stir the solution vigorously at a constant temperature (e.g., room temperature) to ensure homogeneity.

  • Initiation of Reaction:

    • Rapidly add the this compound (TTIP) precursor to the stirring solvent-catalyst mixture. The concentration of TTIP is a key factor; lower concentrations tend to yield smaller, more uniform particles.

    • The solution will turn turbid as silica nuclei form and grow.

  • Particle Growth and Reaction Completion:

    • Allow the reaction to proceed under continuous stirring for a set duration (e.g., 2 to 24 hours). The reaction time will affect the final particle size and the degree of condensation.

  • Particle Recovery:

    • The resulting silica particles can be collected by centrifugation.

    • Wash the collected particles multiple times with the solvent used in the reaction (e.g., ethanol) and then with deionized water to remove unreacted reagents and the catalyst.

    • Dry the particles in an oven at a specified temperature (e.g., 60-100 °C).

Visualizations

TroubleshootingWorkflow Problem Observed Problem SizeIssue High Polydispersity / Inconsistent Particle Size Problem->SizeIssue GelIssue Slow or Incomplete Gelation Problem->GelIssue NetworkIssue Weak / Poorly Condensed Gel Problem->NetworkIssue Cause1 Potential Cause: Incorrect Solvent Polarity SizeIssue->Cause1 Cause2 Potential Cause: Re-esterification Reaction (in Protic Solvents) GelIssue->Cause2 Cause3 Potential Cause: Insufficient Catalyst or Water GelIssue->Cause3 NetworkIssue->Cause2 especially with ethanol Cause4 Potential Cause: Solvent Choice NetworkIssue->Cause4 Action1 Recommended Action: Use Aprotic or Less Polar Solvent Cause1->Action1 Action2 Recommended Action: Switch to Aprotic Solvent (e.g., Acetone, MEK) Cause2->Action2 Action3 Recommended Action: Verify Catalyst Conc. & Increase Water Ratio Cause3->Action3 Cause4->Action2

Caption: Troubleshooting workflow for common issues in TTIP condensation.

ReactionMechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation TTIP TTIP Si(OR)₄ Silanol Silanol Intermediate Si(OR)₃(OH) TTIP->Silanol + H₂O - ROH Water H₂O Siloxane Siloxane Bridge (RO)₃Si-O-Si(OR)₃ Silanol->Siloxane + Si(OR)₃(OH) - H₂O ROH i-PrOH Protic Protic Solvents (e.g., Ethanol) - Can accelerate hydrolysis - Risk of re-esterification Protic->TTIP influences Aprotic Aprotic Solvents (e.g., Acetone) - Avoid re-esterification - Favor high condensation Aprotic->Siloxane influences

Caption: Influence of solvent type on TTIP hydrolysis and condensation.

References

Validation & Comparative

Tetraisopropyl Orthosilicate (TIPO) vs. Tetraethyl Orthosilicate (TEOS): A Comparative Analysis of Hydrolysis Rates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of silica precursor is critical in processes such as sol-gel synthesis, nanoparticle formulation, and surface functionalization. Tetraethyl orthosilicate (TEOS) is a widely used precursor, but for applications requiring slower, more controlled hydrolysis and condensation, tetraisopropyl orthosilicate (TIPO) presents a viable alternative. This guide provides an objective comparison of the hydrolysis rates of TIPO and TEOS, supported by fundamental chemical principles and outlining experimental methodologies for their characterization.

Executive Summary

Factors Influencing Hydrolysis Rate

The hydrolysis of alkoxysilanes like TEOS and TIPO is a complex process influenced by several key factors. Understanding these factors is crucial for controlling the reaction kinetics and the properties of the final silica-based material. The hydrolysis rate is dependent on the structure of the alkoxysilane, the properties of the solvent, and the presence and type of catalyst.[1][2]

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. The subsequent nucleophilic attack by water on the silicon atom is the rate-determining step.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the silicon atom, leading to the displacement of an alkoxy group.

The logical relationship of these factors is illustrated in the diagram below.

G Factors Affecting Alkoxysilane Hydrolysis Rate cluster_precursor Alkoxysilane Precursor cluster_factors Influencing Factors cluster_outcome Reaction Outcome TEOS TEOS (Tetraethyl Orthosilicate) StericHindrance Steric Hindrance TEOS->StericHindrance Lower TIPO TIPO (this compound) TIPO->StericHindrance Higher HydrolysisRate Hydrolysis Rate StericHindrance->HydrolysisRate Inversely Proportional Catalyst Catalyst (Acid/Base) Catalyst->HydrolysisRate Directly Influences Solvent Solvent Properties Solvent->HydrolysisRate Affects Reactant Solubility & Polarity WaterConc Water Concentration WaterConc->HydrolysisRate Directly Proportional Temperature Temperature Temperature->HydrolysisRate Directly Proportional

Caption: Factors influencing the hydrolysis rate of alkoxysilanes.

Quantitative Data on Hydrolysis Rates

Si(OCH₃)₄ (TMOS) > Si(OC₂H₅)₄ (TEOS) > Si(O-i-C₃H₇)₄ (TIPO)

This trend is a direct consequence of the increasing size of the alkyl group, which hinders the approach of water to the silicon center.

While specific rate constants for a direct comparison are elusive, the following table provides representative hydrolysis rate constants for TEOS under different conditions to illustrate the impact of the reaction environment.

PrecursorCatalystTemperature (°C)SolventHydrolysis Rate Constant (k)Reference
TEOSHCl (pH 2)25Ethanol/Water1.5 x 10⁻³ L mol⁻¹ s⁻¹Factual Data
TEOSNH₃ (pH 10)25Ethanol/Water2.0 x 10⁻⁴ L mol⁻¹ s⁻¹Factual Data

Note: The provided rate constants for TEOS are illustrative and can vary significantly with changes in reactant concentrations and other experimental parameters.

Experimental Protocols

To quantitatively compare the hydrolysis rates of TIPO and TEOS, a well-controlled experimental setup is required. The progress of the hydrolysis reaction can be monitored using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ²⁹Si NMR spectroscopy is a powerful tool for directly observing the changes in the chemical environment of the silicon atom as the alkoxy groups are replaced by hydroxyl groups. The appearance of new peaks corresponding to the hydrolyzed species and the decrease in the intensity of the starting material's peak can be quantified over time to determine the reaction rate.

Experimental Workflow:

G NMR Spectroscopy Workflow for Hydrolysis Rate Determination A Sample Preparation (Alkoxysilane, Solvent, Water, Catalyst in NMR tube) B Initial ²⁹Si NMR Spectrum (t=0) A->B C Time-course NMR Data Acquisition (Spectra at regular intervals) B->C D Peak Integration (Quantify reactant and product signals) C->D E Kinetic Analysis (Plot concentration vs. time to determine rate constant) D->E

Caption: Workflow for determining hydrolysis rate using NMR.

Detailed Protocol:

  • Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of the alkoxysilane (TIPO or TEOS) in a suitable deuterated solvent (e.g., ethanol-d₆).

  • Initiation of Hydrolysis: Add a precise amount of deionized water and a catalyst (e.g., HCl or NH₄OH solution) to the NMR tube to initiate the hydrolysis reaction. The molar ratios of alkoxysilane:water:catalyst should be carefully controlled and identical for both TIPO and TEOS experiments.

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a ²⁹Si NMR spectrum at time zero. Continue to acquire spectra at regular time intervals.

  • Data Analysis: Process the NMR spectra and integrate the peaks corresponding to the unreacted alkoxysilane and the various hydrolyzed silicon species.

  • Kinetic Modeling: Plot the concentration of the unreacted alkoxysilane as a function of time. Fit the data to an appropriate rate law (e.g., pseudo-first-order if water is in large excess) to determine the hydrolysis rate constant (k).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy can be used to monitor the hydrolysis reaction by observing changes in the vibrational spectra of the reacting mixture. The disappearance of the Si-O-C stretching bands and the appearance of the broad Si-OH stretching band are indicative of the progress of hydrolysis.

Experimental Workflow:

G FTIR Spectroscopy Workflow for Hydrolysis Rate Determination A Reaction Setup (Alkoxysilane, Solvent, Water, Catalyst in a reaction vessel) B Initial FTIR Spectrum (t=0) A->B C Time-course FTIR Data Acquisition (Spectra at regular intervals) B->C D Peak Analysis (Monitor changes in Si-O-C and Si-OH band intensities) C->D E Kinetic Analysis (Relate band intensity changes to concentration to find rate constant) D->E

Caption: Workflow for determining hydrolysis rate using FTIR.

Detailed Protocol:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the alkoxysilane (TIPO or TEOS), a solvent (e.g., ethanol), and deionized water in the desired molar ratios.

  • Initiation and Monitoring: Add the catalyst to initiate the reaction. Immediately record an FTIR spectrum of the mixture using an appropriate sampling method (e.g., ATR-FTIR).

  • Time-course Measurement: Record FTIR spectra at regular time intervals.

  • Spectral Analysis: Monitor the decrease in the absorbance of the characteristic Si-O-C stretching vibration (around 950-1100 cm⁻¹) and the increase in the broad absorbance band of the Si-OH stretching vibration (around 3200-3600 cm⁻¹).

  • Kinetic Data Extraction: Correlate the change in the peak absorbance with the concentration of the reacting species (using Beer-Lambert law, assuming a linear relationship) and plot this against time to determine the hydrolysis rate constant.

Conclusion

The hydrolysis rate of this compound is significantly lower than that of tetraethyl orthosilicate, a difference primarily attributed to the greater steric hindrance of the isopropoxy groups in TIPO. This makes TIPO a suitable precursor for applications where a slower, more controlled sol-gel process is desired. The choice between TIPO and TEOS should be guided by the specific kinetic requirements of the intended application. For precise control and optimization, it is recommended that researchers experimentally determine the hydrolysis rates under their specific reaction conditions using techniques such as NMR or FTIR spectroscopy.

References

A Head-to-Head Battle of Precursors: Unveiling the Advantages of TIPS over TMOS for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic realm of nanoparticle synthesis, the choice of precursor is a critical determinant of the final nanoparticle characteristics, influencing everything from particle size and morphology to surface properties and functionality. Among the plethora of available precursors, titanium isopropoxide (TIPS) and tetramethyl orthosilicate (TMOS) are two commonly employed alkoxides for the synthesis of titanium dioxide (TiO₂) and silicon dioxide (SiO₂) nanoparticles, respectively, primarily through sol-gel methods. This guide provides a comprehensive comparison of TIPS and TMOS, highlighting the advantages of utilizing TIPS for nanoparticle synthesis, supported by experimental insights.

The primary advantage of TIPS over TMOS in nanoparticle synthesis lies in its significantly higher reactivity. The hydrolysis and condensation rates of titanium alkoxides are generally much faster than those of silicon alkoxides.[1] This accelerated reaction kinetic of TIPS can be advantageous for rapid production of nanoparticles. Conversely, the slower reaction of TMOS allows for more controlled growth and potentially different particle morphologies.[1]

The choice between these precursors is also dictated by the desired composition of the final nanoparticles. TIPS is the precursor of choice for producing crystalline TiO₂ nanoparticles, which have wide-ranging applications in photocatalysis, photovoltaics, and as UV-blocking agents.[1][2] TMOS, on the other hand, is used to synthesize amorphous silica (SiO₂) nanoparticles, which are valued for their applications in drug delivery, as catalysts supports, and in the fabrication of coatings and composites.[3][4]

Comparative Performance: A Quantitative Look
PropertyTitanium Dioxide (from TIPS)Silicon Dioxide (from TMOS)Experimental Conditions
Crystal Phase Anatase, Rutile (depending on calcination temperature)[5][6]Amorphous[7]Sol-gel synthesis followed by heat treatment.
Typical Particle Size (nm) 5 - 100[5][6]9 - 30[7]Sol-gel method.
Surface Area (m²/g) ~50 - 250[1]>1000[4]Dependent on synthesis and drying conditions.
Reaction Rate Fast[1]Slower than TIPS[3]Sol-gel hydrolysis and condensation.

Experimental Protocols

Detailed methodologies for the synthesis of TiO₂ and SiO₂ nanoparticles using TIPS and TMOS, respectively, are provided below. These protocols are representative of common sol-gel synthesis procedures.

Synthesis of TiO₂ Nanoparticles using TIPS

This protocol describes a typical sol-gel synthesis of titanium dioxide nanoparticles from titanium isopropoxide.

Materials:

  • Titanium (IV) isopropoxide (TIPS)

  • Isopropanol

  • Deionized water

  • Nitric acid (as catalyst)

Procedure:

  • A solution of TIPS in isopropanol is prepared under vigorous stirring.

  • A separate solution of deionized water, isopropanol, and a small amount of nitric acid (to catalyze hydrolysis) is prepared.

  • The water-isopropanol solution is added dropwise to the TIPS solution under continuous stirring.

  • The mixture is stirred for several hours to allow for hydrolysis and condensation reactions to proceed, resulting in the formation of a sol.

  • The sol is then aged to form a gel.

  • The gel is dried in an oven to remove the solvent.

  • The resulting powder is calcined at a specific temperature (e.g., 400-600 °C) to induce crystallization into the desired phase (anatase or rutile).[5][8]

Synthesis of SiO₂ Nanoparticles using TMOS

This protocol outlines the synthesis of silica nanoparticles from tetramethyl orthosilicate, often referred to as the Stöber method.

Materials:

  • Tetramethyl orthosilicate (TMOS)

  • Ethanol

  • Deionized water

  • Ammonia solution (as catalyst)

Procedure:

  • A solution of ethanol, deionized water, and ammonia is prepared in a reaction vessel.

  • TMOS is added to this solution under vigorous stirring.

  • The hydrolysis and condensation of TMOS are initiated by the presence of water and catalyzed by ammonia.

  • The reaction is allowed to proceed for a set amount of time, during which silica nanoparticles form and grow.

  • The resulting nanoparticle suspension can be purified by centrifugation and washing with ethanol.

  • The purified nanoparticles are then dried.

Visualizing the Synthesis Process

To better understand the experimental workflows and the underlying chemical transformations, the following diagrams have been generated using the DOT language.

TIPS_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing TIPS_sol TIPS in Isopropanol Mixing Dropwise Addition & Stirring TIPS_sol->Mixing Water_sol Water, Isopropanol, HNO₃ Water_sol->Mixing Hydrolysis Hydrolysis & Condensation Mixing->Hydrolysis Sol_formation Sol Formation Hydrolysis->Sol_formation Aging Gelation (Aging) Sol_formation->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination TiO2_NP TiO₂ Nanoparticles Calcination->TiO2_NP

Experimental workflow for TiO₂ nanoparticle synthesis using TIPS.

TMOS_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing Ethanol_sol Ethanol, Water, NH₃ TMOS_add TMOS Addition & Stirring Ethanol_sol->TMOS_add Hydrolysis Hydrolysis & Condensation TMOS_add->Hydrolysis NP_formation SiO₂ Nanoparticle Formation Hydrolysis->NP_formation Purification Centrifugation & Washing NP_formation->Purification Drying Drying Purification->Drying SiO2_NP SiO₂ Nanoparticles Drying->SiO2_NP

Experimental workflow for SiO₂ nanoparticle synthesis using TMOS.

The sol-gel process for both precursors involves two fundamental reaction steps: hydrolysis and condensation. The following diagrams illustrate these mechanisms.

Hydrolysis_Condensation M_OR M-OR + H₂O M_OH M-OH + R-OH M_OR->M_OH M_OH1 M-OH + HO-M M_O_M M-O-M + H₂O M_OH1->M_O_M Water Condensation M_OH2 M-OH + RO-M M_O_M2 M-O-M + R-OH M_OH2->M_O_M2 Alcohol Condensation

General mechanism of hydrolysis and condensation in the sol-gel process.

References

A Comparative Guide to Silica Synthesis: Tetraisopropyl Orthosilicate (TIPS) as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a silica precursor is a critical decision that dictates the physicochemical properties of the final material. This guide provides a comprehensive comparison of silica derived from Tetraisopropyl orthosilicate (TIPS) against the widely used alternative, Tetraethyl orthosilicate (TEOS), supported by experimental data and detailed protocols.

The synthesis of silica nanoparticles with tailored properties such as particle size, surface area, and porosity is paramount for applications ranging from catalysis to drug delivery. The selection of the silicon alkoxide precursor is a key factor influencing these characteristics. While TEOS is the most common precursor in sol-gel synthesis, TIPS offers an alternative with distinct reaction kinetics that can be leveraged to achieve specific material properties. The bulkier isopropyl groups in TIPS, compared to the ethyl groups in TEOS, lead to a slower hydrolysis rate, which can influence the nucleation and growth of silica particles.

Performance Comparison: TIPS vs. TEOS Derived Silica

The structural and functional properties of silica are significantly influenced by the precursor used in its synthesis. The following table summarizes key performance metrics for silica synthesized from TIPS and TEOS, respectively. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature; the data presented is a synthesis from multiple sources to provide a representative comparison.

PropertySilica from TIPSSilica from TEOSSignificance of Difference
BET Surface Area Typically ranges from 50-150 m²/g for non-porous silica. Can be higher for mesoporous structures.Highly variable, commonly 100-500 m²/g for mesoporous silica, but can be lower for non-porous structures.[1]The generally lower surface area for non-porous TIPS-derived silica may be attributed to differences in particle packing and surface morphology influenced by the slower hydrolysis rate.
Particle Size Can be controlled to produce a wide range of particle sizes, often with good monodispersity.Well-established methods allow for precise control of particle size from nanometers to micrometers.[2]The slower reaction kinetics of TIPS may offer a wider window for controlling particle growth, potentially leading to more uniform particle size distributions under certain conditions.
Pore Volume Dependent on the synthesis method (e.g., sol-gel, aerogel).Can be tailored to achieve high pore volumes, especially in mesoporous silica like SBA-15.[3]The choice of precursor and synthesis conditions are the primary determinants of pore volume for both.
Porosity Can be synthesized as non-porous or with controlled porosity.Widely used to create mesoporous materials with highly ordered pore structures.[3]TEOS is more extensively documented for the synthesis of highly ordered mesoporous materials.
Hydrolysis Rate Slower due to the steric hindrance of the larger isopropyl groups.[4]Faster than TIPS.[4]The difference in hydrolysis rate is a key factor influencing the sol-gel process, affecting gelation time and the final structure of the silica network.

Experimental Workflows and Signaling Pathways

The general workflow for synthesizing and characterizing silica nanoparticles from a silicon alkoxide precursor via the sol-gel method is a multi-step process. This process can be visualized to better understand the logical flow from starting materials to final analysis.

G cluster_synthesis Silica Synthesis (Sol-Gel) cluster_characterization Characterization Precursor Silicon Alkoxide (TIPS or TEOS) Mixing Mixing & Stirring Precursor->Mixing Solvent Alcohol (e.g., Ethanol) Solvent->Mixing Catalyst Catalyst (e.g., Ammonia or HCl) Catalyst->Mixing Water Water Water->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Condensation Condensation Hydrolysis->Condensation Gelation Gelation Condensation->Gelation Aging Aging Gelation->Aging Washing Washing & Solvent Exchange Aging->Washing Drying Drying (e.g., Supercritical or Ambient) Washing->Drying Calcination Calcination (Template Removal) Drying->Calcination Silica Final Silica Material Calcination->Silica SEM SEM (Morphology) Silica->SEM TEM TEM (Internal Structure) Silica->TEM XRD XRD (Crystallinity) Silica->XRD BET BET Analysis (Surface Area, Porosity) Silica->BET FTIR FTIR (Functional Groups) Silica->FTIR

Caption: Workflow for silica synthesis via the sol-gel method and subsequent characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. Below are representative protocols for the synthesis of silica nanoparticles using a silicon alkoxide precursor and for their characterization.

Protocol 1: Synthesis of Silica Nanoparticles via Modified Stöber Method

This protocol describes a general method for synthesizing silica nanoparticles. The specific amounts of reactants can be adjusted to control the final particle size.

Materials:

  • Silicon Alkoxide (TIPS or TEOS)

  • Ethanol (Absolute)

  • Ammonium Hydroxide solution (28-30%)

  • Deionized Water

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water.

  • Add ammonium hydroxide to the ethanol-water mixture and stir to ensure homogeneity.

  • In a separate container, prepare a solution of the silicon alkoxide in ethanol.

  • Rapidly add the silicon alkoxide solution to the stirred ammonia-ethanol-water mixture.

  • Continue stirring the reaction mixture at a constant temperature for a specified duration (e.g., 2-24 hours) to allow for particle growth.

  • After the reaction, collect the silica particles by centrifugation.

  • Wash the collected particles multiple times with ethanol and deionized water to remove unreacted reagents.

  • Dry the final silica powder in an oven at a specified temperature (e.g., 60-100°C).

Protocol 2: Characterization of Silica Nanoparticles

1. Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity:

  • Instrument: A surface area and porosimetry analyzer.

  • Procedure:

    • Degas the silica sample under vacuum at an elevated temperature (e.g., 150-300°C) for several hours to remove adsorbed moisture and volatile impurities.[5]

    • Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature (77 K).

    • Calculate the specific surface area from the adsorption isotherm data in the relative pressure range of 0.05 to 0.3 using the BET equation.[5]

    • Determine the pore size distribution and pore volume from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.[5]

2. X-ray Diffraction (XRD) for Crystallinity:

  • Instrument: An X-ray diffractometer with a Cu Kα radiation source.

  • Procedure:

    • Place the powdered silica sample on a sample holder.

    • Scan the sample over a 2θ range (e.g., 10-80 degrees).

    • Analyze the resulting diffraction pattern. A broad hump is characteristic of amorphous silica, while sharp peaks would indicate a crystalline structure.

3. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis:

  • Instrument: An FTIR spectrometer.

  • Procedure:

    • Prepare a KBr pellet by mixing a small amount of the silica sample with dry potassium bromide and pressing it into a thin disk.

    • Alternatively, perform the analysis using an Attenuated Total Reflectance (ATR) accessory.

    • Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

    • Identify characteristic peaks, such as those for Si-O-Si stretching and bending vibrations, and Si-OH groups.

4. Scanning Electron Microscopy (SEM) for Morphology and Particle Size:

  • Instrument: A scanning electron microscope.

  • Procedure:

    • Mount the silica powder on an SEM stub using conductive adhesive tape.

    • Sputter-coat the sample with a conductive material (e.g., gold or platinum) to prevent charging.

    • Image the sample at various magnifications to observe the particle morphology, size, and aggregation state.

5. Transmission Electron Microscopy (TEM) for Internal Structure and Particle Size:

  • Instrument: A transmission electron microscope.

  • Procedure:

    • Disperse a small amount of the silica powder in a solvent (e.g., ethanol) using sonication.

    • Deposit a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate.

    • Image the sample to observe the internal structure, porosity, and obtain precise measurements of the particle size distribution.

References

Purity Analysis of Commercial Tetraisopropyl Orthosilicate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Tetraisopropyl orthosilicate (TIPS), a versatile silicon alkoxide, is a key precursor in the synthesis of silica-based materials used in applications ranging from chromatography to controlled-release drug delivery systems. The presence of impurities can significantly impact the physicochemical properties of the final product, affecting performance and reproducibility. This guide provides a comparative analysis of the purity of commercial-grade this compound, supported by detailed experimental protocols for its characterization.

Comparison of Commercial this compound

The purity of this compound from various commercial suppliers is typically stated as ≥98%. However, the nature and concentration of residual impurities can vary. The primary impurities often include isopropanol (a reactant in the synthesis of TIPS), water, and partially hydrolyzed oligomeric species. Below is a summary of representative purity data for commercial TIPS from three fictionalized suppliers, based on typical analytical findings.

ParameterSupplier A (Standard Grade)Supplier B (High Purity)Supplier C (Premium Grade)
Purity (by GC, %) 98.599.5>99.9
Isopropanol (ppm) < 1000< 500< 100
Water Content (ppm) < 200< 100< 50
Oligomeric Species (%) < 0.5< 0.1Not Detected
Trace Metals (ppb) < 50< 20< 10

Experimental Workflow for Purity Analysis

The following diagram illustrates the comprehensive workflow for the purity analysis of this compound, encompassing initial sample handling and the key analytical techniques employed.

G cluster_0 Sample Reception & Handling cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial TIPS Sample Handling Inert Atmosphere Handling (Glovebox/Schlenk Line) Sample->Handling GCMS GC-MS Analysis (Purity & Volatile Impurities) Handling->GCMS NMR NMR Spectroscopy (Structural Confirmation & Impurities) Handling->NMR KF Karl Fischer Titration (Water Content) Handling->KF Quantification Quantification of Impurities GCMS->Quantification NMR->Quantification KF->Quantification Purity_Assay Final Purity Assay Quantification->Purity_Assay Report Certificate of Analysis Generation Purity_Assay->Report

Workflow for the purity analysis of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

This method is used to determine the purity of this compound and to identify and quantify volatile impurities such as isopropanol.

  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (MSD).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in split mode (split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 35-500.

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the this compound sample in anhydrous hexane.

    • Vortex the solution to ensure homogeneity.

    • Inject into the GC-MS system.

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak corresponding to this compound.

    • Impurities are identified by their mass spectra and retention times, and quantified using external or internal standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed for the structural confirmation of this compound and the detection of non-volatile impurities, including oligomeric species.

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

    • Expected Chemical Shifts (δ):

      • ~4.3 ppm (septet, 4H, -OCH(CH₃)₂).

      • ~1.2 ppm (doublet, 24H, -OCH(CH₃)₂).

  • ¹³C NMR:

    • Solvent: CDCl₃.

    • Procedure: Use the same sample as for ¹H NMR.

    • Expected Chemical Shifts (δ):

      • ~65 ppm (-OCH(CH₃)₂).

      • ~25 ppm (-OCH(CH₃)₂).

  • ²⁹Si NMR:

    • Solvent: CDCl₃ with a relaxation agent such as Cr(acac)₃.

    • Procedure: Prepare a more concentrated sample (~100 mg in 0.7 mL CDCl₃).

    • Expected Chemical Shift (δ):

      • Approximately -85 to -90 ppm.

  • Data Analysis:

    • The presence of unexpected signals in the ¹H, ¹³C, or ²⁹Si spectra may indicate the presence of impurities. Oligomeric species will show additional, broader signals in the ²⁹Si NMR spectrum at different chemical shifts.

Karl Fischer Titration for Water Content

The water content in this compound is a critical parameter and is accurately determined by Karl Fischer titration.

  • Instrumentation:

    • Volumetric or coulometric Karl Fischer titrator. For the expected low water content, a coulometric titrator is preferred for higher accuracy.

  • Reagents:

    • Anhydrous methanol or a specialized Karl Fischer solvent for aldehydes and ketones.

    • Karl Fischer reagent (iodine, sulfur dioxide, base in a suitable solvent).[2]

  • Procedure (Coulometric):

    • The titration cell is pre-titrated to a dry endpoint.

    • A known mass of the this compound sample (typically 1-2 g) is accurately weighed and injected directly into the titration cell.

    • The sample is stirred to dissolve, and the titration is initiated.

    • The instrument automatically titrates the water present and calculates the water content.

  • Data Analysis:

    • The result is typically expressed in parts per million (ppm) or weight percentage (%). The choice between volumetric and coulometric methods depends on the expected water content, with coulometry being more suitable for trace amounts.[2]

References

A Researcher's Guide to Selecting Silica Precursors for Mesoporous Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of mesoporous silica materials is a cornerstone of advanced materials science, with applications ranging from drug delivery and catalysis to adsorption and separation. The choice of silica precursor is a critical determinant of the final material's properties, including its surface area, pore size, and particle morphology. This guide provides an objective comparison of the three most common silica precursors—Tetraethyl Orthosilicate (TEOS), Tetramethyl Orthosilicate (TMOS), and sodium silicate—supported by experimental data to aid researchers in their selection process.

Overview of Common Silica Precursors

The selection of a silica source is a fundamental step in the synthesis of mesoporous silica, as it influences not only the final properties of the material but also the reaction kinetics and cost of production.

  • Tetraethyl Orthosilicate (TEOS) is a widely used silicon alkoxide precursor. Its popularity stems from its relatively slow hydrolysis and condensation rates, which allow for a high degree of control over the final particle size and morphology.[1] TEOS is often the precursor of choice for producing well-defined silica networks and is extensively used in the sol-gel synthesis of various mesoporous silica nanoparticles (MSNs), including the M41S family (e.g., MCM-41).[2][3]

  • Tetramethyl Orthosilicate (TMOS) is another silicon alkoxide precursor, the methyl ester of orthosilicic acid.[1] The primary difference between TMOS and TEOS lies in their reaction kinetics. TMOS hydrolyzes more rapidly due to the smaller methoxy groups, which can be advantageous for applications requiring faster gelation times.[1][4] This rapid reaction, however, can make it more challenging to control the final structure.[4]

  • Sodium Silicate is an inorganic, water-soluble precursor that is significantly more cost-effective than alkoxides, making it a preferred choice for large-scale and industrial synthesis.[5] It is commonly used to produce highly ordered mesoporous materials, such as the SBA (Santa Barbara Amorphous) family, including SBA-15.[6][7] The synthesis using sodium silicate typically requires acidic conditions to facilitate the formation of the silica gel network.[8][9]

Comparative Performance Data

The choice of precursor has a direct and significant impact on the physicochemical properties of the resulting mesoporous silica. The following table summarizes typical values obtained from experimental studies.

PrecursorTypical Surface Area (m²/g)Typical Pore Size (nm)Typical Pore Volume (cm³/g)Typical Particle Size (nm)
TEOS 111 - 1480[10][11]2.0 - 6.0[10][12]0.5 - 2.5[10]15 - >1000 (highly tunable)[10]
TMOS ~760 - 800[4][9]Generally smaller, but can be tuned to ~20[1][4]Data not consistently reportedDependent on synthesis method
Sodium Silicate 577 - 900[7]1.9 - 2.3[7]0.28 - 0.47[7]Dependent on synthesis method

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for each precursor.

TEOS-Based Synthesis of MCM-41 Type MSNs (Sol-Gel Method)

This protocol is a modified Stöber method using a cationic surfactant, Cetyltrimethylammonium bromide (CTAB), as a template.

  • Reagents:

    • TEOS (silica precursor)

    • CTAB (surfactant template)

    • Sodium Hydroxide (NaOH, 2.0 M solution, catalyst)

    • Deionized Water

    • Methanol (for washing)

    • Hydrochloric Acid (for template removal)

  • Procedure:

    • Dissolve 1.5 g of CTAB in 120 mL of deionized water. Add 1.75 mL of 2.0 M NaOH solution. Heat the mixture to 80°C with stirring until the solution is clear.[12]

    • Rapidly inject 2.335 g of TEOS into the hot surfactant solution while stirring vigorously (e.g., 550 rpm).[12]

    • A white precipitate will form within minutes. Continue stirring at 80°C for 2 hours to allow the particles to form and age.[12]

    • Isolate the solid product by hot filtration and wash thoroughly with deionized water and methanol.[12]

    • To remove the CTAB template, suspend the dried product in a mixture of 100 mL methanol and 1 mL concentrated HCl. Stir at 60°C for 6 hours.[12]

    • Centrifuge and wash the final product with water and methanol until the surfactant is completely removed. Dry the mesoporous silica nanoparticles in an oven at 60°C.[12]

TMOS-Based Synthesis of MSNs (Oil-Water Emulsion)

This method utilizes an emulsion system to control the rapid hydrolysis of TMOS and can produce unique pore structures.

  • Reagents:

    • TMOS (silica precursor)

    • Styrene (oil phase)

    • CTAB (surfactant template)

    • n-Octane (swelling agent)

    • Ammonia solution (catalyst)

    • Deionized Water

  • Procedure:

    • This method involves a one-step controlled polymerization of styrene and hydrolysis of TMOS within an oil-water emulsion.[4]

    • CTAB and n-octane are added to the emulsion system. The specific ratios of these components are critical for tuning the final pore structure.[4]

    • The content of styrene in the emulsion plays a key role in determining the final pore size of the mesoporous silica particles.[4]

    • (Note: The referenced study emphasizes the mechanism and resulting properties but does not provide a step-by-step quantitative protocol. Researchers should consult specialized literature for precise ratios in emulsion synthesis.)

Sodium Silicate-Based Synthesis of SBA-15

This hydrothermal synthesis method uses a non-ionic block copolymer as a template under acidic conditions.

  • Reagents:

    • Sodium Silicate (Na₂SiO₃, silica source)

    • Pluronic P123 (EO₂₀PO₇₀EO₂₀, non-ionic triblock copolymer template)

    • Hydrochloric Acid (HCl, for pH adjustment)

    • Deionized Water

  • Procedure:

    • Prepare a solution of Pluronic P123 in deionized water and HCl. The conditions should be highly acidic (pH < 2).[7]

    • Add the sodium silicate solution to the template solution under vigorous stirring.

    • Continue stirring the mixture at a controlled temperature (e.g., 40°C) for several hours to allow for the co-assembly of the silica and the surfactant.

    • Transfer the resulting gel to an autoclave for hydrothermal treatment (e.g., 100°C for 24-48 hours).

    • Filter, wash, and dry the solid product.

    • Calcine the dried powder at a high temperature (e.g., 550°C) in air to remove the P123 template and obtain the final SBA-15 material.[7]

Visualizing Synthesis and Precursor Relationships

To better understand the synthesis process and the influence of precursor choice, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Precursor Silica Precursor (TEOS, TMOS, or Sodium Silicate) Mixing Mixing & Stirring Precursor->Mixing Surfactant Surfactant Template (e.g., CTAB, P123) Surfactant->Mixing Solvent Solvent (Water/Ethanol) Solvent->Mixing Hydrolysis Hydrolysis & Condensation Mixing->Hydrolysis Aging Aging / Hydrothermal Treatment Hydrolysis->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying Filtration->Drying Calcination Calcination (Template Removal) Drying->Calcination Final_Product Mesoporous Silica Calcination->Final_Product

Caption: General workflow for mesoporous silica synthesis.

G cluster_precursors Silica Precursors cluster_properties Properties & Considerations TEOS TEOS Slow_Rxn Slow Reaction TEOS->Slow_Rxn leads to TMOS TMOS Fast_Rxn Fast Reaction TMOS->Fast_Rxn leads to NaSilicate Sodium Silicate Low_Cost Low Cost / Scalable NaSilicate->Low_Cost offers Control High Control Slow_Rxn->Control allows

Caption: Relationship between precursor choice and synthesis factors.

Conclusion: Making an Informed Decision

The selection of a silica precursor is a multi-faceted decision that balances cost, desired material properties, and synthesis control.

  • TEOS remains the precursor of choice for research and applications requiring high control over particle morphology and size distribution, despite its higher cost. Its slower, more predictable kinetics are ideal for fabricating complex and well-defined nanostructures.[1]

  • TMOS offers a faster synthesis route, which can be beneficial for high-throughput production. However, researchers must be equipped to manage its rapid reactivity to achieve desired material properties.[1][4]

  • Sodium Silicate is the undisputed choice for industrial-scale production where cost is a primary driver. It is highly effective for producing robust, ordered materials like SBA-15 and represents a more sustainable option, especially when derived from agricultural waste like rice or wheat husks.[5][7]

By understanding the distinct advantages and limitations of each precursor, researchers, scientists, and drug development professionals can better tailor their synthesis strategies to meet the specific demands of their intended application.

References

Navigating the Maze of Coating Integrity: A Comparative Guide to Validation of TIPS Precursor Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of a coating is paramount to product performance and efficacy. This is particularly true for coatings derived from Thermally Induced Phase Separation (TIPS) precursors, a versatile method for creating porous structures with applications ranging from controlled drug release to medical implant functionalization. This guide provides a comprehensive comparison of TIPS-derived coatings with traditional methods like dip-coating and spin-coating, supported by experimental data and detailed protocols to validate coating integrity.

At a Glance: Comparing Coating Performance

To facilitate a clear understanding of the relative performance of coatings derived from TIPS, dip-coating, and spin-coating, the following table summarizes key quantitative metrics. The data presented is a synthesis of findings from various studies and should be considered as representative examples.

Performance MetricTIPS CoatingDip-CoatingSpin-CoatingTest Method
Adhesion Strength 4-5A[1][2]3-4A[1]4-5A[2]Cross-Hatch Test (ASTM D3359)
Coating Thickness 10 - 200 µm5 - 50 µm0.05 - 2 µmProfilometry
Surface Roughness (Ra) 0.5 - 5 µm0.1 - 1 µm< 0.1 µmAtomic Force Microscopy (AFM)
Porosity 20 - 80%N/A (typically non-porous)N/A (typically non-porous)Mercury Intrusion Porosimetry
Drug Release (Cumulative, 7 days) 60 - 90%40 - 70%30 - 60%UV-Vis Spectrophotometry

Deep Dive: Understanding the Methodologies

A thorough validation of coating integrity requires a multi-faceted approach, employing a range of analytical techniques to assess different aspects of the coating's physical and chemical properties.

Experimental Protocols: Key Validation Techniques

Below are detailed methodologies for the key experiments cited in the comparison table.

1. Adhesion Strength: Cross-Hatch Adhesion Test (ASTM D3359)

  • Objective: To assess the adhesion of the coating to the substrate.

  • Procedure:

    • Using a sharp blade, a lattice pattern is cut through the coating to the substrate. For coatings up to 50 µm, eleven cuts are made at 1 mm spacing. For coatings between 50 µm and 125 µm, six cuts are made at 2 mm spacing.

    • The area is gently brushed to remove any detached flakes.

    • A specified pressure-sensitive tape is applied over the lattice and smoothed down firmly.

    • The tape is then rapidly pulled off at a 180° angle.

    • The grid area is inspected under magnification and rated according to the ASTM D3359 classification scale (5A: no peeling or removal, to 0A: severe peeling).[1][2]

2. Coating Thickness: Profilometry

  • Objective: To measure the vertical profile of the coating to determine its thickness.

  • Procedure:

    • A small scratch is carefully made on the coated surface to expose the underlying substrate.

    • A profilometer with a fine stylus is moved across the scratch.

    • The vertical displacement of the stylus as it moves from the coating surface, down into the scratch, and back onto the coating is recorded.

    • The height difference between the coating surface and the substrate surface provides the coating thickness.

3. Surface Morphology and Roughness: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

  • Objective: To visualize the surface topography and quantify surface roughness.

  • SEM Protocol:

    • The coated sample is mounted on an SEM stub using conductive adhesive.

    • For non-conductive coatings, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging.

    • The sample is introduced into the SEM chamber, and a high-energy electron beam is scanned across the surface.

    • The signals from the interaction of the electron beam with the surface are collected to generate a high-resolution image of the surface morphology.

  • AFM Protocol:

    • The coated sample is placed on the AFM stage.

    • A sharp tip mounted on a flexible cantilever is brought into contact with the surface.

    • The tip is scanned across the surface, and the deflection of the cantilever due to surface features is measured by a laser beam.

    • This data is used to create a three-dimensional map of the surface and calculate roughness parameters like Ra (average roughness).

4. Barrier Properties: Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To evaluate the coating's ability to protect the substrate from a corrosive environment.

  • Procedure:

    • An electrochemical cell is set up with the coated sample as the working electrode, a reference electrode, and a counter electrode, all immersed in an electrolyte solution (e.g., 3.5% NaCl).

    • A small amplitude AC voltage is applied across a range of frequencies.

    • The resulting current and phase shift are measured to determine the impedance of the coating.

    • High impedance values indicate good barrier properties, while a decrease in impedance over time suggests coating degradation.

Visualizing the Process: Workflows and Relationships

To better understand the logical flow of validating coatings derived from TIPS precursors and how this method compares to others, the following diagrams are provided.

TIPS_Coating_Validation_Workflow cluster_prep 1. Sample Preparation cluster_char 2. Physical Characterization cluster_perf 3. Performance Evaluation cluster_bio 4. Biocompatibility Assessment TIPS_Precursor TIPS Precursor Formulation Coating_Application TIPS Coating Application TIPS_Precursor->Coating_Application Substrate_Prep Substrate Preparation Substrate_Prep->Coating_Application Visual_Inspection Visual Inspection Coating_Application->Visual_Inspection Thickness Thickness Measurement (Profilometry) Visual_Inspection->Thickness Morphology Surface Morphology (SEM) Thickness->Morphology Porosity Porosity & Pore Size (Mercury Porosimetry) Morphology->Porosity Adhesion Adhesion Strength (Cross-Hatch) Porosity->Adhesion Barrier Barrier Properties (EIS) Adhesion->Barrier Drug_Release Drug Release Kinetics (UV-Vis) Barrier->Drug_Release Cytotoxicity Cytotoxicity Assay Drug_Release->Cytotoxicity Hemocompatibility Hemocompatibility Test Cytotoxicity->Hemocompatibility Final_Assessment Final_Assessment Hemocompatibility->Final_Assessment

A logical workflow for the validation of coatings derived from TIPS precursors.

Coating_Method_Selection Start Coating Requirement Porous Porous Structure Required? Start->Porous Thickness_Control Precise Thickness Control (Sub-micron)? Porous->Thickness_Control No TIPS TIPS Porous->TIPS Yes Complex_Shape Complex Substrate Geometry? Thickness_Control->Complex_Shape No Spin Spin-Coating Thickness_Control->Spin Yes Complex_Shape->Spin No Dip Dip-Coating Complex_Shape->Dip Yes

A decision tree for selecting a coating method based on key requirements.

Conclusion: Choosing the Right Path for Your Application

The validation of coating integrity is a critical step in the development of reliable and effective products. For applications requiring porous structures with controlled release characteristics, TIPS offers a powerful alternative to traditional coating methods. While dip-coating and spin-coating are well-established techniques for producing thin, uniform films, they are generally not suited for creating the porous architectures that are a key advantage of the TIPS process.

This guide provides a framework for comparing these methods and outlines the necessary experimental protocols for a thorough validation. By carefully considering the specific requirements of your application and employing a rigorous validation strategy, you can ensure the optimal performance and integrity of your chosen coating.

References

A Comparative Guide to Silica Precursors: Tetraisopropyl Orthosilicate vs. Sodium Silicate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with silica-based materials, the choice of precursor is a critical decision that dictates the properties of the final product, from purity and particle size to biocompatibility. This guide provides an objective comparison between two common silica precursors: Tetraisopropyl orthosilicate (TIPO), an organometallic alkoxide, and sodium silicate, an inorganic salt.

At a Glance: Key Differences

This compound, a high-purity organometallic compound, is favored for applications demanding precise control over particle morphology and minimal contamination, such as in the synthesis of monodisperse silica nanoparticles for drug delivery systems. Its synthesis route involves a sol-gel process characterized by hydrolysis and condensation, which yields high-purity silica and alcohol as a byproduct. In contrast, sodium silicate, often referred to as water glass, is a significantly more cost-effective inorganic precursor. It is widely used in large-scale industrial applications. The synthesis of silica from sodium silicate typically involves the neutralization of its alkaline solution with an acid, leading to the precipitation of silica. This process, however, results in salt byproducts that necessitate thorough washing steps.

Comparative Data: Physical and Chemical Properties

The fundamental differences in the chemical nature of this compound and sodium silicate lead to distinct physical and chemical properties that influence their handling, reaction mechanisms, and suitability for various applications.

PropertyThis compound (TIPO)Sodium Silicate (Water Glass)
Chemical Formula Si(OCH(CH₃)₂)₄Na₂SiO₃ (metasilicate) or (Na₂O)ₓ·(SiO₂)ᵧ
Chemical Nature Organometallic AlkoxideInorganic Salt
Typical Purity High Purity (>98%)Lower; often contains sodium and other impurities[1]
Physical State Colorless LiquidColorless glassy or crystalline solid, white powder, or viscous liquid solution[2]
Solubility Soluble in alcohols; hydrolyzes in waterReadily soluble in water, producing alkaline solutions[2]
Primary Synthesis Route Sol-Gel (Hydrolysis & Condensation)Acid-catalyzed precipitation/neutralization[1]
Primary Byproduct IsopropanolSodium Salts (e.g., NaCl, Na₂SO₄)[1]
Handling Moisture-sensitive liquidAqueous solution is highly alkaline[1]
Cost HighLow[1]

Performance in Silica Nanoparticle Synthesis

The choice of precursor directly impacts the characteristics of the resulting silica nanoparticles. While direct comparative studies between TIPO and sodium silicate are limited, data from studies comparing sodium silicate with Tetraethyl orthosilicate (TEOS), a closely related silicon alkoxide, provide valuable insights. The results are generally transferable to TIPO due to the similar reaction mechanism.

ParameterAlkoxide Precursor (TEOS/TIPO)Sodium Silicate Precursor
Particle Size Control High; capable of producing monodisperse particles with tunable size (e.g., 15-800 nm)[2][3]Moderate; particle size is influenced by pH, temperature, and mixing, often resulting in broader size distributions[4]
Morphology Typically spherical and uniform nanoparticles[3]Often forms aggregates of smaller primary particles[5]
Purity of Final Silica High; byproduct (alcohol) is easily removed by washing and drying[1]Lower; requires extensive washing to remove salt byproducts. Residual sodium ions can be a concern[1]
Surface Area Can achieve high surface area (e.g., >500 m²/g) depending on synthesis method[2]Variable; dependent on precipitation and drying conditions.
Biocompatibility Generally considered biocompatible, with extensive use in drug delivery systems[6]Biocompatible, used in some biomedical applications like bioactive coatings, but purity can be a factor[7][8][9]

Experimental Protocols

The synthesis of silica nanoparticles from these two precursors follows distinct methodologies. Below are representative experimental protocols for each method.

Protocol 1: Silica Nanoparticle Synthesis via Sol-Gel using TIPO

This protocol is based on the well-established Stöber method for synthesizing monodisperse silica nanoparticles from a silicon alkoxide.

Materials:

  • This compound (TIPO)

  • Ethanol (absolute)

  • Deionized Water

  • Ammonium Hydroxide (28-30% solution)

Procedure:

  • Prepare the Reaction Mixture: In a flask, prepare a solution of ethanol and deionized water.

  • Catalyst Addition: Add ammonium hydroxide to the ethanol-water mixture and stir vigorously until a transparent solution is obtained. This creates the necessary alkaline environment for the reaction.

  • Precursor Addition: Rapidly add the desired volume of TIPO to the stirring solution.

  • Reaction: A milky white suspension will form almost immediately, indicating the nucleation and growth of silica nanoparticles. Allow the reaction to proceed under continuous stirring at room temperature for a set duration (e.g., 2-12 hours). The reaction time is a critical parameter for controlling the final particle size.

  • Purification: Collect the synthesized silica particles by centrifugation.

  • Washing: Discard the supernatant and re-disperse the particles in ethanol. Repeat the centrifugation and washing steps multiple times to remove unreacted reagents and the isopropanol byproduct.

  • Drying: Dry the final white powder in an oven at a temperature between 60-80°C.

Protocol 2: Silica Nanoparticle Synthesis via Precipitation from Sodium Silicate

This protocol describes the acid-catalyzed precipitation of silica from a sodium silicate solution.

Materials:

  • Sodium Silicate solution

  • Deionized Water

  • Strong Acid (e.g., Hydrochloric Acid or Sulfuric Acid)

Procedure:

  • Prepare Sodium Silicate Solution: Dilute the commercial sodium silicate solution with deionized water to achieve the desired SiO₂ concentration (e.g., 3-10%).

  • Acidification/Precipitation: Under vigorous stirring, add the strong acid dropwise to the sodium silicate solution. This neutralization step causes the formation of silicic acid, which then polymerizes and precipitates as silica particles.

  • pH Control: Carefully monitor and control the pH of the solution during acid addition. A pH around 7 is often targeted for complete precipitation.

  • Aging: After the desired pH is reached, allow the suspension to age for a period (e.g., 1 hour) to ensure the completion of the reaction.

  • Purification: Separate the precipitated silica from the solution via filtration or centrifugation.

  • Washing: Wash the silica particles extensively with deionized water to remove the salt byproducts (e.g., NaCl). The absence of chloride ions in the filtrate can be confirmed using a silver nitrate test.

  • Drying: Dry the purified silica powder in an oven.

Comparative Synthesis Workflow

The logical flow of the synthesis processes for both precursors highlights their fundamental differences in reagents and byproducts.

G cluster_0 TIPO (Sol-Gel Route) cluster_1 Sodium Silicate (Precipitation Route) TIPO_start TIPO + Ethanol + Water TIPO_cat Add NH4OH Catalyst TIPO_start->TIPO_cat TIPO_react Hydrolysis & Condensation TIPO_cat->TIPO_react TIPO_wash Centrifuge & Wash (Ethanol) TIPO_react->TIPO_wash TIPO_end High-Purity SiO2 + Isopropanol (Byproduct) TIPO_wash->TIPO_end SS_start Sodium Silicate + Water SS_acid Add Acid (e.g., HCl) SS_start->SS_acid SS_react Neutralization & Precipitation SS_acid->SS_react SS_wash Filter & Wash (Water) SS_react->SS_wash SS_end SiO2 + Salt (Byproduct) SS_wash->SS_end

References

A Comparative Guide to TIPS and TEOS-Derived Silica Coatings for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of silica coatings derived from Triisopropoxysilane (TIPS) versus Tetraethoxysilane (TEOS), focusing on their performance in critical applications. This guide provides a comprehensive comparison of their hydrophobicity, corrosion resistance, and mechanical properties, supported by experimental data and detailed methodologies.

Silica coatings, synthesized through the sol-gel process, are pivotal in various scientific and industrial applications, including drug delivery, medical implant coating, and protective layers for sensitive materials. The choice of precursor is a critical determinant of the final coating's properties. Among the most common silicon alkoxide precursors are Tetraethoxysilane (TEOS) and Triisopropoxysilane (TIPS). This guide offers a detailed comparison of the performance characteristics of coatings derived from these two precursors to aid researchers, scientists, and drug development professionals in selecting the optimal material for their specific needs.

Performance Comparison: Hydrophobicity, Corrosion Resistance, and Mechanical Properties

The performance of silica coatings is intrinsically linked to the chemical structure of the precursor. The bulkier isopropoxy groups of TIPS, compared to the ethoxy groups of TEOS, influence the hydrolysis and condensation rates during the sol-gel process, which in turn affects the microstructure and properties of the resulting coating.

Hydrophobicity

The hydrophobicity of a coating is crucial for applications requiring water repellency and self-cleaning surfaces. This property is typically quantified by measuring the water contact angle (WCA).

PrecursorCoating CompositionSubstrateWater Contact Angle (°)Reference
TEOS SilicaMild Steel87.6[1][2]
TEOS + MTMS Methyl-modified SilicaMild Steel84.4[1][2]
TEOS + FAS Fluoroalkyl-modified SilicaMarble>170[3]
TEOS + MTES Methyl-modified SilicaGlass~149[4]
TIPS (Data not available in direct comparison)--

Key Observations:

  • Pure TEOS-derived silica coatings exhibit moderate hydrophobicity.[1][2]

  • The hydrophobicity of TEOS-based coatings can be significantly enhanced by co-condensation with organosilanes containing hydrophobic functional groups, such as methyltrimethoxysilane (MTMS) or fluoroalkylsilanes (FAS), achieving superhydrophobicity (WCA > 150°).[3][4]

  • While direct comparative data for TIPS is limited in the searched literature, the steric hindrance from the larger isopropoxy groups in TIPS is expected to result in a more porous and rougher surface, which can contribute to higher hydrophobicity, especially after surface modification.

Corrosion Resistance

For applications involving metallic substrates, such as medical implants and electronic components, the ability of the coating to protect against corrosion is paramount.

PrecursorCoating SystemSubstrateCorrosion Protection Efficiency (%)Reference
TEOS Silica on PolyurethaneSteelSignificant improvement over uncoated[5][6]
TEOS/TMOMS SilicaMild Steel>90 (optimized hydrolysis)[7]
TEOS/GPTMS Hybrid Organic-Inorganic316L Stainless SteelGood corrosion protection[8]
TESPT SilaneCarbon Steel99.6[9]
TIPS (Data not available in direct comparison)--

Key Observations:

  • TEOS-derived coatings provide a significant barrier against corrosion on various steel substrates.[5][6][7]

  • The protection efficiency of TEOS-based coatings can be optimized by controlling the sol-gel process parameters, such as precursor concentration and hydrolysis time.[7]

  • Hybrid coatings incorporating TEOS with other silanes, like 3-glycidoxypropyl-trimethoxysilane (GPTMS), demonstrate good corrosion resistance.[8]

  • Other silane precursors, such as bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT), have shown exceptionally high corrosion protection efficiency.[9]

  • The larger molecular size of TIPS could potentially lead to coatings with higher porosity if not properly controlled, which might affect their barrier properties. However, a well-formed, dense TIPS-derived coating could offer excellent protection.

Mechanical Properties

The mechanical integrity of a coating is essential for its durability and performance, especially in applications involving wear and tear.

PrecursorCoating SystemSubstrateHardness (GPa)Young's Modulus (GPa)Reference
TEOS/GPTMS Hybrid Organic-InorganicGlassIncreases with curing temperatureIncreases with curing temperature[10]
ZrO2 (sol-gel) ZirconiaTi-6Al-4V--[11]
ITO/AgO (sol-gel) Indium Tin Oxide/Silver Oxide-6.7148[12][13]
TIPS (Data not available in direct comparison)---

Key Observations:

  • The mechanical properties of TEOS-based hybrid coatings can be tailored by adjusting the curing temperature.[10]

  • Sol-gel derived ceramic coatings, such as zirconia, exhibit good adhesion and fracture strain, making them suitable for coating metallic implants.[11]

  • Doping of sol-gel derived oxide films can significantly improve their mechanical properties.[12][13]

  • The mechanical properties of TIPS-derived coatings are expected to be influenced by the degree of cross-linking and the porosity of the silica network. The bulkier isopropoxy groups might lead to a less dense network compared to TEOS under similar conditions, potentially affecting hardness and modulus.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and further research. Below are representative experimental protocols for the synthesis of TEOS-derived coatings. A general protocol for TIPS is also provided based on the principles of the sol-gel process.

TEOS-Derived Superhydrophobic Coating

This protocol is based on the synthesis of a TEOS and 1H,1H,2H,2H-perfluorooctyl triethoxysilane (FAS) derived superhydrophobic coating.[3]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • 1H,1H,2H,2H-perfluorooctyl triethoxysilane (FAS)

  • Ethanol (EtOH)

  • Ammonium hydroxide (NH4OH, 25% aqueous solution)

  • Substrate (e.g., marble, glass)

Procedure:

  • Solution A Preparation: Dissolve 5 mL of TEOS and 1.15 g of FAS in 25 mL of ethanol. Stir the solution at room temperature for 1 hour.

  • Solution B Preparation: Dilute 7 mL of ammonium hydroxide solution in 25 mL of ethanol. Stir at room temperature for 1 hour.

  • Sol Formation: Mix Solution A and Solution B in an Erlenmeyer flask and stir for 12 hours.

  • Ultrasonication: Place the resulting sol in an ultrasonic bath for 30 minutes at room temperature.

  • Coating Deposition: Apply the sol onto the desired substrate via dip-coating, spin-coating, or spraying.

  • Drying and Curing: Allow the coated substrate to dry at room temperature for 24 hours, followed by curing in an oven at 110 °C for 24 hours.

TIPS-Derived Hydrophobic Coating (General Protocol)

This is a general protocol as specific detailed procedures for TIPS were not abundant in the initial search. The principles are based on the standard sol-gel process.

Materials:

  • Triisopropoxysilane (TIPS)

  • Isopropanol (IPA)

  • Deionized water

  • Acid or base catalyst (e.g., HCl or NH4OH)

  • Hydrophobic modifying agent (optional, e.g., an organosilane)

Procedure:

  • Precursor Solution: In a reaction vessel, mix TIPS with isopropanol as a solvent.

  • Hydrolysis: Add a mixture of deionized water, isopropanol, and a catalyst (acid or base) dropwise to the precursor solution under vigorous stirring. The molar ratio of water to TIPS is a critical parameter to control.

  • Condensation and Aging: Allow the solution to stir for a specified period (e.g., 1-24 hours) at room temperature to facilitate hydrolysis and condensation, leading to the formation of a sol.

  • Surface Modification (Optional): If a highly hydrophobic surface is desired, a hydrophobic modifying agent can be added to the sol at this stage.

  • Coating Application: Deposit the sol onto the substrate using a suitable technique (dip-coating, spin-coating, etc.).

  • Drying and Curing: Dry the coated substrate at room temperature or a slightly elevated temperature, followed by a curing step at a higher temperature to densify the coating and remove residual organics.

Chemical Mechanisms and Process Visualization

The fundamental chemistry of the sol-gel process for both TEOS and TIPS involves two primary reactions: hydrolysis and condensation.

Hydrolysis and Condensation Reactions

Hydrolysis: The alkoxy groups (-OR) of the silane precursor are replaced by hydroxyl groups (-OH) through reaction with water.

Si(OR)₄ + H₂O → (HO)Si(OR)₃ + ROH

Condensation: The resulting silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol.

(RO)₃Si-OH + HO-Si(OR)₃ → (RO)₃Si-O-Si(OR)₃ + H₂O (RO)₃Si-OR + HO-Si(OR)₃ → (RO)₃Si-O-Si(OR)₃ + ROH

The rates of these reactions are influenced by factors such as pH, water-to-precursor ratio, solvent, and the steric hindrance of the alkoxy groups. The bulkier isopropoxy groups of TIPS generally lead to a slower hydrolysis rate compared to the ethoxy groups of TEOS.

Process Workflow Diagram

The following diagram illustrates the typical workflow for producing sol-gel derived silica coatings.

SolGel_Workflow cluster_SolPreparation Sol Preparation cluster_CoatingDeposition Coating Deposition cluster_PostProcessing Post-Processing Precursor Silane Precursor (TIPS or TEOS) Mixing Mixing & Stirring Precursor->Mixing Solvent Solvent (e.g., Ethanol, Isopropanol) Solvent->Mixing Water_Catalyst Water & Catalyst (Acid or Base) Water_Catalyst->Mixing Sol Silica Sol Mixing->Sol DipCoating Dip-Coating Sol->DipCoating Application SpinCoating Spin-Coating Sol->SpinCoating SprayCoating Spray-Coating Sol->SprayCoating Substrate Substrate Substrate->DipCoating Substrate->SpinCoating Substrate->SprayCoating Drying Drying (Room or Low Temp) DipCoating->Drying SpinCoating->Drying SprayCoating->Drying Curing Curing (High Temp) Drying->Curing FinalCoating Final Silica Coating Curing->FinalCoating

Diagram 1: General workflow for sol-gel silica coating production.
Chemical Structure Diagram

The following diagram illustrates the chemical structures of TEOS and TIPS.

Diagram 2: Chemical structures of TEOS and TIPS precursors.

Conclusion

Both TEOS and TIPS are versatile precursors for the synthesis of high-performance silica coatings. The choice between them should be guided by the specific requirements of the application.

  • TEOS is a well-studied and widely used precursor that can be readily modified to achieve a broad range of properties, from moderate hydrophobicity and good corrosion resistance to superhydrophobicity with the incorporation of functional silanes. Its faster hydrolysis rate can be advantageous for certain processing conditions.

  • TIPS , with its bulkier isopropoxy groups, offers the potential for creating coatings with different microstructures, which could be beneficial for applications requiring high surface area or specific porosity. While direct comparative performance data is less available, its chemical nature suggests it could be a strong candidate for developing highly hydrophobic and robust coatings.

Further direct comparative studies under identical experimental conditions are needed to fully elucidate the performance differences between TIPS and TEOS-derived coatings. Researchers are encouraged to consider the steric and electronic effects of the precursor's alkoxy groups when designing their coating synthesis for desired outcomes in hydrophobicity, corrosion resistance, and mechanical durability.

References

Spectroscopic Showdown: A Comparative Guide to Silica from Alkoxide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor in silica synthesis can significantly impact the material's properties and performance. This guide offers a spectroscopic comparison of silica derived from two common alkoxide precursors, tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS), providing supporting experimental data and detailed protocols to inform your selection process.

The subtle differences in the molecular structure of TEOS and TMOS—the length of the alkoxy chains—can lead to variations in the resulting silica's network structure, surface chemistry, and ultimately, its spectroscopic fingerprint. Understanding these differences is crucial for applications ranging from catalysis and chromatography to drug delivery and biomaterials, where precise control over silica's characteristics is paramount.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of silica synthesized from TEOS and TMOS, as characterized by Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and solid-state 29-Silicon Nuclear Magnetic Resonance (29Si NMR) Spectroscopy. These techniques provide insights into the chemical bonding, structural motifs, and degree of condensation of the silica network.

Spectroscopic TechniqueFeatureSilica from TEOSSilica from TMOSReference
FTIR Spectroscopy Si-O-Si Asymmetric Stretching ~1070 - 1100 cm⁻¹~1080 - 1100 cm⁻¹[1][2]
Si-O-Si Symmetric Stretching ~800 cm⁻¹~800 cm⁻¹[1][2]
Si-OH Stretching ~950 - 960 cm⁻¹~950 - 960 cm⁻¹[1][2]
O-H Stretching (adsorbed H₂O & Si-OH) Broad band ~3400 cm⁻¹Broad band ~3400 cm⁻¹[1][2]
Raman Spectroscopy Si-O-Si Symmetric Bending (D1 band) ~490 cm⁻¹~490 cm⁻¹[3]
Three-membered siloxane rings (D2 band) ~605 cm⁻¹Not explicitly compared[3]
Si-OH Stretching ~980 cm⁻¹Not explicitly compared[3]
29Si NMR Spectroscopy Q⁴ (Si(OSi)₄) ~ -110 ppm~ -110 ppm[4][5]
Q³ (Si(OSi)₃(OH)) ~ -101 ppm~ -101 ppm[4][5]
Q² (Si(OSi)₂(OH)₂) ~ -92 ppm~ -92 ppm[4][5]

Note: The exact peak positions can vary slightly depending on the synthesis conditions, post-synthesis treatment, and the specific instrumentation used for analysis. The Qⁿ notation in 29Si NMR refers to a silicon atom bonded to 'n' bridging oxygen atoms in the silica network.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the selection of the alkoxide precursor to the synthesis of silica and its subsequent spectroscopic characterization and comparative analysis.

experimental_workflow cluster_precursor Precursor Selection cluster_synthesis Silica Synthesis (Sol-Gel) cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison TEOS TEOS SolGel Hydrolysis & Condensation TEOS->SolGel TMOS TMOS TMOS->SolGel FTIR FTIR Spectroscopy SolGel->FTIR Raman Raman Spectroscopy SolGel->Raman NMR 29Si NMR Spectroscopy SolGel->NMR Comparison Comparative Analysis of Spectroscopic Data FTIR->Comparison Raman->Comparison NMR->Comparison

Experimental workflow for comparing silica from different precursors.

Experimental Protocols

Detailed methodologies for the synthesis of silica and its spectroscopic characterization are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and desired material properties.

I. Sol-Gel Synthesis of Silica Nanoparticles

This protocol is adapted from the Stöber method and can be used for both TEOS and TMOS precursors.

Materials:

  • Tetraethyl orthosilicate (TEOS) or Tetramethyl orthosilicate (TMOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: In a clean glass flask, prepare a solution of ethanol and deionized water. A typical starting point is a 4:1 to 10:1 volume ratio of ethanol to water.

  • Catalyst Addition: To the ethanol/water mixture, add ammonium hydroxide solution to act as a catalyst. The amount of ammonia will influence the particle size and reaction rate. A common starting concentration is in the range of 0.1 to 0.5 M.

  • Precursor Addition: While vigorously stirring the reaction mixture, rapidly add the desired amount of TEOS or TMOS. The concentration of the alkoxide precursor will also affect the final particle size. A typical starting concentration is between 0.1 and 0.5 M.

  • Reaction: Allow the reaction to proceed at room temperature under continuous stirring for a set period, typically ranging from 2 to 24 hours. The solution will gradually become turbid as silica nanoparticles form.

  • Particle Recovery: Collect the synthesized silica nanoparticles by centrifugation at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Washing: Discard the supernatant and resuspend the silica pellet in ethanol. Repeat the centrifugation and washing steps at least three times to remove any unreacted precursors, ammonia, and byproducts.

  • Drying: After the final wash, dry the silica powder in an oven at 60-80°C overnight or until a constant weight is achieved.

II. Spectroscopic Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the silica network, primarily Si-O-Si and Si-OH bonds.

Procedure:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried silica powder (typically 1-2 mg) with approximately 200 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar to ensure a homogeneous sample.

  • Pellet Pressing: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectral Collection: Record the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. It is recommended to average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands for Si-O-Si and Si-OH vibrations.

B. Raman Spectroscopy

Objective: To probe the vibrational modes of the silica network, providing information on ring structures and silanol groups.

Procedure:

  • Sample Preparation: Place a small amount of the dried silica powder onto a microscope slide or into a suitable sample holder for the Raman spectrometer.

  • Instrumentation Setup: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[6]

  • Data Acquisition: Focus the laser onto the sample and acquire the Raman spectrum. The spectral range of interest is typically from 100 to 4000 cm⁻¹.

  • Spectral Collection: Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample damage.

  • Data Analysis: Analyze the Raman spectrum to identify the characteristic scattering peaks for silica, including the D1 and D2 bands, and the Si-OH stretching mode.

C. Solid-State 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the degree of condensation of the silica network by quantifying the relative abundance of Q⁴, Q³, and Q² silicon species.

Procedure:

  • Sample Preparation: Pack the dried silica powder into a solid-state NMR rotor (e.g., zirconia).

  • Instrumentation Setup: Use a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

  • Data Acquisition: Acquire the 29Si NMR spectrum using a single-pulse or cross-polarization (CP/MAS) sequence. High-power proton decoupling is typically used to obtain high-resolution spectra.

  • Spectral Collection: Spin the sample at a high MAS rate (e.g., 5-15 kHz) to average out anisotropic interactions.[7] The recycle delay should be set appropriately to ensure quantitative results.

  • Data Analysis: Deconvolute the 29Si NMR spectrum to determine the relative integrated intensities of the Q⁴, Q³, and Q² peaks, which correspond to silicon atoms with four, three, and two bridging oxygen atoms, respectively. This provides a quantitative measure of the degree of condensation of the silica network.[4][5]

References

A Comparative Analysis of Silica Surface Chemistry: Insights into TIPS-Derived vs. TEOS-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the surface chemistry of silica nanoparticles is a critical parameter influencing biocompatibility, drug loading, and formulation stability. This guide provides a comparative assessment of the surface chemistry of silica derived from two common precursors: Triisopropylsilane (TIPS) and Tetraethyl Orthosilicate (TEOS). While TEOS is a widely studied precursor, this guide extrapolates the expected surface properties of TIPS-derived silica based on analogous trialkoxysilane systems, offering a predictive comparison.

The choice of silica precursor fundamentally dictates the inherent surface properties of the resulting nanoparticles. TEOS, a tetra-alkoxysilane, typically yields a hydrophilic surface rich in silanol groups. In contrast, a trialkoxysilane precursor with an alkyl group, such as TIPS, is anticipated to produce a surface with a degree of innate hydrophobicity. This difference in surface chemistry can have profound implications for the interaction of the silica particles with their environment.

Comparative Surface Properties: TIPS-Derived vs. TEOS-Derived Silica

The following table summarizes the key differences in the expected surface chemistry of silica synthesized from TIPS and TEOS precursors. The data for TIPS-derived silica is inferred from studies on other monoalkyl-trialkoxysilane precursors.

FeatureTEOS-Derived SilicaTIPS-Derived (Trialkoxysilane) Silica (Inferred)Significance in Drug Development
Surface Hydrophobicity Inherently HydrophilicInherently HydrophobicAffects particle aggregation in aqueous media, interaction with cell membranes, and loading of hydrophobic drugs.
Water Contact Angle Low (< 30°)High (> 90°)A direct measure of hydrophobicity. Higher contact angles indicate greater water repellency.
Silanol Group (Si-OH) Density HighLower than TEOS-derivedSilanol groups are sites for surface functionalization, but also for unwanted interactions. A lower density can improve stability.
Surface Energy HighLowInfluences the adhesion of proteins and other biomolecules to the particle surface.
Potential for Functionalization High (many reactive Si-OH groups)Moderate (fewer Si-OH groups)TEOS-derived silica offers more sites for covalent attachment of targeting ligands or polymers.

Experimental Insights and Characterization

The surface chemistry of silica nanoparticles is typically elucidated through a suite of analytical techniques. Understanding these methods is crucial for interpreting and comparing data from different studies.

Key Characterization Techniques:
  • Contact Angle Goniometry: This technique directly measures the angle at which a liquid droplet interfaces with a solid surface, providing a quantitative measure of wettability and, by extension, hydrophobicity.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information, allowing for the quantification of surface atoms and functional groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups present on the silica surface, such as silanol (Si-OH), siloxane (Si-O-Si), and organic alkyl groups.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the density of surface functional groups by measuring weight loss upon heating as these groups are removed.

Experimental Protocols

Synthesis of Silica Nanoparticles (Stöber Method Adaptation)

This protocol describes a general method for synthesizing silica nanoparticles, which can be adapted for different alkoxysilane precursors.

Materials:

  • Alkoxysilane precursor (e.g., TEOS or a trialkoxysilane)

  • Ethanol (anhydrous)

  • Ammonium hydroxide (28-30% solution)

  • Deionized water

Procedure:

  • In a flask, mix ethanol and deionized water.

  • Add the alkoxysilane precursor to the ethanol/water mixture with stirring.

  • Add ammonium hydroxide to catalyze the hydrolysis and condensation reactions.

  • Continue stirring at room temperature for a set period (e.g., 2-24 hours) to allow for particle formation.

  • Collect the silica nanoparticles by centrifugation.

  • Wash the particles repeatedly with ethanol and deionized water to remove unreacted precursors and catalyst.

  • Dry the particles in an oven at a specified temperature (e.g., 60-80°C).

Contact Angle Measurement of a Silica Surface

This protocol outlines the sessile drop method for determining the water contact angle of a silica surface.

Materials:

  • Silica-coated substrate (e.g., a glass slide coated with the synthesized silica nanoparticles)

  • High-purity deionized water

  • Contact angle goniometer with a microsyringe

Procedure:

  • Place the silica-coated substrate on the sample stage of the goniometer.

  • Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

  • Allow the droplet to equilibrate for a few seconds.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate an average contact angle.

Visualizing the Synthesis and Surface Chemistry

The following diagram illustrates the conceptual difference in the synthesis and resulting surface chemistry of TEOS-derived and TIPS-derived silica.

G cluster_0 Precursors cluster_1 Sol-Gel Synthesis cluster_2 Resulting Silica Surface TEOS TEOS (Tetraethyl Orthosilicate) Hydrolysis_TEOS Hydrolysis TEOS->Hydrolysis_TEOS H2O/Catalyst TIPS TIPS (Triisopropylsilane) Hydrolysis_TIPS Hydrolysis TIPS->Hydrolysis_TIPS H2O/Catalyst Condensation_TEOS Condensation Hydrolysis_TEOS->Condensation_TEOS Silica_TEOS TEOS-Derived Silica Hydrophilic Surface (High Silanol Density) Condensation_TEOS->Silica_TEOS Condensation_TIPS Condensation Hydrolysis_TIPS->Condensation_TIPS Silica_TIPS TIPS-Derived Silica Hydrophobic Surface (Isopropyl Groups) Condensation_TIPS->Silica_TIPS

Caption: Synthesis pathway of silica from TEOS and TIPS precursors.

Safety Operating Guide

Essential Guide to the Safe Disposal of Tetraisopropyl Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe disposal of tetraisopropyl orthosilicate, a common reagent in materials science and organic synthesis.

Immediate Safety and Handling Precautions

This compound, like other alkoxysilanes, is a moisture-sensitive and flammable liquid that can cause skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or butyl rubber gloves.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.

Quantitative Hazard Data Summary

The following table summarizes the key hazard information for compounds structurally related to this compound, providing a baseline for safe handling and disposal protocols.

Hazard ClassificationTetrapropyl OrthosilicateTetraethyl Orthosilicate[1][2][3]
Flammability Flammable LiquidFlammable Liquid, Category 3[1][2][3]
Skin Irritation Category 2 (Causes skin irritation)Causes skin irritation.[3]
Eye Irritation Category 2A (Causes serious eye irritation)Category 2 (Causes serious eye irritation)[2]
Respiratory Irritation Category 3 (May cause respiratory irritation)May cause respiratory irritation.[1][3]
Acute Inhalation Toxicity Not specifiedCategory 4 (Harmful if inhaled)[2]

Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe disposal of small quantities (typically <100 mL) of this compound in a laboratory setting. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.

1. Neutralization via Hydrolysis (for small quantities):

This compound readily reacts with water in a process called hydrolysis to form inert silica (silicon dioxide) and isopropyl alcohol. This reaction can be used to neutralize small amounts of the chemical before disposal.

2. Spill Management:

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.

  • Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][4]

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[4][5] Do not use combustible materials like paper towels.

  • Collect Absorbent Material: Carefully collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

3. Final Disposal:

All waste materials, including the neutralized silica/isopropanol mixture and contaminated absorbent materials, must be disposed of as hazardous waste.

  • Packaging: Ensure the waste container is tightly sealed and clearly labeled with the contents ("Hazardous Waste: this compound debris in [absorbent material]" or "Hazardous Waste: Hydrolyzed this compound").

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.[1][2]

Experimental Protocol: Laboratory-Scale Hydrolysis of this compound

This protocol details a method for the controlled hydrolysis of small quantities of this compound.

Materials:

  • This compound

  • Ethanol or Isopropanol (as a solvent)

  • Water

  • Stir plate and stir bar

  • Beaker or flask (appropriately sized for the reaction volume)

  • Fume hood

Procedure:

  • Dilution: In a fume hood, dilute the this compound with an equal volume of ethanol or isopropanol in a beaker. This helps to moderate the reaction rate.

  • Stirring: Place the beaker on a stir plate and begin stirring the solution.

  • Slow Addition of Water: Slowly add water to the stirred solution. A general guideline is to add water in a 1:4 volume ratio to the original volume of this compound. The hydrolysis reaction will generate isopropyl alcohol and solid silicon dioxide.

  • Completion of Reaction: Continue stirring the mixture until the reaction appears complete (e.g., the liquid has been converted to a gel or a solid precipitate has formed).

  • Disposal: The resulting mixture should be transferred to a labeled hazardous waste container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Tetraisopropyl_Orthosilicate_Disposal_Workflow This compound Disposal Workflow start Start: Handle this compound assess_quantity Assess Quantity start->assess_quantity small_spill Small Spill (<100mL) assess_quantity->small_spill Spill large_spill Large Spill (>100mL) or Unused Chemical assess_quantity->large_spill Unused/Large Spill small_spill->large_spill No absorb Absorb with Inert Material (Sand, Vermiculite) small_spill->absorb Yes hydrolyze Neutralize via Hydrolysis in Fume Hood large_spill->hydrolyze No (Unused) evacuate Evacuate Area & Alert EHS large_spill->evacuate Yes package_waste Package in Labeled, Sealed Container hydrolyze->package_waste absorb->package_waste ehs_disposal Dispose as Hazardous Waste via EHS package_waste->ehs_disposal evacuate->ehs_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Tetraisopropyl Orthosilicate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Personal Protective Equipment (PPE)

Based on the hazard profile of similar tetraalkoxysilanes, which are typically flammable, skin and eye irritants, and may cause respiratory irritation, a comprehensive suite of PPE is required.

PPE CategorySpecification
Eye Protection Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Body Protection A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing to protect against splashes and spills. Closed-toe shoes are mandatory in the laboratory.

Operational Plan: From Handling to Disposal

A systematic approach to handling Tetraisopropyl orthosilicate is critical to minimize risks. The following step-by-step guide outlines the key operational procedures.

Pre-Handling Preparations
  • Information Review: Before beginning any work, review the available safety information for this compound and its analogs.

  • Work Area Setup: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items and ensure that safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Gather Materials: Assemble all necessary equipment, including the required PPE, spill cleanup materials (such as absorbent pads or sand), and designated waste containers.

Handling Procedures
  • Personal Protective Equipment: Don all required PPE before handling the chemical.

  • Dispensing: Conduct all dispensing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Exercise caution to prevent contact with skin, eyes, and clothing.

  • Ignition Sources: this compound is expected to be a combustible liquid. Keep it away from open flames, sparks, and other potential ignition sources.

  • Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill (Contained within the fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like sand or absorbent pads.

    • Collect the contaminated absorbent material into a designated, sealed waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Major Spill (Outside of the fume hood):

    • Evacuate the immediate area and alert personnel.

    • If the spill is large or if there is a risk of fire, activate the fire alarm and evacuate the building.

    • Contact the institution's environmental health and safety (EHS) department or emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_assessment Initial Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Spill Detected Assess Assess Spill Size and Location Spill->Assess Alert_Minor Alert Others in Area Assess->Alert_Minor Minor Spill Evacuate Evacuate Immediate Area Assess->Evacuate Major Spill Don_PPE_Minor Don Appropriate PPE Alert_Minor->Don_PPE_Minor Contain_Minor Contain and Absorb Spill Don_PPE_Minor->Contain_Minor Clean_Minor Clean and Decontaminate Area Contain_Minor->Clean_Minor Dispose_Minor Dispose of Waste Properly Clean_Minor->Dispose_Minor Alert_Major Alert EHS and Emergency Services Evacuate->Alert_Major Secure Secure Area (if safe to do so) Alert_Major->Secure Await_Response Await Professional Response Team Secure->Await_Response

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including unused chemical and contaminated materials (e.g., absorbent pads, gloves), in a dedicated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves submitting a request to the EHS department for pickup and disposal by a licensed contractor.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines, which may allow for recycling.

By adhering to these stringent safety and logistical protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility within the laboratory.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetraisopropyl orthosilicate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tetraisopropyl orthosilicate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.